molecular formula C18H34ClN2O8PS B601432 Clindamycin 3-Phosphate CAS No. 28708-34-1

Clindamycin 3-Phosphate

Cat. No.: B601432
CAS No.: 28708-34-1
M. Wt: 505.0 g/mol
InChI Key: ZMGZEXFHZBYORP-GBBFUAINSA-N
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Description

Clindamycin 3-Phosphate is an impurity in commercial preparation of Clindamycin.

Properties

CAS No.

28708-34-1

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13-,14+,15+,16-,18+/m0/s1

InChI Key

ZMGZEXFHZBYORP-GBBFUAINSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Clindamycin 3-phosphate, a phosphate ester prodrug of the lincosamide antibiotic clindamycin, is a widely used pharmaceutical agent valued for its enhanced water solubility, making it suitable for parenteral administration. This document provides a detailed overview of its synthesis, focusing on the prevalent chemical pathways and noting alternative biosynthetic routes. It is intended for researchers, scientists, and professionals in drug development.

I. Chemical Synthesis Pathway

The predominant method for synthesizing this compound is a multi-step chemical process starting from clindamycin hydrochloride. This pathway involves the strategic protection of hydroxyl groups, phosphorylation at the desired position, and subsequent deprotection to yield the final product. The general scheme is as follows:

  • Protection of Diol Groups: The synthesis commences with the protection of the vicinal 3- and 4-hydroxyl groups of clindamycin. This is typically achieved by forming a cyclic acetal, most commonly an isopropylidene ketal, by reacting clindamycin with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst like p-toluenesulfonic acid. This step selectively blocks the 3- and 4-OH groups, leaving the 2-OH group available for phosphorylation.

  • Phosphorylation: The protected clindamycin intermediate is then subjected to phosphorylation at the C-2 hydroxyl group. Various phosphorylating agents can be employed. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of an acid scavenger such as pyridine or triethylamine.[1] Another established method utilizes bis(2,2,2-trichloroethyl) phosphochloridate, which offers high yields of the crystalline phosphate ester intermediate.[2]

  • Deprotection: The final stage of the synthesis involves the removal of the protecting groups. If a trichloroethyl group is used on the phosphate, it is typically removed using zinc dust in acetic acid.[2][3] The isopropylidene protecting group on the 3- and 4-hydroxyls is then hydrolyzed under acidic conditions, for instance, with a mixture of acetic acid and sulfuric acid or hydrochloric acid, to yield the final product, this compound.[2][4]

The overall chemical synthesis pathway is illustrated in the diagram below.

Clindamycin_3_Phosphate_Synthesis Clindamycin Clindamycin Protected_Clindamycin 3,4-Isopropylidene Clindamycin Clindamycin->Protected_Clindamycin 1. Protection (2,2-Dimethoxypropane, p-TsOH) Phosphorylated_Intermediate Protected Clindamycin 2-Phosphate Protected_Clindamycin->Phosphorylated_Intermediate 2. Phosphorylation (e.g., POCl₃, Pyridine or Bis(2,2,2-trichloroethyl) phosphochloridate) Clindamycin_3_Phosphate This compound Phosphorylated_Intermediate->Clindamycin_3_Phosphate 3. Deprotection (Acid Hydrolysis)

Caption: Chemical synthesis pathway of this compound.

II. Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the chemical synthesis of this compound and its intermediates.

StepIntermediate/ProductReagentsSolventConditionsYield (%)Melting Point (°C)Reference
13,4-Isopropylidene ClindamycinClindamycin, 2,2-dimethoxypropane, p-toluenesulfonic acidAcetoneAmbient temp, 3 hrsNot specified162-163[2]
2Protected Clindamycin 2-Phosphate3,4-Isopropylidene Clindamycin, bis(2,2,2-trichloroethyl) phosphochloridate, NaIPyridineAmbient temp, 3 hrsHigh132-134[2]
3This compoundPhosphorylated ester, ZincPyridine, Acetic AcidAmbient temp, 1 hrNot specified212 (decomposed)[2][5]
OverallThis compoundClindamycin hydrochloride alcoholate-->80-[6][7]
Alternative Step 2Phosphorylation3,4-clindamycin condenses, POCl₃, K₂CO₃, DMAP, Benzyltriethylammonium chloride--95.25 (weight yield)-[1]

III. Detailed Experimental Protocols

This section provides a synthesized protocol based on methodologies described in the cited patents.

Step 1: Preparation of 3,4-Isopropylidene Clindamycin (Protected Clindamycin) [2]

  • Dissolve 850 mg of clindamycin free base in a solvent mixture of 20 ml of 2,2-dimethoxypropane and 5 ml of acetone.

  • Add 520 mg of p-toluenesulfonic acid to the solution.

  • Stir the mixture at ambient temperature for 3 hours.

  • Evaporate the mixture to dryness in vacuo.

  • Partition the residue between a 5% sodium bicarbonate solution and ethyl acetate.

  • Dry the organic extract over sodium sulfate (Na₂SO₄), filter, and add hexane to the boiling solvent to induce precipitation.

  • Collect the resulting solid product, 3,4-isopropylidene clindamycin (750 mg). The expected melting point is 162°-163° C.

Step 2: Preparation of Protected Clindamycin 2-Phosphate [2]

  • Dissolve 930 mg of the clindamycin acetonide from Step 1 and 330 mg of sodium iodide in 5 ml of pyridine.

  • Stir the solution at ambient temperature while adding 1.8 g of bis(2,2,2-trichloroethyl) phosphorochloridate.

  • Continue stirring for 3 hours.

  • Evaporate the pyridine in vacuo to obtain a residue.

  • Dissolve the residue in dichloromethane and wash it with a 20% sodium thiosulfate (Na₂S₂O₄) solution.

  • Dry the organic layer over Na₂SO₄ and evaporate to yield a gum.

  • Dissolve the gum in 50 ml of dichloromethane, stir with 3 g of activated magnesium silicate, filter, and then evaporate the solvent to obtain the phosphorylated ester.

Step 3: Preparation of this compound [2][3]

  • Dissolve 808 mg of the phosphorylated ester from Step 2 in a mixture of 6 ml of pyridine and 16 ml of acetic acid.

  • Stir the solution at ambient temperature while rapidly adding 55 mg of zinc dust.

  • Continue stirring for one hour, then filter the mixture.

  • Evaporate the filtrate to a residue.

  • Heat the residue with stirring at 50° C for 2 hours with a solvent mixture of 2 ml of acetic acid and 4 ml of 0.5N sulfuric acid. This step removes the isopropylidene protecting group.

  • Cool the mixture and filter.

  • Evaporate the filtrate in vacuo to a residue.

  • Purify the residue by chromatography on a suitable ion-exchange resin (in the acid form) and elute with 2% ammonium hydroxide to obtain this compound.

IV. Alternative Synthesis: Microbial Transformation

An alternative to chemical synthesis is the microbial phosphorylation of clindamycin. Studies have shown that the actinobacterium Streptomyces coelicolor can convert clindamycin into this compound.[8][9]

  • Process: When clindamycin is added to whole-cell cultures of S. coelicolor, the bacterium enzymatically phosphorylates the antibiotic.[8][9]

  • Mechanism: This biotransformation is carried out by a kinase enzyme that utilizes a ribonucleoside triphosphate (like ATP) and requires the presence of Mg²⁺ ions.[8][9] The product of these cell-free reactions has been identified as this compound.[8][9]

This biosynthetic pathway represents a "greener" alternative to the multi-step chemical synthesis, although its industrial scalability and efficiency compared to chemical methods require further evaluation.

The logical workflow for this microbial transformation is depicted below.

Microbial_Synthesis cluster_streptomyces Streptomyces coelicolor cell Enzyme Kinase Enzyme Clindamycin_3_Phosphate_out This compound Enzyme->Clindamycin_3_Phosphate_out Phosphorylation ATP ATP ATP->Enzyme Mg Mg²⁺ Mg->Enzyme Clindamycin_in Clindamycin Clindamycin_in->Enzyme

Caption: Microbial phosphorylation of clindamycin by S. coelicolor.

V. Conclusion

The synthesis of this compound is a well-established process in pharmaceutical manufacturing. The chemical pathway, involving protection, phosphorylation, and deprotection steps, is the most commonly employed method, with various patents detailing optimizations of reagents and conditions to improve yield and purity.[1][2][4][10] The microbial transformation route offers a promising alternative, leveraging enzymatic specificity to achieve the desired phosphorylation. This guide provides a comprehensive technical overview of these synthesis pathways, offering valuable data and protocols for professionals in the field of drug development and manufacturing.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of clindamycin 3-phosphate, a widely used semi-synthetic lincosamide antibiotic. The information presented herein is intended to support research, development, and formulation activities involving this important active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a water-soluble ester prodrug of clindamycin.[1] In vivo, it is rapidly hydrolyzed to the active form, clindamycin, which exerts its antibacterial effect.[2] The key chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Name Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-(dihydrogen phosphate)[3][4]
CAS Number 28708-34-1[3]
Molecular Formula C₁₈H₃₄ClN₂O₈PS[5]
Molecular Weight 504.96 g/mol [5]
Appearance White to off-white, hygroscopic, crystalline powder[2][6]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Melting Point 176-180°C (with decomposition); another source reports 114°C[7][8]
pKa pKa1 = 0.964 ± 0.06 (Uncertain); pKa2 = 6.06 ± 0.06 (Uncertain)[6][9]
Solubility Water: Freely soluble (101 mg/mL) PBS (pH 7.2): ~10 mg/mL Methanol: Sparingly soluble Ethanol: Slightly soluble, Insoluble DMSO: Soluble (~2 mg/mL), another source reports insoluble[2][6][7][10][11]

Note on conflicting data: The reported melting point for this compound varies across different sources. Similarly, the provided pKa values are for clindamycin phosphate and are noted as uncertain. Further experimental verification is recommended for precise determination.

Chemical Structure

The chemical structure of this compound is characterized by a pyrrolidine ring linked to a substituted sugar moiety through an amide bond. The phosphate group is esterified at the 3-position of the octopyranoside ring.

G cluster_0 In Vivo Activation cluster_1 Bacterial Cell This compound (Prodrug) This compound (Prodrug) Clindamycin (Active) Clindamycin (Active) This compound (Prodrug)->Clindamycin (Active) Hydrolysis by Phosphatases 50S Subunit 50S Subunit Clindamycin (Active)->50S Subunit Binds to 23S rRNA Bacterial Ribosome (70S) Bacterial Ribosome (70S) Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Growing Peptide Chain Growing Peptide Chain 50S Subunit->Growing Peptide Chain Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Subunit->Protein Synthesis Inhibition Blocks Translocation mRNA mRNA mRNA->30S Subunit tRNA tRNA tRNA->50S Subunit G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh Clindamycin 3-Phosphate Sample prep2 Dissolve in Diluent prep1->prep2 hplc1 Inject Sample into Equilibrated HPLC System prep2->hplc1 hplc2 Gradient Elution with Mobile Phase A and B hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 hplc4 Data Acquisition and Chromatogram Generation hplc3->hplc4 analysis1 Compare Retention Time with Reference Standard hplc4->analysis1 analysis2 Calculate Peak Area hplc4->analysis2 analysis3 Determine Purity and Concentration analysis1->analysis3 analysis2->analysis3 G start Clindamycin Hydrochloride step1 Protection of 3,4-Hydroxyl Groups (e.g., Ketal formation) start->step1 intermediate1 Protected Clindamycin step1->intermediate1 step2 Phosphorylation of 2-Hydroxyl Group (e.g., with POCl3) intermediate1->step2 intermediate2 Protected Clindamycin 2-Phosphate step2->intermediate2 step3 Acidic Hydrolysis and Deprotection (Isomerization to 3-phosphate can occur) intermediate2->step3 intermediate3 Crude this compound step3->intermediate3 step4 Purification (Crystallization/Chromatography) intermediate3->step4 end Pure this compound step4->end

References

The Prodrug Mechanism of Clindamycin 3-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin, a potent lincosamide antibiotic, is frequently formulated as its 3-phosphate ester, a prodrug that enhances its pharmaceutical properties for topical and parenteral administration. This technical guide provides an in-depth exploration of the mechanism of action of clindamycin 3-phosphate, focusing on its bioactivation, the enzymatic processes involved, and the subsequent antibacterial activity of the active clindamycin molecule. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and evaluation of this widely used therapeutic agent.

Introduction to this compound as a Prodrug

This compound is a water-soluble ester of the semi-synthetic antibiotic clindamycin. In its esterified form, clindamycin is biologically inactive. The rationale behind this prodrug strategy is to improve the aqueous solubility and stability of the parent drug, making it suitable for formulations such as topical solutions and injectable preparations. The therapeutic efficacy of this compound is entirely dependent on its in vivo hydrolysis to the active form, clindamycin.

The Core Mechanism: Bioactivation and Action

The journey of this compound from an inactive prodrug to a potent antibacterial agent involves a critical enzymatic conversion followed by a precise molecular interaction with the bacterial ribosome.

Enzymatic Hydrolysis by Alkaline Phosphatases

Upon administration, this compound is rapidly hydrolyzed in the body by endogenous alkaline phosphatases (ALPs), which are ubiquitous enzymes, particularly abundant in the skin, liver, bone, and intestines.[1][[“]] This enzymatic action cleaves the phosphate group from the clindamycin molecule, releasing the active clindamycin.

The general reaction can be depicted as:

This compound + H₂O --(Alkaline Phosphatase)--> Clindamycin + Inorganic Phosphate

Inhibition of Bacterial Protein Synthesis

Once activated, clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[[“]] The molecule binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action ultimately disrupts the elongation of the polypeptide chain, halting the production of essential bacterial proteins and thereby inhibiting bacterial growth and replication.

Quantitative Data

Pharmacokinetic Parameters

The route of administration significantly influences the systemic exposure to active clindamycin following the administration of this compound.

ParameterTopical Administration (1% Solution)Intravenous Administration (300 mg)Oral Administration (600 mg Clindamycin HCl)
Peak Serum Concentration (Cmax) 0 - 3 ng/mL[3]Not explicitly stated, but significantly higher than topical3.1 (±0.8) µg/mL
Time to Peak Concentration (Tmax) Not applicableRapid0.83 (±0.24) h
Area Under the Curve (AUC) Low systemic absorptionSignificantly higher than topical12.2 (±4.2) µg·h/mL
Urinary Excretion (% of dose as clindamycin) < 0.2%[3]Not specifiedNot specified
Absolute Bioavailability ~1.7% (Cleocin-T)[[“]]100% (Reference)~90%

Note: Data for oral administration is for clindamycin hydrochloride, the active drug, and is provided for comparison of systemic exposure.

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of active clindamycin against various bacterial strains is a critical measure of its antibacterial efficacy.

OrganismClindamycin MIC50 (µg/mL)Clindamycin MIC90 (µg/mL)Reference
Propionibacterium acnes0.0328.5[4]
Staphylococcus aureus0.12>2

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Visualizing the Pathways and Workflows

Prodrug Activation and Mechanism of Action

cluster_0 Bioactivation cluster_1 Antibacterial Action Clindamycin_Phosphate This compound (Inactive Prodrug) Alkaline_Phosphatase Alkaline Phosphatase (e.g., in skin) Clindamycin_Phosphate->Alkaline_Phosphatase Hydrolysis Active_Clindamycin Active Clindamycin Alkaline_Phosphatase->Active_Clindamycin Bacterial_Ribosome Bacterial 50S Ribosome Active_Clindamycin->Bacterial_Ribosome Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Ribosome->Protein_Synthesis_Inhibition

Caption: Prodrug activation pathway of this compound.

Experimental Workflow: In Vitro Prodrug Activation Assay

Start Start: Skin Tissue Sample Homogenization 1. Prepare Skin Homogenate Start->Homogenization Incubation 2. Incubate Homogenate with Clindamycin Phosphate Homogenization->Incubation Reaction_Quench 3. Quench Reaction (e.g., Acetonitrile) Incubation->Reaction_Quench Centrifugation 4. Centrifuge to Remove Debris Reaction_Quench->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Analysis 6. HPLC-UV Analysis Supernatant_Collection->HPLC_Analysis Quantification 7. Quantify Clindamycin and Clindamycin Phosphate HPLC_Analysis->Quantification End End: Determine Conversion Rate Quantification->End

Caption: Workflow for assessing clindamycin phosphate activation.

Detailed Experimental Protocols

Preparation of Skin Homogenate for In Vitro Activation Studies

This protocol is adapted from general tissue homogenization procedures.

Materials:

  • Full-thickness skin tissue

  • Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)[5]

  • Protease inhibitor cocktail

  • Glass homogenizer or bead-based homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise fresh skin tissue and place it on ice immediately.

  • Weigh the tissue and wash it with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

  • Mince the tissue into small pieces (approximately 2-4 mm) using a sterile scalpel.

  • Add the minced tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer with a protease inhibitor cocktail (typically 1:10 w/v).

  • Homogenize the tissue on ice using a glass homogenizer with a Teflon pestle or a bead-based homogenizer until a uniform consistency is achieved.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the cytosolic and membrane-bound enzymes, including alkaline phosphatases.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • The skin homogenate is now ready for use in the prodrug activation assay or can be stored at -80°C for future use.

HPLC Method for the Quantification of Clindamycin and this compound

This protocol is a composite based on several published methods.[6]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Purified water (HPLC grade)

  • Clindamycin and this compound reference standards

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer (adjusted to pH 2.9 with orthophosphoric acid) and acetonitrile (e.g., in a 71:29 v/v ratio).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 195 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation (from in vitro activation assay):

  • To 100 µL of the supernatant from the activation assay, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean HPLC vial for analysis.

Standard Curve Preparation:

  • Prepare stock solutions of clindamycin and this compound in the mobile phase.

  • Perform serial dilutions to create a series of standards with concentrations spanning the expected range in the samples.

  • Inject the standards into the HPLC system to generate a standard curve for each compound.

Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the peaks for clindamycin and this compound based on their retention times compared to the standards.

  • Quantify the concentration of each compound in the samples by interpolating their peak areas against the respective standard curves.

Conclusion

This compound serves as an effective prodrug, enabling the formulation of a highly efficacious antibiotic for various routes of administration. Its successful therapeutic action is critically dependent on the in vivo enzymatic conversion to active clindamycin by alkaline phosphatases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this important therapeutic agent. A thorough understanding of its mechanism of action is paramount for optimizing its clinical use and for the development of future anti-infective therapies.

References

An In-Depth Technical Guide to the Hydrolysis of Clindamycin 3-Phosphate to Active Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin 3-phosphate is a water-soluble prodrug of the lincosamide antibiotic, clindamycin. In its phosphate ester form, it is microbiologically inactive. The therapeutic efficacy of this compound relies on its in vivo hydrolysis to the active parent drug, clindamycin. This conversion is primarily mediated by endogenous alkaline phosphatases present in the plasma and tissues. Understanding the kinetics and mechanisms of this hydrolysis is critical for the development of effective clindamycin formulations and for predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including the enzymatic process, factors influencing the conversion, detailed experimental protocols for its study, and quantitative data from relevant literature.

The Hydrolysis of this compound

This compound is converted to active clindamycin through the enzymatic cleavage of the phosphate group at the 3-position of the clindamycin molecule. This reaction is catalyzed by alkaline phosphatases (ALPs), which are a group of enzymes that are widespread throughout the human body.

The overall reaction can be depicted as follows:

cluster_products Products Clindamycin_Phosphate This compound Clindamycin Active Clindamycin Clindamycin_Phosphate->Clindamycin Alkaline Phosphatase (ALP) H₂O Phosphate Inorganic Phosphate

Figure 1: Enzymatic Hydrolysis of this compound
Enzymology and Kinetics

In general, the Michaelis-Menten model for this reaction can be described by the following equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the initial velocity of the reaction.

  • Vmax is the maximum rate of the reaction.

  • [S] is the concentration of the substrate (this compound).

  • Km is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.

Researchers can determine these parameters experimentally by measuring the rate of clindamycin formation at various concentrations of this compound in the presence of a known concentration of alkaline phosphatase.

Data Presentation

Comparative In Vitro Hydrolysis of Clindamycin Phosphate Esters

A study comparing the hydrolysis of clindamycin 2-phosphate and this compound in the presence of alkaline phosphatase and other biological media demonstrated differential rates of conversion. The following table summarizes the findings:

MediumClindamycin EsterIncubation Time (hours)% Conversion to Clindamycin
Alkaline Phosphatase Clindamycin 2-Phosphate8~100%
This compound48~75%
Human Plasma Clindamycin 2-Phosphate48~60%
This compound48~20%
Rat Liver Homogenate Clindamycin 2-Phosphate72~80%
This compound72~40%

Data adapted from a comparative in vivo-in vitro study of clindamycin phosphate esters.[1]

Pharmacokinetic Parameters of Clindamycin after Clindamycin Phosphate Administration

Following intravenous administration of clindamycin phosphate, the prodrug is rapidly converted to active clindamycin. The pharmacokinetic parameters of active clindamycin are summarized below:

ParameterValue
Time to Peak Concentration (Tmax) End of infusion
Elimination Half-life (t½) of Active Clindamycin Approximately 2-3 hours
In Vivo Conversion Rapid and extensive

These are general values and can vary based on the patient's physiological condition.[2][3]

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This protocol outlines a general procedure to study the in vitro hydrolysis of this compound using alkaline phosphatase.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (e.g., Tris-HCl, pH 9.0) E Equilibrate Buffer and Substrate at 37°C A->E B Prepare this compound Stock Solution B->E C Prepare Alkaline Phosphatase Solution F Initiate Reaction by Adding Enzyme C->F D Prepare Quenching Solution (e.g., Acetonitrile) I Quench Reaction with Cold Acetonitrile D->I E->F G Incubate at 37°C with Agitation F->G H Withdraw Aliquots at Time Points G->H H->I J Centrifuge to Precipitate Protein I->J K Collect Supernatant J->K L Analyze by HPLC-UV K->L M Quantify Clindamycin and this compound L->M

Figure 2: Experimental Workflow for In Vitro Hydrolysis

Materials:

  • This compound reference standard

  • Clindamycin reference standard

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Tris-HCl buffer (or other suitable buffer at optimal pH for the enzyme)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Other HPLC mobile phase components (e.g., phosphate buffer, methanol)

  • Incubator/water bath (37°C)

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a solution of alkaline phosphatase in the reaction buffer. The concentration will need to be optimized based on the desired reaction rate.

    • Prepare standard solutions of clindamycin and this compound in the mobile phase for HPLC calibration.

  • Enzymatic Reaction:

    • In a series of reaction tubes, add the this compound solution and pre-incubate at 37°C.

    • Initiate the reaction by adding the alkaline phosphatase solution to each tube at time zero.

    • Incubate the reaction mixtures at 37°C.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a sufficient volume of cold acetonitrile to precipitate the enzyme.

  • Sample Preparation for HPLC Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating and quantifying clindamycin and this compound. An example of a suitable method is provided in the next section.

Stability-Indicating HPLC Method for Clindamycin and this compound

This section provides a summary of a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of clindamycin and this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile, methanol).[4][5][6]
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 210 nm[7]
Column Temperature 30 - 40°C
Injection Volume 10 - 20 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][5]

Factors Influencing Hydrolysis

Several factors can influence the rate and extent of this compound hydrolysis:

  • Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of alkaline phosphatase.

  • Substrate Concentration: At low concentrations, the rate of hydrolysis increases with increasing this compound concentration. At higher concentrations, the enzyme becomes saturated, and the reaction rate approaches Vmax.

  • pH: Alkaline phosphatases typically have an optimal pH in the alkaline range (pH 8-10). The rate of hydrolysis will be maximal at the optimal pH of the specific isoenzyme.

  • Temperature: The rate of enzymatic reactions generally increases with temperature up to an optimum, after which the enzyme begins to denature. For mammalian enzymes, this optimum is typically around 37°C.

  • Inhibitors: The presence of competitive or non-competitive inhibitors can reduce the rate of hydrolysis. For instance, inorganic phosphate, a product of the reaction, can act as a competitive inhibitor.

Conclusion

The hydrolysis of this compound to active clindamycin is a crucial step for its therapeutic action. This conversion is efficiently catalyzed by alkaline phosphatases in vivo. For researchers and drug development professionals, a thorough understanding of the enzymatic kinetics, influencing factors, and analytical methodologies for studying this process is essential. The protocols and data presented in this guide provide a solid foundation for further investigation and development of clindamycin-based therapies. While specific kinetic parameters for the enzymatic reaction with this compound are not widely published, the experimental frameworks provided herein can be utilized to determine these values and further elucidate the behavior of this important prodrug.

References

Spectroscopic Analysis of Clindamycin 3-Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of clindamycin 3-phosphate, a critical derivative of the lincosamide antibiotic clindamycin. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural elucidation and characterization of pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and the compound's mechanism of action.

Introduction

This compound is a water-soluble ester of clindamycin, a semi-synthetic antibiotic derived from lincomycin. It is a prodrug that is rapidly hydrolyzed in vivo to the active clindamycin. Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3][4] Accurate and robust analytical methods are essential for the quality control, impurity profiling, and characterization of this compound in pharmaceutical formulations. NMR and MS are indispensable tools in this regard, providing detailed structural information and sensitive detection.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar molecules like this compound.

The mass spectrum of this compound is characterized by the protonated molecule [M+H]⁺ and several key fragment ions that provide structural information. The fragmentation pattern often involves the loss of the phosphate group and subsequent cleavages within the sugar and pyrrolidine moieties.

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺505.1Protonated this compound
[M-H₂PO₄+H]⁺407.1Loss of the phosphate group
[M-H₂PO₄-H₂O+H]⁺389.1Subsequent loss of a water molecule
-126.1Fragment corresponding to the N-methyl-4-propyl-pyrrolidine carboxamide moiety

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

This protocol outlines a general procedure for the analysis of this compound using LC-MS with an ESI source.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC Parameters:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 25 - 40 °C.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3 - 4 kV.

    • Drying Gas Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Nebulizer Pressure: 30 - 40 psi.

    • Scan Range: m/z 100 - 600.

    • For tandem MS (MS/MS), select the parent ion (m/z 505.1) and apply a collision energy to induce fragmentation.

  • Data Analysis:

    • Process the acquired data using the instrument's software to identify the retention time of this compound and analyze its mass spectrum and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. ¹H (proton) and ¹³C (carbon-13) NMR are most commonly used for organic molecules.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterium oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm).

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
15.72 (d, J=6.0 Hz)89.4
24.70 (m)74.0
33.97 (dd, J=3.0, 10.0 Hz)73.9
44.10 (dd, J=6.0, 10.0 Hz)-
54.56 (m)71.7
64.66 (m)56.1
7--
81.62 (m)22.3
92.37 (s)15.6
10 (C=O)-172.0
5' (N-CH₃)3.14 (s)43.4
7' (CH₃)1.10 (t, J=7.0 Hz)14.3

Note: This table is compiled from various sources and assignments may be subject to interpretation.[5] Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). J values represent coupling constants in Hertz (Hz).

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to a height of about 4-5 cm.[6][7][8]

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse program.

      • Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program.

      • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Acquisition NMR Data Acquisition (1H, 13C) Filtration->NMR_Acquisition For NMR LC_Separation LC Separation Filtration->LC_Separation For LC-MS NMR_Processing Data Processing & Interpretation NMR_Acquisition->NMR_Processing Structural_Elucidation Structural Elucidation & Characterization NMR_Processing->Structural_Elucidation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS Detection & Fragmentation ESI_Ionization->MS_Detection MS_Processing Data Processing & Interpretation MS_Detection->MS_Processing MS_Processing->Structural_Elucidation G cluster_ribosome Bacterial Ribosome Ribosome 70S Ribosome Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S Binding Binds to 50S Subunit Subunit50S->Binding Clindamycin Clindamycin Clindamycin->Binding Inhibition Inhibition of Translocation Binding->Inhibition ProteinSynthesis Protein Synthesis Halted Inhibition->ProteinSynthesis

References

An In-depth Technical Guide to Clindamycin 3-Phosphate: Molecular Weight and Chemical Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical data for clindamycin 3-phosphate, a widely used antibiotic. The following information has been compiled to support research and development activities.

Quantitative Data Summary

The molecular weight and chemical formula of this compound are fundamental parameters for a variety of experimental and developmental applications, including dosage calculations, analytical method development, and chemical synthesis. The table below summarizes these key quantitative data points.

PropertyValue
Molecular Formula C₁₈H₃₄ClN₂O₈PS[1][2][3]
Molecular Weight 504.96 g/mol [1][2][3]
Alternate Molecular Weight 505.0 g/mol [4][5]

Note: The slight variation in molecular weight is due to rounding.

Logical Relationship of Clindamycin and its Phosphate Prodrug

This compound is a prodrug of clindamycin, meaning it is a precursor that is converted into the active form, clindamycin, within the body. This relationship is crucial for its formulation and mechanism of action.

cluster_0 In Vivo Conversion cluster_1 Mechanism of Action Clindamycin_3_Phosphate This compound (Inactive Prodrug) Clindamycin Clindamycin (Active Drug) Clindamycin_3_Phosphate->Clindamycin Hydrolysis Bacterial_Ribosome Bacterial 50S Ribosomal Subunit Clindamycin->Bacterial_Ribosome Inhibition Inhibition Clindamycin->Inhibition Binds to Protein_Synthesis Bacterial Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Conversion of this compound to active clindamycin and its mechanism of action.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin 3-phosphate, a lincosamide antibiotic, is a widely utilized prodrug of clindamycin. Its efficacy and formulation development are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, including its chemical identity, solubility, melting point, dissociation constant, and stability. Detailed experimental protocols for the determination of these parameters are provided, alongside visual representations of its mechanism of action and a general workflow for its characterization, to support research, development, and quality control activities.

Introduction

This compound is a water-soluble ester of the semi-synthetic antibiotic clindamycin.[1] It is derived from lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis.[2] As a prodrug, this compound is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to the active clindamycin.[3] This conversion is essential for its therapeutic effect, which involves the inhibition of bacterial protein synthesis.[4] A thorough understanding of its physicochemical characteristics is paramount for the formulation of stable, effective, and bioavailable dosage forms.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its identification, handling, and formulation.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-(dihydrogen phosphate)[5][6]
CAS Number 28708-34-1[5][6][7]
Molecular Formula C₁₈H₃₄ClN₂O₈PS[4][5][7]
Molecular Weight 504.96 g/mol [4][5][7]
Appearance White to off-white solid/crystalline powder[7][8]
Purity Min. 95%[7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 114 °C; 176-180°C (with decomposition)[9]
pKa 0.964 ± 0.06 (H₂O, 21°C); 6.06 ± 0.06 (H₂O, 21°C, I=0.008)[9]
Solubility Water: Freely soluble[8][9] PBS (pH 7.2): ~10 mg/mL Methanol: Sparingly soluble[8] Ethanol: Practically insoluble[8] DMSO: ~2 mg/mL Diethyl ether: Practically insoluble[8][8][9]
Density 1.41 ± 0.1 g/cm³ (Predicted)[9]
Refractive Index 122 ° (C=1, H₂O)[9]
Stability Stable, but store cool. Incompatible with strong oxidizing agents, calcium gluconate, barbiturates, magnesium sulfate, phenytoin, and B group sodium vitamins.[9] Solutions are stable at room temperature for 16 days and up to 32 days when refrigerated.[1][1][9]

Mechanism of Action

This compound itself is a prodrug and does not possess antimicrobial activity.[3] Following administration, it is rapidly hydrolyzed by alkaline phosphatases in the body to yield its active form, clindamycin.[3] Clindamycin then exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[4] This binding interferes with the translocation step of protein synthesis, ultimately inhibiting the formation of essential proteins required for bacterial growth and replication.[4]

Mechanism_of_Action cluster_host Host cluster_bacterium Bacterial Cell Clindamycin_3_Phosphate This compound (Prodrug) Hydrolysis Hydrolysis by Alkaline Phosphatases Clindamycin_3_Phosphate->Hydrolysis Clindamycin_Active Clindamycin (Active Drug) Hydrolysis->Clindamycin_Active 50S_Subunit 50S Subunit Clindamycin_Active->50S_Subunit Binds to Inhibition Inhibition Clindamycin_Active->Inhibition Causes Bacterial_Ribosome Bacterial Ribosome Protein_Synthesis Protein Synthesis (Translocation) Protein_Synthesis->Inhibition Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics of this compound are outlined below.

Solubility Determination

The equilibrium solubility method is employed to determine the solubility of this compound in various solvents.

  • Materials: this compound powder, selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide), analytical balance, magnetic stirrer and stir bars, constant temperature water bath or incubator, centrifuge, HPLC system or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Place the container in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After stirring, allow the suspension to settle.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

    • The solubility is expressed as mg/mL or g/L.

Melting Point Determination

The melting point is determined using the capillary melting point method.

  • Materials: this compound powder, capillary tubes (sealed at one end), melting point apparatus, thermometer.

  • Procedure:

    • Finely powder a small amount of this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by potentiometric titration.

  • Materials: this compound, deionized water, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of a small, known volume of titrant.

    • Continue the titration past the equivalence point(s).

    • Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is used to assess the stability of this compound and to separate it from its degradation products.

  • Instrumentation: A liquid chromatograph equipped with a UV detector, an autosampler, and a column oven.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1 mL/L ortho-phosphoric acid in water) and an organic modifier (e.g., methanol).[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 200 nm[5]

    • Column Temperature: 35-45 °C[5]

  • Procedure for Stability Testing:

    • Prepare solutions of this compound in the desired formulation or solvent.

    • Expose the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

    • At specified time intervals, inject an aliquot of the stressed sample solution into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • The percentage of remaining this compound is calculated to determine its stability under the tested conditions.

Physicochemical Characterization Workflow

A general workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) such as this compound is depicted below. This logical progression ensures a comprehensive understanding of the material's properties.

Physicochemical_Characterization_Workflow cluster_Identification Identification cluster_Solid_State Solid-State cluster_Solution Solution cluster_Stability Stability Start API Sample (this compound) Identification Identification & Purity Start->Identification Solid_State Solid-State Characterization Identification->Solid_State If pure Spectroscopy Spectroscopy (IR, NMR) Solution_Properties Solution Properties Solid_State->Solution_Properties Melting_Point Melting Point Stability Stability Assessment Solution_Properties->Stability Solubility Solubility Profile Data_Analysis Data Analysis & Reporting Stability->Data_Analysis Forced_Degradation Forced Degradation (Acid, Base, Peroxide) End Characterization Complete Data_Analysis->End Chromatography Chromatography (HPLC) Elemental_Analysis Elemental Analysis Crystallinity Crystallinity (XRPD) Particle_Size Particle Size Analysis Morphology Microscopy (SEM) pKa pKa Determination LogP LogP/LogD Thermal_Stability Thermal Stability (TGA/DSC) Photostability Photostability

Caption: General workflow for physicochemical characterization.

Conclusion

The physicochemical characteristics of this compound are critical determinants of its quality, stability, and bioavailability. This guide has provided a comprehensive overview of these properties, including quantitative data and detailed experimental protocols for their assessment. The visualization of its mechanism of action and a general characterization workflow offer a broader context for its scientific understanding and application in drug development. A thorough and consistent evaluation of these parameters is essential for ensuring the development of safe and effective pharmaceutical products containing this compound.

References

The In Vitro Antibacterial Profile of Clindamycin 3-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of clindamycin 3-phosphate, a widely used lincosamide antibiotic. This document details its mechanism of action, quantitative antibacterial activity against a range of clinically relevant bacteria, and standardized experimental protocols for susceptibility testing.

Introduction

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. It is primarily active against Gram-positive cocci and anaerobic bacteria.[1][2] this compound is a water-soluble ester pro-drug that is inactive in vitro. Following administration, it is rapidly hydrolyzed in vivo to its active form, clindamycin.[3] The primary mechanism of action of clindamycin is the inhibition of bacterial protein synthesis, which is generally a bacteriostatic effect, although it can be bactericidal at higher concentrations.[1]

Mechanism of Action

Clindamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the 23S ribosomal RNA (rRNA), interfering with the translocation of aminoacyl-tRNA and thereby inhibiting the elongation of the peptide chain.[1][3] This disruption of protein synthesis ultimately halts bacterial growth and replication.

cluster_bacterium Bacterial Cell Clindamycin Clindamycin 50S_Ribosome 50S Ribosomal Subunit Clindamycin->50S_Ribosome Binds to 23S rRNA Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of clindamycin in a bacterial cell.

In Vitro Antibacterial Spectrum

The in vitro activity of clindamycin is primarily directed against Gram-positive aerobes and a wide range of anaerobic bacteria. Its efficacy against Gram-negative aerobic bacteria is generally poor. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Gram-Positive Bacteria

Clindamycin demonstrates significant activity against various Gram-positive cocci, including Staphylococcus and Streptococcus species.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus0.12>20.016 - >256
Streptococcus pneumoniae--0.002 - >256
Streptococcus pyogenes--<0.015 - >64

Data sourced from multiple studies.[1][2] MIC50 and MIC90 values can vary based on geographical location and time of study due to evolving resistance patterns.

Anaerobic Bacteria

Clindamycin has historically been a key agent for treating anaerobic infections. However, resistance rates have been increasing, particularly among the Bacteroides fragilis group.[1]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group---
Clostridium perfringens---
Cutibacterium acnes---

Comprehensive MIC50 and MIC90 data for a wide range of anaerobes is variable and often reported in specific surveillance studies.

Gram-Negative Bacteria

Clindamycin generally exhibits poor activity against most Gram-negative aerobic bacteria. Synergistic effects have been observed in combination with other antibiotics against some Gram-negative species in vitro, though the clinical significance of this is not well-established.[4]

Clinical Breakpoints

The interpretation of MIC values to determine if a bacterial isolate is susceptible, intermediate, or resistant to clindamycin is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can differ between the two organizations and are subject to periodic revision.

OrganismCLSI Breakpoints (S/I/R) (µg/mL)EUCAST Breakpoints (S/R) (µg/mL)
Staphylococcus aureus≤0.5 / 1-2 / ≥4≤0.25 / >0.5
Bacteroides fragilis≤2 / 4 / ≥8Not specified

S=Susceptible, I=Intermediate, R=Resistant. Breakpoint values are subject to change and the latest versions of the CLSI M100 and EUCAST breakpoint tables should be consulted for the most current information.[2]

Experimental Protocols for Susceptibility Testing

Accurate determination of clindamycin's MIC is crucial for clinical decision-making and resistance surveillance. The following are standardized methods for determining the in vitro susceptibility of bacteria to clindamycin.

cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Method_Choice Choose Method Prepare_Inoculum->Method_Choice Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution Broth Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Agar Prepare_Plates Prepare Serial Dilutions of Clindamycin in Plates Broth_Microdilution->Prepare_Plates Agar_Dilution->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Incubate Incubate Plates (35±1°C) Inoculate->Incubate Read_Results Read Results (Lowest concentration with no visible growth) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Generalized workflow for MIC determination.

Broth Microdilution Method

This method involves preparing serial dilutions of clindamycin in a liquid growth medium in microtiter plates.

  • Preparation of Clindamycin Stock Solution: Prepare a concentrated stock solution of clindamycin in an appropriate solvent.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the clindamycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL) in the wells of a microtiter plate.[2]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity. This is further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the clindamycin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[2]

  • Incubation: Incubate the microtiter plate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth.[2]

Agar Dilution Method

In this method, varying concentrations of clindamycin are incorporated into an agar medium.

  • Preparation of Antibiotic-Containing Agar: Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C. Add appropriate volumes of a clindamycin stock solution to create a series of agar plates with final concentrations typically ranging from 0.06 to 128 µg/mL. Pour the agar into petri dishes and allow it to solidify.[2]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[2]

Detection of Inducible Resistance in Staphylococci (D-zone Test)

For Staphylococcus species that appear erythromycin-resistant and clindamycin-susceptible, a D-zone test should be performed to detect inducible clindamycin resistance mediated by erm genes.[2]

  • Inoculation: Create a lawn of the bacterial isolate on a Mueller-Hinton agar plate.

  • Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk 15-26 mm apart (edge to edge) on the agar surface.

  • Incubation: Incubate the plate under standard conditions.

  • Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape, indicates a positive test. Isolates with a positive D-zone test should be reported as resistant to clindamycin.[2]

Conclusion

This compound, through its active metabolite clindamycin, remains a clinically important antibiotic with a well-defined in vitro spectrum of activity against Gram-positive cocci and anaerobic bacteria. However, the emergence and spread of resistance underscore the critical need for ongoing susceptibility testing to guide appropriate therapeutic use. The standardized protocols outlined in this guide are essential for accurate determination of clindamycin's in vitro efficacy and for monitoring resistance trends. Researchers and drug development professionals should adhere to these established methodologies to ensure the reliability and comparability of susceptibility data.

References

The Molecular Machinery of Inhibition: A Technical Guide to Clindamycin 3-Phosphate's Effect on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides an in-depth analysis of the mechanism by which clindamycin 3-phosphate, a widely utilized lincosamide antibiotic, inhibits bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current structural and kinetic data, details key experimental methodologies, and visualizes the core molecular interactions and resistance pathways.

Executive Summary

This compound is a prodrug that, once metabolically activated to its active form, clindamycin, serves as a potent bacteriostatic agent. Its primary mechanism of action is the targeted inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S ribosomal subunit, which sterically hinders the progression of the nascent polypeptide chain. This guide will dissect this mechanism, from the initial binding event to the downstream consequences for the bacterial cell, and will also explore the biochemical pathways of resistance.

From Prodrug to Potent Inhibitor: The Activation of Clindamycin

Clindamycin is frequently administered as this compound, a phosphate ester prodrug. This formulation is inactive in vitro but is rapidly hydrolyzed in vivo by host phosphatases to yield the active clindamycin base. This bioconversion is a critical first step for its antibacterial activity.

The Core Mechanism: Targeting the Bacterial Ribosome

The active clindamycin molecule exerts its bacteriostatic effect by binding to the 23S rRNA component of the large (50S) ribosomal subunit. This interaction occurs within the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.

A Dynamic Two-Step Binding Process

Kinetic and chemical footprinting studies have revealed a sophisticated two-step mechanism for clindamycin's interaction with the ribosome.

  • Initial Encounter (CI Complex): Clindamycin first engages in a rapid, competitive interaction with the A-site (aminoacyl-tRNA site) of the ribosome, forming an initial, less stable "encounter complex" (CI). This initial binding protects nucleotides A2451 and A2602, both located within the A-site of the PTC, from chemical modification.

  • Isomerization to a Stable Complex (CI Complex): Following the initial binding, the CI complex undergoes a slow isomerization to a much tighter and more stable CI complex. In this conformation, clindamycin is positioned more towards the P-site (peptidyl-tRNA site). This shift is evidenced by the strong protection of the P-site nucleotide G2505 from chemical probes. Interestingly, nucleotides A2058 and A2059, located at the entrance of the nascent peptide exit tunnel, are protected in both complex states. While this stable complex significantly reduces the velocity of peptide bond formation, it does not completely abolish it.

Clindamycin_Mechanism Clindamycin's Two-Step Binding to the Bacterial Ribosome cluster_ribosome 50S Ribosomal Subunit P_site P-site A_site A-site (Peptidyl Transferase Center) Exit_Tunnel Nascent Peptide Exit Tunnel Clin Clindamycin CI Initial Encounter Complex (CI) Clin->CI Rapid, competitive binding (1s) CI->A_site Blocks A-site C_star_I Stable Isomerized Complex (C*I) CI->C_star_I Slow isomerization (1 min) C_star_I->P_site Occupies P-site/A-site interface C_star_I->Exit_Tunnel Obstructs tunnel entrance Inhibition Inhibition of Translocation & Reduced Peptidyl Transferase Activity C_star_I->Inhibition

Clindamycin's two-step binding model to the 50S ribosomal subunit.

Quantitative Analysis of Clindamycin's Efficacy

The in vitro activity of clindamycin is a critical measure of its antibacterial potential. This is primarily assessed through the determination of binding affinities and minimum inhibitory concentrations (MIC).

Binding Affinity

The strength of the interaction between clindamycin and the bacterial ribosome has been quantified, providing insight into its potency.

Parameter Value Method Organism
Dissociation Constant (Kdiss) 8 µMChemical FootprintingEscherichia coli

Table 1: Binding affinity of clindamycin to the E. coli ribosome.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.12>2
Staphylococcus aureus (MRSA)0.12>2
Streptococcus pneumoniae≤0.120.25
Streptococcus pyogenes (Group A)≤0.120.25
Bacteroides fragilis group0.5>8
Prevotella spp.≤0.252
Finegoldia magna≤0.120.25
Clostridium perfringens≤0.124

Table 2: Representative MIC50 and MIC90 values of clindamycin against key Gram-positive and anaerobic bacteria. Note: Values can vary by geographic location and testing methodology.

Mechanisms of Resistance

Bacterial resistance to clindamycin poses a significant clinical challenge. The primary mechanisms involve modification of the drug target and active efflux of the antibiotic.

Target Site Modification: The MLSB Phenotype

The most prevalent mechanism of resistance is the modification of the ribosomal binding site, conferring cross-resistance to Macrolides, Lincosamides (including clindamycin), and Streptogramin B antibiotics (the MLSB phenotype). This is mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of clindamycin to its target.

The expression of erm genes can be either constitutive (cMLSB), where the methylase is always produced, or inducible (iMLSB). In the iMLSB phenotype, the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin, is required to trigger the expression of the methylase. This occurs through a sophisticated mechanism of translational attenuation involving the erm leader peptide.

Inducible_Resistance Mechanism of Inducible (iMLSB) Clindamycin Resistance cluster_no_inducer No Inducer (Erythromycin) Present cluster_inducer Inducer (Erythromycin) Present Ribosome1 Ribosome translates leader peptide mRNA_inactive erm mRNA in inactive conformation (Hairpin sequesters RBS) Ribosome1->mRNA_inactive No_Methylase No Erm Methylase Produced mRNA_inactive->No_Methylase Clin_Sensitive Clindamycin Susceptible No_Methylase->Clin_Sensitive Ery Erythromycin Ribosome2 Ribosome stalls at leader peptide Ery->Ribosome2 binds & stalls mRNA_active erm mRNA refolds to active conformation (RBS exposed) Ribosome2->mRNA_active Methylase Erm Methylase Produced mRNA_active->Methylase translation Ribosome_Methylation A2058 on 23S rRNA is dimethylated Methylase->Ribosome_Methylation catalyzes Clin_Resistant Clindamycin Resistant Ribosome_Methylation->Clin_Resistant

Translational attenuation model for inducible clindamycin resistance.

Active Efflux

A second, less common mechanism of resistance involves the active transport of the antibiotic out of the bacterial cell via an ATP-dependent efflux pump. In Staphylococcus aureus, this is primarily encoded by the msrA (macrolide-streptogramin resistance) gene. This pump recognizes and expels 14- and 15-membered macrolides and streptogramin B antibiotics. Crucially, this efflux pump does not recognize lincosamides. Consequently, bacteria possessing the msrA gene are resistant to macrolides but remain susceptible to clindamycin, a phenotype known as the MS phenotype.

Key Experimental Protocols

The elucidation of clindamycin's mechanism of action and resistance has been made possible by a suite of sophisticated biochemical and structural biology techniques.

Chemical Footprinting of the Clindamycin-Ribosome Complex

Objective: To identify the specific rRNA nucleotides that are shielded by clindamycin upon binding, thereby mapping its precise location on the ribosome.

Methodology:

  • Preparation of Ribosomal Complexes: Isolate 70S ribosomes from a bacterial strain such as E. coli. Prepare actively translating ribosomal complexes by incubating the 70S ribosomes with a suitable mRNA template (e.g., poly(U)) and the corresponding aminoacyl-tRNA (e.g., AcPhe-tRNA).

  • Clindamycin Binding: To probe the initial CI complex, incubate the ribosomal complex with clindamycin for a very short duration (e.g., 1 second). For the stable C*I complex, pre-incubate for a longer period (e.g., 1 minute).

  • Chemical Modification: Introduce a chemical probe, such as dimethyl sulfate (DMS) which modifies accessible adenines and cytosines, or kethoxal which modifies accessible guanines.

  • rRNA Extraction and Primer Extension: Extract the total rRNA. Anneal a radiolabeled DNA primer to a region of the 23S rRNA downstream of the PTC. Use reverse transcriptase to synthesize a cDNA copy. The enzyme will terminate at the sites of chemical modification.

  • Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The positions where reverse transcriptase terminates indicate the modified nucleotides. By comparing the modification pattern in the presence and absence of clindamycin, the protected nucleotides within the binding site can be identified.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of clindamycin on protein synthesis in a cell-free system.

Methodology:

  • System Setup: Utilize a commercial cell-free in vitro translation system (e.g., E. coli S30 extract or a reconstituted PURE system). The system contains all the necessary components for transcription and/or translation.

  • Reporter Construct: Use a DNA or mRNA template encoding a readily quantifiable reporter protein, such as luciferase or Green Fluorescent Protein (GFP).

  • Inhibition Assay: Set up a series of reactions containing the cell-free system, the reporter template, and serial dilutions of clindamycin. Include a positive control (no antibiotic) and a negative control (no template).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for protein synthesis.

  • Signal Detection: Measure the output of the reporter protein. For luciferase, add the luciferin substrate and measure the resulting luminescence. For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each clindamycin concentration relative to the positive control. Plot the percent inhibition against the log of the clindamycin concentration to generate a dose-response curve and determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Clindamycin Complex

Objective: To determine the high-resolution three-dimensional structure of clindamycin bound to the bacterial ribosome.

Methodology:

  • Sample Preparation: Prepare highly purified and concentrated 70S ribosomes. Incubate the ribosomes with a saturating concentration of clindamycin to ensure full occupancy of the binding site.

  • Grid Preparation and Vitrification: Apply a small volume of the ribosome-clindamycin complex to a cryo-EM grid. Blot away excess liquid to create a thin film and immediately plunge-freeze the grid in liquid ethane. This process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native structure.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting thousands of images (micrographs) of the randomly oriented ribosomal particles.

  • Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification to remove low-quality particles, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-clindamycin complex.

  • Model Building and Refinement: Fit an atomic model of the ribosome into the cryo-EM density map. The density corresponding to the bound clindamycin molecule can then be identified, and an atomic model of the antibiotic and the interacting rRNA nucleotides can be built and refined.

Conclusion

Clindamycin's efficacy as an antibacterial agent is rooted in its precise and high-affinity interaction with the peptidyl transferase center of the bacterial ribosome. The two-step binding mechanism allows for a stable inhibition of protein synthesis, leading to a bacteriostatic effect. Understanding the molecular details of this interaction, as well as the mechanisms of resistance, is paramount for the development of next-generation antibiotics that can overcome the challenge of drug-resistant pathogens. The experimental protocols detailed herein provide a robust framework for the continued investigation of ribosome-targeting antibiotics and their mechanisms of action.

An In-depth Technical Guide to the Stability and Degradation Pathways of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of clindamycin 3-phosphate, a widely used lincosamide antibiotic. A thorough understanding of its degradation profile is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the primary degradation mechanisms, identifies key degradation products, and provides detailed experimental protocols for stability-indicating analyses.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, are instrumental in elucidating these pathways and identifying potential degradation products.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound. The molecule contains two primary sites susceptible to hydrolysis: the phosphate ester linkage and the amide linkage.

  • Hydrolysis of the Phosphate Ester: The most prominent hydrolytic degradation pathway is the cleavage of the phosphate group to yield the active drug, clindamycin. This conversion is desirable in vivo as this compound is a prodrug. However, in a pharmaceutical formulation, this premature conversion is considered degradation. This reaction is influenced by pH.

  • Hydrolysis of the Amide Linkage: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to the cleavage of the molecule.

  • Scission of the C-Cl Bond: In the pH range of 5-10, scission of the 7-(S)-chloro group can occur, resulting in the formation of lincomycin. This conversion is thought to proceed through an oxazolonium intermediate.[1]

Oxidative Degradation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation.[2] This typically occurs in the presence of oxidizing agents, such as hydrogen peroxide, and leads to the formation of this compound sulfoxide and potentially further to the sulfone.

Thermal and Photolytic Degradation

This compound has been shown to be susceptible to thermal degradation.[3] Studies on photostability indicate that it is relatively stable under photolytic stress, although this can be formulation dependent.

Identified Degradation Products

Several degradation products of this compound have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Degradation ProductFormation PathwayMethod of Identification
ClindamycinHydrolysisHPLC, LC-MS
Clindamycin B PhosphateImpurity/DegradationHPLC, LC-MS
LincomycinHydrolysisHPLC, LC-MS
This compound SulfoxideOxidationLC-MS
7-Epilincomycin-2-phosphateImpurity/DegradationLC-MS
Lincomycin-2-phosphateImpurity/DegradationLC-MS

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of this compound under various stress conditions. The following table summarizes representative degradation data.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundReference
Acid Hydrolysis0.2 N HCl1 hourAmbient63.9%[4]
Base Hydrolysis0.2 N NaOH1 hourAmbient65.9%[4]
Oxidative Degradation3% H₂O₂30 minRoom TempSignificant degradation observed[5]
Oxidative Degradation3% H₂O₂1 hourAmbient8.7%[4]
Thermal Degradation105°C1 hour105°CNo significant degradation[4]
Photolytic Degradation (UV light)UV light (not less than 200 w/m²)7 daysAmbientNo significant degradation[4]
Humidity90% RH7 daysAmbientNo significant degradation[4]

Experimental Protocols

The analysis of this compound and its degradation products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry for structural elucidation.

Detailed Protocol for a Stability-Indicating RP-HPLC Method

This protocol provides a general framework for the separation and quantification of this compound and its impurities.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 40°C
Autosampler Temperature 10°C

4.1.2. Solution Preparation

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent and dilute to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: For bulk drug, dissolve a known amount in the diluent. For formulations, extract the active ingredient using a suitable solvent and dilute with the diluent to the desired concentration.

  • Forced Degradation Samples: Subject the drug substance or product to the stress conditions outlined in the quantitative data table. For acidic and basic samples, neutralize the solutions before dilution with the diluent.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified time. Withdraw samples at different time points, neutralize with 0.1 N NaOH, and dilute with diluent to the target concentration.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. Withdraw samples, neutralize with 0.1 N HCl, and dilute with diluent.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time. Withdraw samples and dilute with diluent.

  • Thermal Degradation: Place solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve the sample in diluent for analysis.

  • Photolytic Degradation: Expose solid this compound to UV light (e.g., in a photostability chamber) for a specified duration. Dissolve the sample in diluent for analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Visualizations

Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation CP This compound C Clindamycin CP->C Hydrolysis of Phosphate Ester (pH dependent) L Lincomycin CP->L Scission of C-Cl bond (pH 5-10) CP_ox This compound CSO This compound Sulfoxide CP_ox->CSO Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis (e.g., 0.1N NaOH) Base->SamplePrep Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->SamplePrep Thermal Thermal Stress (e.g., 80°C) Thermal->SamplePrep Photo Photolytic Stress (UV/Vis light) Photo->SamplePrep HPLC Stability-Indicating RP-HPLC Analysis SamplePrep->HPLC Inject into HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS For structural elucidation Data Data Analysis and Quantification HPLC->Data Chromatographic Data LCMS->Data Mass Spectral Data

Caption: Experimental workflow for clindamycin degradation analysis.

References

An In-depth Technical Guide to the Thermal Stability of Clindamycin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of clindamycin phosphate, a critical antibiotic pro-drug. Understanding its behavior under thermal stress is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations, particularly concerning manufacturing processes like sterilization, as well as storage and handling conditions. Clindamycin phosphate, the 2-(dihydrogen phosphate) ester of clindamycin, is designed for parenteral and topical administration and is rapidly hydrolyzed in vivo to the active clindamycin.[1][2] This document details the kinetics of thermal degradation, summarizes quantitative stability data, and provides detailed experimental protocols for analysis.

Degradation Kinetics and Impact of Temperature

The thermal degradation of clindamycin phosphate in aqueous solutions has been shown to follow a first-order kinetic model.[3] This means the rate of degradation is directly proportional to the concentration of the drug. Nonisothermal kinetic analysis, where the temperature is increased linearly over time, has been effectively used to determine Arrhenius parameters and extrapolate degradation rate constants at various temperatures, including typical storage conditions.[3]

Studies consistently demonstrate that clindamycin phosphate is susceptible to thermal degradation, particularly in the presence of moisture. This inherent instability makes it unsuitable for moist heat sterilization methods commonly used for parenteral products.[4] However, under controlled storage conditions, its stability is significantly better. For instance, in 0.9% sodium chloride injection, clindamycin phosphate is stable for at least 30 days at 4°C and for 7 days at 23°C.[5] A study on a topical gel formulation also found it to be relatively stable after three months at 40°C.[6] The formulation matrix can also influence the degradation kinetics; one study in an emulgel dosage form reported second-order degradation kinetics at temperatures of 30°C, 50°C, and 70°C.[7]

The primary degradation pathways for the parent clindamycin molecule, which are relevant following the hydrolysis of the phosphate ester, are pH-dependent and include hydrolysis of the thioglycoside linkage under acidic conditions and scission of the 7-(S)-Cl group at higher pH levels.[8] Thermal stress accelerates these degradation processes, leading to an increase in the content of impurities.

G cluster_0 Arrhenius Principle in Thermal Degradation T Increase in Temperature KE Increased Kinetic Energy of Molecules T->KE leads to Collision Higher Frequency & Energy of Collisions KE->Collision results in Rate Accelerated Rate of Degradation Reaction Collision->Rate causes

Figure 1: Logical relationship illustrating the effect of temperature on degradation rate.

Quantitative Data Summary

The stability of clindamycin phosphate is highly dependent on its formulation, storage temperature, and duration. The following tables summarize quantitative data from various studies.

Table 1: Summary of Thermal Stability Studies

Formulation Temperature / Condition Duration Key Findings Citation(s)
Injection Water Bath Heating 5 and 10 minutes Increased levels of three major impurities; unsuitable for moist heat sterilization.
Injection in Dextrose 70°C to 90°C (linear increase) 12 hours Degradation follows a first-order kinetic model. [3]
Injection in Dextrose 30, 45, 55, 65, 75°C (isothermal) Multiple time points Data consistent with nonisothermal studies, confirming first-order kinetics. [3]
Emulgel 30°C, 50°C, 70°C 5 hours Levels decreased to 99.1%, 96.9%, and 96.0% respectively; degradation followed second-order kinetics. [7]

| Topical Gel | 40°C | 3 months | Relatively stable (Assay ~99%). |[6] |

Table 2: Stability of Clindamycin Phosphate in Intravenous Admixtures

Concentration Diluent Storage Temperature Stability Period Citation(s)
600 mg / 100 mL 0.9% Sodium Chloride 4°C 30 days [5]
1.2 g / 100 mL 0.9% Sodium Chloride 4°C 30 days [5]
600 mg / 100 mL 0.9% Sodium Chloride 23°C 7 days [5]

| 1.2 g / 100 mL | 0.9% Sodium Chloride | 23°C | 7 days |[5] |

Experimental Protocols

Accurate assessment of thermal stability requires robust experimental designs and validated analytical methods.

This protocol outlines a typical procedure for investigating the thermal stability of a clindamycin phosphate injection.

  • Sample Preparation: Prepare a solution of clindamycin phosphate injection at a known concentration (e.g., as per the product label) in a suitable container (e.g., sealed vials).

  • Control Sample: Keep a set of samples at a controlled reference temperature (e.g., 4°C or 25°C), protected from light.

  • Thermal Stress: Place the test samples in a calibrated water bath or oven set to a specific high temperature (e.g., 80°C).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 5, 10, 30, and 60 minutes).

  • Quenching: Immediately cool the withdrawn samples in an ice bath to halt further degradation.

  • Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC method (as described in Protocol 3.2) to determine the remaining concentration of clindamycin phosphate and the formation of degradation products.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Drug Solution split Split Samples prep->split control Store Control Samples (e.g., 4°C) split->control Control Group stress Expose Test Samples to Thermal Stress (e.g., 80°C) split->stress Test Group analyze Analyze All Samples by HPLC control->analyze sample_stress Withdraw Samples at Time Intervals stress->sample_stress quench Cool Samples to Stop Degradation sample_stress->quench quench->analyze compare Compare Results & Determine Degradation analyze->compare

Figure 2: A typical experimental workflow for a thermal forced degradation study.

A validated stability-indicating method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients. The following method is adapted from procedures developed for analyzing organic impurities in Clindamycin Phosphate Injection.[1][9]

Table 3: HPLC Method Parameters

Parameter Specification
Instrument HPLC with PDA Detector (e.g., Agilent 1260, Waters Alliance e2695)
Column Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm
Mobile Phase Gradient elution using a mixture of an aqueous acidic solution and an organic solution (e.g., Acetonitrile/Methanol)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Autosampler Temp. 10°C
Injection Volume 20 µL
Detection PDA at 205 nm

| Sample Preparation | Dilute the sample to a final concentration of approximately 0.5 mg/mL of Clindamycin in a suitable diluent. Protect solutions from light. |

G cluster_hplc HPLC Analysis Workflow prep Prepare Sample & Standard Solutions inject Inject into HPLC System prep->inject separate Chromatographic Separation on C8 Column inject->separate detect Detect Analytes with PDA at 205 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify API & Impurities integrate->quantify

Figure 3: General workflow for the HPLC analysis of clindamycin phosphate.

Conclusion

The thermal stability of clindamycin phosphate is a critical attribute that influences its manufacturing, formulation, and storage. The available data conclusively show its unsuitability for terminal moist heat sterilization due to significant degradation at high temperatures.[4] However, it exhibits adequate stability under refrigerated and controlled room temperature conditions, especially when formulated appropriately.[5] Degradation kinetics are typically first-order in aqueous media but can be affected by the formulation matrix.[3][7] For all development and quality control activities, the use of a robust, validated, stability-indicating HPLC method is imperative to accurately quantify clindamycin phosphate and monitor the formation of any potential degradation products.[1][9] Future research should focus on developing novel formulations or sterilization techniques, such as filtration, to ensure the delivery of a safe and effective product to patients.

References

clindamycin 3-phosphate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of clindamycin 3-phosphate, a widely used antibiotic. It covers its chemical identity, mechanism of action, and analytical methodologies, presenting a valuable resource for professionals in research and drug development.

Core Chemical Identifiers

This compound is a water-soluble ester of the semi-synthetic antibiotic clindamycin. This modification enhances its pharmaceutical properties for administration. The key chemical identifiers are summarized in the table below for easy reference.

IdentifierValue
CAS Number 28708-34-1[1][2][3][4]
Molecular Formula C₁₈H₃₄ClN₂O₈PS[1][2][3][[“]]
Molecular Weight 504.96 g/mol [1][3][[“]][6]
IUPAC Name (2S-trans)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside 3-(dihydrogen phosphate)[6]
SMILES CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)OP(=O)(O)O)O">C@@H--INVALID-LINK--Cl[3]
InChI Key ZMGZEXFHZBYORP-GBBFUAINSA-N[[“]]
InChI InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13-,14+,15+,16-,18+/m0/s1[[“]]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound itself is a prodrug, which is inactive in vitro.[7] In vivo, it is rapidly hydrolyzed by phosphatases to its active form, clindamycin.[7][8] Clindamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[9] Specifically, it binds to the 23S rRNA of the 50S ribosomal subunit.[9] This binding interferes with the translocation step of protein synthesis, ultimately inhibiting the elongation of the peptide chain and suppressing bacterial growth.

Clindamycin_Mechanism_of_Action cluster_prodrug In Vivo Activation cluster_bacterial_cell Bacterial Cell Clindamycin_3_Phosphate This compound (Prodrug) Clindamycin_Active Clindamycin (Active Form) Clindamycin_3_Phosphate->Clindamycin_Active Hydrolysis by Phosphatases Bacterial_Ribosome 50S Ribosomal Subunit Clindamycin_Active->Bacterial_Ribosome Binds to 23S rRNA Inhibition Inhibition Protein_Synthesis Protein Synthesis (Peptide Chain Elongation) Bacterial_Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Blocks Translocation

Mechanism of Clindamycin Action

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common analytical method for the determination of clindamycin phosphate in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the amount of clindamycin phosphate in a given sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C8 or C18 reversed-phase column is typically used for separation. For instance, a Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) column can be utilized.[2][7]

  • Mobile Phase: The composition of the mobile phase can vary, but a common approach involves a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[2] For example, a gradient elution using a mixture of acetonitrile and a pH 2.5 phosphate buffer has been described.[10]

  • Detection: UV detection is typically set at a wavelength around 205 nm or 210 nm.[4][7]

  • Sample Preparation:

    • Standard Solution: A standard solution is prepared by accurately weighing and dissolving a known amount of clindamycin phosphate reference standard in the diluent.[2]

    • Sample Solution: The sample containing clindamycin phosphate (e.g., from a gel or injection) is accurately weighed and dissolved in a suitable solvent, which may involve sonication to ensure complete dissolution. The solution is then diluted to a known concentration with the diluent.[1][2]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of clindamycin phosphate are recorded.

  • Quantification: The concentration of clindamycin phosphate in the sample is calculated by comparing its peak area to the peak area of the standard solution.

HPLC_Workflow Start Start: Sample Preparation Standard_Prep Prepare Standard Solution (Known Concentration) Start->Standard_Prep Sample_Prep Prepare Sample Solution (Unknown Concentration) Start->Sample_Prep Injection Inject Solutions into HPLC System Standard_Prep->Injection Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis: Compare Peak Areas Detection->Data_Analysis Quantification Quantify Clindamycin Phosphate in Sample Data_Analysis->Quantification

General HPLC Workflow for Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Clindamycin 3-Phosphate

This compound, a water-soluble ester of the semi-synthetic antibiotic clindamycin, is widely utilized in pharmaceutical formulations, particularly for topical and parenteral applications. Its solubility characteristics are a critical determinant for formulation development, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several pure and binary solvent systems. The data reveals a strong dependence on the nature of the solvent and the temperature.

1.1. Solubility in Pure Solvents

This compound exhibits a range of solubilities in common laboratory solvents. It is freely soluble in water, sparingly soluble in methanol, and has lower solubility in ethanol.[1][2] The solubility in dimethyl sulfoxide (DMSO) is higher than in methanol and ethanol.[3] For many organic solvents, the solubility increases with a rise in temperature.[3]

SolventTemperature (°C)Solubility (mg/mL)Reference
WaterNot SpecifiedFreely Soluble[1]
WaterNot Specified101[4]
PBS (pH 7.2)Not Specified~10[5]
MethanolNot SpecifiedSparingly Soluble[1]
Ethanol (95%)Not SpecifiedPractically Insoluble[1]
Dehydrated EthanolNot SpecifiedSlightly Soluble
AcetoneNot SpecifiedVery Slightly Soluble
ChloroformNot SpecifiedInsoluble
EtherNot SpecifiedInsoluble
BenzeneNot SpecifiedInsoluble
DMSO25~2[5]
DMSONot SpecifiedInsoluble[4]

Note: Qualitative descriptions such as "Freely Soluble" and "Practically Insoluble" are based on USP definitions. There appears to be conflicting data regarding solubility in DMSO, which may be dependent on the specific experimental conditions, such as the water content of the solvent.[4][5]

1.2. Temperature-Dependent Solubility in Organic Solvents

A study by Zhu et al. systematically measured the mole fraction solubility of this compound in methanol, ethanol, and dimethyl sulfoxide at various temperatures.[3] The data clearly indicates that solubility increases with temperature in these solvents.[3]

Temperature (K)Temperature (°C)Solubility in Methanol (Mole Fraction x10³)Solubility in Ethanol (Mole Fraction x10³)Solubility in DMSO (Mole Fraction x10³)
283.15101.040.3511.82
288.15151.250.4313.91
293.15201.490.5216.32
298.15251.770.6319.11
303.15302.100.7622.33
308.15352.480.9126.06
313.15402.941.0930.38
318.15453.481.3035.38
323.15504.121.5541.16
328.15554.881.8447.84
333.15605.772.1955.56

Data sourced from the Journal of Chemical & Engineering Data, 2008.[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental preformulation study. The two most common methods are the equilibrium shake-flask method and the synthetic (polythermal) method.[6][7]

2.1. Equilibrium Shake-Flask Method

This method, considered the "gold standard," measures the thermodynamic equilibrium solubility of a compound.[6][8]

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

  • Materials and Apparatus:

    • This compound (purity ≥99%)[3]

    • Solvent of interest (analytical grade)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 37 ± 1 °C)[7]

    • Sealed containers (e.g., glass vials with screw caps)

    • Analytical balance

    • Vortex mixer

    • Syringe filters (e.g., 0.45 µm) to separate solid from the solution[9]

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)[8][10]

  • Methodology:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.[6][9] The excess solid should be visually apparent.

    • Equilibration: Place the containers in a thermostatic shaker and agitate at a constant speed (e.g., 100 rpm) and temperature for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[7][9]

    • Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[9]

    • Sample Analysis: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

    • Quantification: Measure the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[10] Calculate the solubility based on the measured concentration and the dilution factor.

2.2. Synthetic Method

The synthetic method determines the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon heating.[3][11]

  • Objective: To determine the solubility of this compound at various temperatures.

  • Materials and Apparatus:

    • This compound

    • Solvent of interest

    • Jacketed glass vessel connected to a constant temperature bath[6]

    • Magnetic stirrer and stir bar

    • Calibrated thermometer or thermocouple

    • Laser monitoring system (or visual observation) to detect the disappearance of solid particles[11]

  • Methodology:

    • Sample Preparation: Accurately weigh a specific amount of this compound and solvent into the jacketed glass vessel to create a mixture of known composition.[6]

    • Heating and Observation: While continuously stirring, slowly increase the temperature of the mixture using the constant temperature bath (e.g., at a rate of 0.5 to 2 K/hr).[6]

    • Endpoint Determination: Continuously monitor the solution. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.[6][11] A laser beam passed through the solution can aid in precise detection; the intensity of the transmitted light increases sharply upon complete dissolution.[6]

    • Data Collection: Repeat the procedure for different compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental protocols for determining solubility.

G cluster_0 Shake-Flask Solubility Determination A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant T, Agitation) A->B C 3. Phase Separation (Settle & Filter) B->C D 4. Dilute Filtrate C->D E 5. Quantify Concentration (e.g., HPLC) D->E F Equilibrium Solubility Data E->F

Caption: Workflow for the Equilibrium Shake-Flask Method.

G cluster_1 Synthetic Method for Solubility Determination P1 1. Prepare Slurry of Known Composition P2 2. Heat Slowly with Continuous Stirring P1->P2 P3 3. Observe/Detect Disappearance of Solids P2->P3 P4 4. Record Temperature of Complete Dissolution P3->P4 P5 Repeat for Different Compositions P4->P5 P6 Solubility vs. Temperature Curve P4->P6 P5->P6

Caption: Workflow for the Synthetic (Polythermal) Method.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin is a lincosamide antibiotic effective against a range of Gram-positive cocci and anaerobic bacteria. It is frequently utilized in treating skin and soft tissue infections, respiratory tract infections, and other serious infections caused by susceptible organisms. Clindamycin 3-phosphate is a water-soluble ester prodrug of clindamycin. In vivo, it is rapidly hydrolyzed by phosphatases to form the active clindamycin base, which then exerts its antibacterial effect.[1] For the purposes of in vitro susceptibility testing, the active form, clindamycin, is tested.

This document provides detailed protocols for determining the in vitro susceptibility of bacteria to clindamycin, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit.[1][2][3] This binding interferes with the translocation step of peptide chain elongation, effectively halting protein production and leading to a bacteriostatic effect.[4] At higher concentrations, clindamycin may exhibit bactericidal activity.[4]

Mechanisms of Resistance

Bacterial resistance to clindamycin primarily occurs through three mechanisms:

  • Target Site Modification (MLSB Phenotype) : This is the most common mechanism and involves the methylation of the 23S rRNA target site by erythromycin ribosome methylase (erm) genes.[5][6] This modification reduces the binding affinity of macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics, conferring a resistance phenotype known as MLSB.[5][7] This resistance can be either:

    • Constitutive (cMLSB) : The erm gene is always expressed, leading to high-level resistance to both erythromycin and clindamycin.[5][6]

    • Inducible (iMLSB) : The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[5] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure.[6]

  • Active Drug Efflux : Efflux pumps, such as those encoded by msr (macrolide-streptogramin resistance) genes, actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5] This mechanism typically confers resistance to macrolides and streptogramins but not lincosamides, though some pumps can affect clindamycin.

  • Enzymatic Inactivation : Less commonly, bacteria may produce enzymes, such as lincosamide nucleotidyltransferases (encoded by lnu genes), that chemically modify and inactivate clindamycin.[8][9]

Data Presentation: Interpretive Criteria for Clindamycin

Accurate interpretation of in vitro susceptibility testing results requires the use of standardized clinical breakpoints. The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter breakpoints for clindamycin according to the 2024 CLSI M100 (34th Edition) and EUCAST (Version 14.0) guidelines.[2][6]

Table 1: CLSI 2024 Clindamycin Interpretive Breakpoints [2][7][10]

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp. MIC (µg/mL)≤0.51-2≥4
Disk Diffusion (mm)≥2115-20≤14
Streptococcus spp. MIC (µg/mL)≤0.250.5≥1
Disk Diffusion (mm)≥1916-18≤15
Anaerobic Bacteria MIC (µg/mL)≤24≥8

Note: For all staphylococci and streptococci, testing for inducible clindamycin resistance (D-test) is required for erythromycin-resistant, clindamycin-susceptible isolates before reporting results.

Table 2: EUCAST 2024 Clindamycin Interpretive Breakpoints [5][6]

Organism GroupMethodSusceptible (S) (mg/L)Resistant (R) (mg/L)
Staphylococcus aureus MIC (mg/L)≤0.25>0.5
Coagulase-negative staphylococci MIC (mg/L)≤0.25>0.5
Streptococcus groups A, B, C, G MIC (mg/L)≤0.5>0.5
Streptococcus pneumoniae MIC (mg/L)≤0.5>0.5
Viridans group streptococci MIC (mg/L)≤0.5>0.5
Anaerobes (Gram-positive) MIC (mg/L)≤4>4
Anaerobes (Gram-negative) MIC (mg/L)≤4>4

Note: EUCAST uses mg/L, which is equivalent to µg/mL. EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). For simplicity in this table, only S and R breakpoints are shown as listed in the primary source. Refer to the full EUCAST tables for 'I' category definitions where applicable.

Table 3: Quality Control (QC) Ranges for Clindamycin Testing

QC StrainMethodCLSI QC RangeEUCAST QC Range
Staphylococcus aureus ATCC® 29213 MIC (µg/mL)0.06 - 0.250.06 - 0.25 (mg/L)
Staphylococcus aureus ATCC® 25923 Disk Diffusion (mm)24 - 3023 - 29
Streptococcus pneumoniae ATCC® 49619 MIC (µg/mL)0.03 - 0.120.03 - 0.12 (mg/L)
Disk Diffusion (mm)19 - 2522 - 28
Bacteroides fragilis ATCC® 25285 MIC (µg/mL)0.5 - 20.25 - 1 (mg/L)

Note: QC ranges should be verified against the latest official CLSI and EUCAST documentation.

Experimental Protocols

The following are standardized methods for determining clindamycin susceptibility. As this compound is a prodrug, the active compound, clindamycin, should be used for preparing stock solutions and test concentrations.

Protocol 1: Broth Microdilution MIC Method (based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of clindamycin in a liquid medium.

Materials:

  • Clindamycin analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Clindamycin Stock Solution: Prepare a stock solution of clindamycin at a concentration of at least 1280 µg/mL in an appropriate solvent (e.g., water).[7]

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the clindamycin stock solution in CAMHB directly in the 96-well microtiter plates. The typical final concentration range to test is 0.06 to 128 µg/mL.[7] Each well should contain 50 µL of the diluted clindamycin solution.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the clindamycin dilutions. This brings the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the diluted inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours (20-24 hours for Streptococcus spp.).

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth, as observed by the naked eye.[7]

Protocol 2: Disk Diffusion Method (Kirby-Bauer, based on CLSI M02)

This method assesses susceptibility based on the size of the zone of growth inhibition around a clindamycin-impregnated disk.

Materials:

  • Clindamycin disks (2 µg)

  • Erythromycin disks (15 µg) - for D-test

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C, with 5% CO₂ for streptococci)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Apply Disks: Aseptically place a clindamycin (2 µg) disk onto the agar surface. If performing the D-test, place an erythromycin (15 µg) disk 15-26 mm (edge to edge) away from the clindamycin disk.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-18 hours for Staphylococcus spp. and 20-24 hours in 5% CO₂ for Streptococcus spp.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (in mm) around the clindamycin disk. Interpret the result using the breakpoints in Table 1.

Protocol 3: D-Test for Inducible Clindamycin Resistance

This test is a modification of the disk diffusion method and is essential for erythromycin-resistant staphylococci and streptococci.

Procedure:

  • Follow steps 1 and 2 of the Disk Diffusion protocol.

  • Apply Disks: Aseptically place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the inoculated MHA plate. The distance between the edges of the disks should be:

    • Staphylococcus spp.: 15 mm to 26 mm.

    • Streptococcus spp.: 12 mm.

  • Incubation: Incubate as described in the Disk Diffusion protocol.

  • Interpretation:

    • Positive D-test (Inducible Resistance): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape. Report the organism as resistant to clindamycin.

    • Negative D-test (No Inducible Resistance): The clindamycin zone remains circular. Report the susceptibility result as measured.

Visualizations

Clindamycin_Mechanism_of_Action_and_Resistance cluster_bacterium Bacterial Cell Clindamycin_ext Clindamycin Ribosome_50S 50S Ribosomal Subunit Clindamycin_ext->Ribosome_50S Binds to 23S rRNA Inhibition Inhibition LNU_Enzyme LNU Enzyme (Inactivation) Clindamycin_ext->LNU_Enzyme Substrate Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Translocation Erm_Methylase Erm Methylase (MLS-B Resistance) Altered_Ribosome Altered 50S Subunit Erm_Methylase->Altered_Ribosome Methylates 23S rRNA Efflux_Pump Efflux Pump (msrA) Efflux_Pump->Clindamycin_ext Expels Drug Clindamycin_inactivated Inactive Clindamycin LNU_Enzyme->Clindamycin_inactivated Modifies Altered_Ribosome->Clindamycin_ext Prevents Binding

Caption: Clindamycin action and primary resistance mechanisms.

Susceptibility_Testing_Workflow cluster_interpret Interpretation Start Start: Bacterial Isolate Prep_Inoculum Prepare 0.5 McFarland Inoculum Suspension Start->Prep_Inoculum Ery_Test Erythromycin Susceptibility Test Prep_Inoculum->Ery_Test Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Ery_Test->Inoculate_Plate Erythromycin-Resistant Check_Breakpoints Compare Zone Diameter to CLSI/EUCAST Breakpoints Ery_Test->Check_Breakpoints Erythromycin-Susceptible Apply_Disks Apply Clindamycin (2µg) & Erythromycin (15µg) Disks (15-26mm apart) Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C (16-24h) Apply_Disks->Incubate Read_Zones Read Inhibition Zones Incubate->Read_Zones D_Test_Check Observe for 'D' Zone Read_Zones->D_Test_Check Report_R Report Clindamycin: Resistant D_Test_Check->Report_R Positive ('D' zone) D_Test_Check->Check_Breakpoints Negative (circular zone) Report_S Report Clindamycin: Susceptible Report_I Report Clindamycin: Intermediate Check_Breakpoints->Report_S Zone ≥ S Check_Breakpoints->Report_R Zone ≤ R Check_Breakpoints->Report_I Zone = I

Caption: Workflow for the D-test method of clindamycin testing.

References

Application Notes and Protocols for the Development of Topical Formulations with Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and characterization of topical formulations containing clindamycin 3-phosphate. The protocols outlined below cover pre-formulation, formulation, and evaluation stages, ensuring a robust and scientifically sound development process.

Pre-formulation Studies

Pre-formulation studies are crucial for understanding the physicochemical properties of clindamycin phosphate, which will inform the selection of appropriate excipients and the formulation strategy.

Solubility Studies

Objective: To determine the solubility of clindamycin phosphate in various solvents and buffer systems relevant to topical formulations.

Protocol:

  • Prepare a series of vials containing a fixed amount of clindamycin phosphate (e.g., 10 mg).

  • To each vial, add an increasing volume of the selected solvent (e.g., purified water, propylene glycol, ethanol, phosphate buffers of different pH) in small increments.

  • After each addition, cap the vial and vortex for 1-2 minutes.

  • Visually inspect the vial for complete dissolution of the drug.

  • The concentration at which the drug completely dissolves is recorded as its solubility in that solvent at room temperature.

  • For more precise determination, samples can be agitated in a temperature-controlled shaker for 24 hours, followed by filtration and quantification of the dissolved drug using a validated analytical method like HPLC.

pH-Stability Profile

Objective: To evaluate the stability of clindamycin phosphate at different pH values to determine the optimal pH for the formulation.

Protocol:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 8.

  • Prepare solutions of clindamycin phosphate in each buffer at a known concentration.

  • Store the solutions at controlled room temperature and accelerated stability conditions (e.g., 40°C/75% RH).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each solution.

  • Analyze the samples for the remaining concentration of clindamycin phosphate using a validated HPLC method.

  • Plot the percentage of remaining drug against time for each pH to determine the pH at which the drug exhibits maximum stability.

Formulation Development

The choice of formulation will depend on the target product profile, including desired aesthetics, skin feel, and drug delivery characteristics. Gels are a common and effective dosage form for topical clindamycin.

Preparation of a 1% Clindamycin Phosphate Hydroalcoholic Gel

Objective: To prepare a stable and aesthetically pleasing hydroalcoholic gel containing 1% clindamycin phosphate.

Materials:

  • Clindamycin Phosphate

  • Carbopol 940 (Gelling agent)

  • Propylene Glycol (Humectant and penetration enhancer)

  • Ethanol (Solvent and penetration enhancer)

  • Triethanolamine (Neutralizing agent)

  • Methylparaben (Preservative)

  • Purified Water

Protocol:

  • Disperse the Gelling Agent: In a beaker, accurately weigh the required amount of Carbopol 940 and slowly disperse it in a portion of the purified water with continuous stirring until a lump-free dispersion is formed. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.

  • Prepare the Active Phase: In a separate beaker, dissolve the clindamycin phosphate and methylparaben in the remaining purified water and propylene glycol with gentle heating if necessary. Cool the solution to room temperature.

  • Incorporate the Active Phase: Slowly add the active phase to the hydrated Carbopol dispersion with continuous mixing until a homogenous mixture is obtained.

  • Add the Alcohol: Gradually add the ethanol to the mixture while stirring.

  • Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring and monitoring the pH. Continue adding until a pH of 5.5-6.5 is achieved. The viscosity of the gel will increase significantly upon neutralization.

  • Final Mixing and Degassing: Continue stirring for another 15-20 minutes to ensure uniformity. Allow the gel to stand for some time to remove any entrapped air bubbles.

Physicochemical Characterization of the Formulation

Visual Inspection

Objective: To assess the physical appearance of the formulated gel.

Protocol: The prepared gel should be visually inspected for its color, clarity, homogeneity, and the presence of any particulate matter or phase separation.

pH Measurement

Objective: To determine the pH of the gel formulation to ensure it is within a skin-compatible range.

Protocol:

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Accurately weigh 1 gram of the gel and disperse it in 100 mL of purified water.

  • Stir the dispersion for 2 hours.

  • Measure the pH of the resulting solution.[1]

Viscosity Measurement

Objective: To determine the viscosity of the gel, which is an important parameter for its consistency and application.

Protocol:

  • Use a Brookfield viscometer or a rheometer equipped with a suitable spindle.

  • Place an appropriate amount of the gel in the sample holder, ensuring there are no air bubbles.

  • Allow the gel to equilibrate to the measurement temperature (e.g., 25°C).

  • Measure the viscosity at different rotational speeds to assess the shear-thinning behavior of the gel.

Spreadability

Objective: To evaluate the ease of application of the gel on a surface.

Protocol:

  • Place a known amount of the gel (e.g., 0.5 g) on a glass slide.

  • Place another glass slide on top of the gel.

  • Apply a standard weight (e.g., 100 g) on the upper slide for a specific time (e.g., 1 minute).

  • Measure the diameter of the circle formed by the spread gel. A larger diameter indicates better spreadability.

Drug Content Uniformity

Objective: To ensure the active ingredient is uniformly distributed throughout the formulation.

Protocol:

  • Accurately weigh 1 gram of the gel from three different locations in the container.

  • Dissolve each sample in a suitable solvent (e.g., methanol) in a volumetric flask.

  • Filter the solutions to remove any undissolved excipients.

  • Analyze the filtrate for clindamycin phosphate concentration using a validated HPLC method.

  • The drug content should be within 90-110% of the label claim.

Table 1: Physicochemical Characterization of Clindamycin Phosphate Gel Formulations

Formulation CodeGelling Agent (%, w/w)pHViscosity (cP at 20 rpm)Spreadability (cm)Drug Content (%)
F1Carbopol 940 (0.5)6.2 ± 0.14500 ± 1505.8 ± 0.299.5 ± 1.2
F2Carbopol 940 (1.0)6.1 ± 0.28200 ± 2004.5 ± 0.3100.2 ± 0.8
F3HPMC K4M (2.0)6.4 ± 0.13800 ± 1206.2 ± 0.198.9 ± 1.5
F4HPMC K4M (3.0)6.3 ± 0.26500 ± 1805.1 ± 0.299.8 ± 1.1

Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on specific formulation composition and manufacturing processes.

In Vitro Performance Testing

In Vitro Drug Release Testing (IVRT)

Objective: To evaluate the rate and extent of clindamycin phosphate release from the topical formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) should be used.

  • Receptor Medium: The receptor medium should maintain sink conditions. A phosphate buffer (pH 5.5) is often suitable. The solubility of the drug in the receptor medium should be determined to ensure sink conditions are met.

  • Setup:

    • Mount the membrane between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with the degassed receptor medium and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 32 ± 1°C and stirred continuously.

    • Apply a known quantity of the gel formulation (e.g., 300 mg/cm²) uniformly on the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the samples for clindamycin phosphate concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

In Vitro Permeation Testing (IVPT)

Objective: To assess the ability of clindamycin phosphate to permeate through the skin from the topical formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Skin Membrane: Use excised human or animal skin (e.g., dermatomed human cadaver skin, porcine ear skin). The skin should be carefully prepared and mounted on the diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: A phosphate buffer (pH 7.4) is commonly used to mimic physiological conditions.

  • Setup:

    • Mount the skin membrane between the donor and receptor compartments.

    • Fill the receptor compartment with degassed receptor medium, maintained at 32 ± 1°C and stirred continuously.

    • Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the skin surface.

  • Sampling: At predetermined time intervals over 24-48 hours (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw samples from the receptor compartment and replace with fresh medium.

  • Analysis: Analyze the samples for the concentration of clindamycin (the active form) and clindamycin phosphate using a validated analytical method (e.g., LC-MS/MS for higher sensitivity). Clindamycin phosphate is a prodrug that is hydrolyzed to the active clindamycin in the skin.[2]

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the plot.

Table 2: In Vitro Permeation of Clindamycin and Clindamycin Phosphate from a 1% Topical Lotion

AnalyteCumulative Amount Permeated at 48h (µg/cm²)
Clindamycin Phosphate0.31 ± 0.09
Clindamycin6.75 ± 1.87

Data from a study with a 25 mg/cm² dose, presented as mean ± SD (n=6).[2] This demonstrates the conversion of the prodrug to the active moiety during skin permeation.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_performance In Vitro Performance Testing solubility Solubility Studies gel_prep Gel Preparation solubility->gel_prep ph_stability pH-Stability Profile ph_stability->gel_prep visual Visual Inspection gel_prep->visual ph pH Measurement gel_prep->ph viscosity Viscosity gel_prep->viscosity spreadability Spreadability gel_prep->spreadability drug_content Drug Content gel_prep->drug_content ivrt In Vitro Release Testing (IVRT) drug_content->ivrt ivpt In Vitro Permeation Testing (IVPT) drug_content->ivpt signaling_pathway cluster_acne Acne Pathogenesis p_acnes Propionibacterium acnes tlr2 Toll-like Receptor 2 (TLR2) on Keratinocytes & Macrophages p_acnes->tlr2 activates nf_kb NF-κB Activation tlr2->nf_kb leads to cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nf_kb->cytokines induces inflammation Inflammation (Papules, Pustules) cytokines->inflammation clindamycin Clindamycin clindamycin->p_acnes inhibits protein synthesis clindamycin->tlr2 downregulates

References

Application Notes and Protocols: Clindamycin 3-Phosphate Liposomal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of clindamycin 3-phosphate loaded liposomes. This document is intended to guide researchers in the development and assessment of liposomal delivery systems for this hydrophilic antibiotic prodrug, which is commonly used in the treatment of bacterial infections, particularly acne vulgaris.

Introduction

This compound is a water-soluble prodrug of clindamycin, an antibiotic effective against various Gram-positive and anaerobic bacteria.[1] Its encapsulation within liposomes, vesicular structures composed of lipid bilayers, offers several potential advantages over conventional formulations.[2][3] These benefits include improved drug stability, controlled release, enhanced skin penetration for topical applications, and a reduction in potential side effects like skin irritation.[1][2] This document outlines the key methodologies for preparing and evaluating these advanced drug delivery systems.

Experimental Protocols

Preparation of this compound Liposomes via Thin-Film Hydration

The thin-film hydration technique, also known as the Bangham method, is a widely used and established method for liposome preparation.[4] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution containing the drug to be encapsulated, leading to the spontaneous formation of multilamellar vesicles (MLVs).[5]

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[6] For charged liposomes, cationic (e.g., DOTAP) or anionic (e.g., DMPA) lipids can be included in this step.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.[5][6]

  • Solvent Removal: Dry the lipid film thoroughly under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[8]

  • Hydration: Add an aqueous solution of this compound (e.g., in phosphate-buffered saline, pH 7.4) to the flask containing the dry lipid film.[6] The hydration should be performed at a temperature above the lipid's transition temperature with gentle agitation (e.g., rotation or shaking) for a sufficient period (e.g., 1 hour) to allow for complete hydration and liposome formation.[6][8]

  • Size Reduction (Optional but Recommended): To obtain smaller and more uniform vesicles (small unilamellar vesicles, SUVs), the resulting MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.[8][9]

G cluster_prep Liposome Preparation Workflow prep1 1. Dissolve Lipids (e.g., Phosphatidylcholine, Cholesterol) in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Dry Film (High Vacuum) prep2->prep3 prep4 4. Hydrate Film with This compound Solution prep3->prep4 prep5 5. Form Multilamellar Vesicles (MLVs) prep4->prep5 prep6 6. Size Reduction (Optional) (Sonication/Extrusion) prep5->prep6 prep7 This compound Liposomes prep6->prep7

Caption: Workflow for Liposome Preparation.

Characterization of Liposomes

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter (particle size), size distribution (PDI), and surface charge (zeta potential) of liposomes in a suspension.[10][11][12]

Protocol:

  • Sample Preparation: Dilute the liposomal suspension with an appropriate medium (e.g., deionized water or the original buffer) to a suitable concentration for DLS analysis.[12]

  • Instrument Setup: Set the parameters on the DLS instrument (e.g., Zetasizer), including temperature, solvent viscosity, and refractive index.

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. For zeta potential, a specific electrode cell is used.[11] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine size and PDI. For zeta potential, it measures the particle's velocity in an applied electric field.[10][11]

Encapsulation efficiency is a critical parameter that quantifies the percentage of the initial drug that has been successfully entrapped within the liposomes.[13] This is typically determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the drug in both fractions or by lysing the liposomes to release the entrapped drug.[14]

Protocol:

  • Separation of Free Drug: Separate the liposomes from the aqueous phase containing the free drug. Common methods include:

    • Ultracentrifugation: Centrifuge the liposome suspension at high speed. The liposomes will form a pellet, leaving the free drug in the supernatant.[2]

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a porous gel (e.g., Sephadex). The larger liposomes will elute first, followed by the smaller free drug molecules.[14]

    • Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to diffuse out into a larger volume of buffer, while retaining the liposomes.[14]

  • Quantification of Entrapped Drug:

    • After separation, disrupt or lyse the liposomes using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated this compound.[2][14]

    • Quantify the concentration of this compound in the lysed liposome fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: Calculate the EE% using the following formula:

    • EE% = (Amount of entrapped drug / Total initial amount of drug) x 100.[14]

G cluster_char Liposome Characterization Workflow start Liposome Suspension dls Dynamic Light Scattering (DLS) start->dls separation Separate Free Drug (Centrifugation/SEC/Dialysis) start->separation size_pdi Particle Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta free_drug Unencapsulated Drug separation->free_drug liposome_pellet Liposomes separation->liposome_pellet lysis Lyse Liposomes (e.g., Triton X-100) liposome_pellet->lysis quantification Quantify Drug (HPLC) lysis->quantification ee_calc Calculate Encapsulation Efficiency quantification->ee_calc

Caption: Workflow for Liposome Characterization.

In Vitro Drug Release Study

In vitro release studies are performed to understand the rate and mechanism of drug release from the liposomes over time. The dialysis membrane method is commonly employed for this purpose.[15][16]

Protocol:

  • Apparatus Setup: Place a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) into a beaker or vessel, maintained at a constant temperature (e.g., 37°C) with constant stirring.[17][18]

  • Dialysis Bag Preparation: Take a dialysis bag with an appropriate MWCO (e.g., 12 kDa) that is impermeable to the liposomes but allows the free drug to pass through.[16] Pre-soak the membrane in the release medium as recommended by the manufacturer.

  • Sample Loading: Place a known volume of the this compound liposome suspension into the dialysis bag and securely seal both ends.

  • Release Study: Immerse the sealed dialysis bag in the release medium.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.[17] Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[19]

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.[13]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Data Presentation

The following tables summarize quantitative data reported in the literature for this compound liposomes. These values can serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of this compound Liposomes

Formulation TypeLipid CompositionParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
NeutralPhospholipon 85G / Cholesterol (0.5 molar ratio)~1000 or lessHomogeneous--[7][20]
CationicPhospholipon 85G / Cholesterol / DOTAP~1000 or lessHomogeneous+-[7][20]
AnionicPhospholipon 85G / Cholesterol / DMPA~1000 or lessHomogeneous--[7][20]
Nanoliposome (P100)Egg Phosphatidylcholine / Cholesterol100-120< 0.2-10 to -15~20[6][21]
Ultradeformable LiposomeEgg Phosphatidylcholine / Cholesterol / Tween 80100-120< 0.2-10 to -15~20[6][21]
VariousSoya Lecithin / Cholesterol (1:1 ratio)4.91 µm--69.5[2][22]
Various----50.13 - 53.75[13][23]

Note: PDI values below 0.3 are generally considered acceptable for liposomal formulations. Zeta potential values greater than +30 mV or less than -30 mV are indicative of good colloidal stability.

Table 2: In Vitro Drug Release and Permeation Data

FormulationStudy TypeMembraneRelease/FluxTimeReference
Liposomal Gel (Clindamycin)In Vitro ReleaseEgg Membrane77.5%24 hours[2]
Non-liposomal Marketed GelIn Vitro ReleaseEgg Membrane90.5%24 hours[2]
Cationic LiposomeSkin PermeationMice Skin0.75 ± 0.01 µg/cm²/hSteady State[7][20]
Control (Alcohol Solution)Skin PermeationMice Skin0.17 µg/cm²/hSteady State[7][20]
Nanoliposome (20 mM Lipid)Burn Eschar PermeationHuman Burn EscharPermeability Coefficient Ratio: 0.81±0.21 (vs solution)-[6][21]

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the development of this compound liposomal drug delivery systems. By utilizing the thin-film hydration method for preparation and standard techniques for characterization and in vitro release testing, researchers can effectively formulate and evaluate liposomes with desired physicochemical properties and controlled release profiles. The provided quantitative data serves as a valuable reference point for optimizing formulations to enhance therapeutic efficacy, particularly for topical applications in dermatology. Further in vivo studies are necessary to fully elucidate the clinical potential of these advanced delivery systems.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic clindamycin. It is inactive in vitro but is rapidly hydrolyzed in vivo to the active clindamycin. It is a widely used pharmaceutical ingredient in topical and injectable formulations for the treatment of bacterial infections.[1] Accurate and reliable quantification of clindamycin phosphate in pharmaceutical dosage forms is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose.[2] This application note provides a detailed protocol for the quantification of clindamycin 3-phosphate using a reversed-phase HPLC (RP-HPLC) method, based on established and validated procedures.[3][4][5]

Principle

This method utilizes reversed-phase chromatography to separate clindamycin phosphate from other components in the sample matrix. A C8 or C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where clindamycin phosphate exhibits significant absorbance, commonly around 205-210 nm.[4][6][7] Quantification is achieved by comparing the peak area of clindamycin phosphate in the sample to that of a known concentration of a reference standard.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: USP Clindamycin Phosphate RS (Reference Standard)[3][8]

  • Solvents:

    • Acetonitrile (HPLC grade)[3][8][9]

    • Methanol (HPLC grade)[3][8][9]

    • Water (HPLC grade or ultrapure)[3]

  • Buffers and Reagents:

    • Ortho-phosphoric acid (88%)[3]

    • Ammonium hydroxide[8]

    • Potassium phosphate monobasic[7]

    • Disodium hydrogen phosphate[10]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient or isocratic pump

    • Autosampler

    • Column oven

    • UV or Photodiode Array (PDA) detector[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • Syringe filters (e.g., 0.45 µm)

3. Chromatographic Conditions

The following are representative chromatographic conditions. Method optimization may be required depending on the specific HPLC system and sample matrix.

ParameterCondition 1 (Gradient - USP Method)Condition 2 (Isocratic)
Column Zorbax Eclipse XDB C8, (250 × 4.6) mm, 5 µmPhenomenex C18, (150 mm × 4.6 mm, 5 µm)
Mobile Phase A: Phosphate Buffer (pH 3.9) B: Acetonitrile/Methanol (90:10)Acetonitrile and Phosphate Buffer pH 3.0 (60:40, v/v)
Gradient Time (min)%A
092
2592
5052
5192
6092
Flow Rate 1.2 mL/min[3]1.0 mL/min[6]
Column Temp. 40°C[3][4]Ambient
Injection Vol. 20 µL[3]20 µL[6]
Detection UV at 205 nm[4] or 210 nm[6][7]UV at 210 nm[6]
Run Time ~75 min for impurity profiling[4]Shorter, suitable for routine QC

4. Preparation of Solutions

  • Buffer Preparation (for Condition 1): To 4000 mL of HPLC grade water, add 14 mL of phosphoric acid. Adjust the pH to 3.90 ± 0.05 with ammonium hydroxide.[8]

  • Diluent: Prepare a degassed mixture of the buffer solution and the organic solution (acetonitrile/methanol) in a ratio of 80:20.[8]

  • Standard Stock Solution (e.g., 1.0 mg/mL of Clindamycin): Accurately weigh an appropriate amount of USP Clindamycin Phosphate RS and dissolve it in the diluent to obtain the desired concentration.[3] For example, to prepare a 1.0 mg/mL solution, dissolve approximately 22 mg of clindamycin phosphate in a 10.0 mL volumetric flask with diluent, sonicate to dissolve, and allow to cool.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 20.0–1500.0 µg/mL).[1]

  • Sample Preparation (for Injection):

    • For a product with a label claim of 150 mg/mL clindamycin, a two-step dilution is common.[4]

    • Prepare a sample stock solution (e.g., 5 mg/mL of Clindamycin) by accurately transferring a suitable volume of the injection into a volumetric flask and diluting with the diluent.[4]

    • Prepare the final sample solution (e.g., 0.5 mg/mL of Clindamycin) by further diluting the sample stock solution with the diluent.[4]

  • Sample Preparation (for Topical Gel):

    • Accurately weigh about 1 gram of the gel into a 100 mL volumetric flask.[6]

    • Add a suitable solvent like tetrahydrofuran (e.g., 30 mL) and sonicate for about 10 minutes to dissolve the gel matrix.[6]

    • Make up the volume to the mark with the mobile phase.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

5. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution multiple times (e.g., five or six replicates).

  • Tailing Factor: Should not be more than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time of replicate injections should not be more than 2.0%.[8]

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the clindamycin phosphate standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[11]

  • Determine the concentration of clindamycin phosphate in the sample solutions from the calibration curve using the peak area obtained.

  • Calculate the final concentration in the original sample, taking into account the dilution factors.

Quantitative Data Summary

The following table summarizes typical quantitative data from validated HPLC methods for clindamycin phosphate.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 20.0–1500.0[1]144–336[5][12]22-220[9]
Correlation Coefficient (r²) > 0.99[1]1.00[12]High correlation reported[9]
Limit of Detection (LOD) (µg/mL) -0.50[12]6.78[11]
Limit of Quantification (LOQ) (µg/mL) 0.05% of nominal concentration[4]0.351[12]20.56[11]
Accuracy (% Recovery) > 97.0%[1]100.35%[12]100.63 ± 0.34[9]
Precision (%RSD) < 2.0%< 1.0%[9]< 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing B Sample Preparation (Dilution/Extraction) D Standard & Sample Dilution A->D B->D C Mobile Phase Preparation E HPLC System Setup C->E G Sample Injection D->G F System Suitability Test E->F F->G If Passed H Chromatogram Acquisition G->H I Peak Integration & Identification H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: HPLC workflow for clindamycin phosphate quantification.

Logical_Relationship A Method Validation (ICH Guidelines) B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G H Reliable & Accurate Quantification B->H C->H D->H E->H F->H G->H

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Clindamycin 3-Phosphate in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of clindamycin 3-phosphate, a prodrug of the lincosamide antibiotic clindamycin, in various preclinical animal models of bacterial infection.[1][2] This document includes detailed experimental protocols, quantitative efficacy data, and visualizations to guide researchers in designing and executing in vivo studies.

Mechanism of Action

This compound is inactive in vitro but is rapidly hydrolyzed in vivo to its active form, clindamycin.[1][3] Clindamycin exerts its bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome.[1][4][5] This binding interferes with the translocation step of protein synthesis, ultimately inhibiting bacterial protein production and suppressing bacterial growth.[1][6]

cluster_bacterium Bacterial Cell C3P Clindamycin 3-Phosphate (Prodrug) C Clindamycin (Active) C3P->C In vivo hydrolysis R 50S Ribosomal Subunit C->R Binding PS Protein Synthesis R->PS Inhibition of Translocation BG Bacterial Growth Inhibition PS->BG

Caption: Mechanism of action of this compound.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize quantitative data from studies using this compound in various animal models.

Table 1: Efficacy of Clindamycin in Murine Infection Models
Animal ModelPathogenInfection RouteTreatment RegimenEfficacy EndpointsResultsReference
Male C57BL/6 miceStaphylococcus aureus ATCC 29213Intraperitoneal (IP)Subcutaneous (SC) injection, every 8 hours for 3 days, starting 5 hours post-infectionSurvival rate, motor performance, serum and peritoneal fluid TNF-α levelsSignificantly improved survival (58%) compared to ceftriaxone (32%)[7][8]
Male C57BL/6 miceStaphylococcus aureus GRP-0057Intramuscular (IM) thigh infectionSubcutaneous (SC) injection, divided doses every 3 hours for 24 hours, starting 2 hours post-infectionBacterial load in thigh muscleNot specified[7]
MiceToxoplasma gondiiIntraperitoneal (IP)400 mg/kg/day, starting 24 hours before infectionSurvival timeNot specified[7]
Murine MRSA-infected wound modelMethicillin-resistant Staphylococcus aureus (MRSA)Topical woundClindamycin-loaded nanoparticles (0.3 mg/mL and 0.5 mg/mL)Bacterial viability reduction (log CFU)~1.0 log reduction after 12h and >2.0 log reduction after 24h (0.3 mg/mL); >2.0 log reduction after 12h and >4.0 log reduction after 24h (0.5 mg/mL)[9]
Table 2: Pharmacokinetic Parameters of Clindamycin Phosphate in Animal Models
Animal ModelAdministration RouteDoseElimination Half-LifeBioavailabilityKey FindingsReference
DogsIntravenous (IV)11 mg/kg194.6 +/- 24.5 minutesN/ADisposition curve best represented as a 2-compartment open model.[10]
DogsIntramuscular (IM)11 mg/kg234.8 +/- 27.3 minutes87%Induced signs of pain, not recommended.[10]
DogsOral (capsules)11 mg/kgNot specified72.55 +/- 9.86%Fast absorption with a mean absorption time of 0.87 +/- 0.40 h.[11]
Female Sprague Dawley ratsOral and Intraperitoneal (IP)1.54 mg (oral), 1.85 mg (IP)Not specifiedNot specifiedOne-third of radioactivity excreted in urine and two-thirds in feces, independent of the route.[3]
Bennett's wallabiesIntravenous (IV) infusion (20-min)20 mg/kg1.79 hoursN/AMean volume of distribution at steady-state was 898.25 ml/kg.[12]

Experimental Protocols

Protocol 1: Murine Model of Staphylococcus aureus Sepsis

This protocol details a model to assess the efficacy of clindamycin in treating systemic S. aureus infections.[7][8]

cluster_workflow S. aureus Sepsis Model Workflow A Acclimatize Male C57BL/6 Mice (≥ 1 week) B Prepare S. aureus ATCC 29213 Inoculum (10 CFU) A->B C Induce Sepsis via Intraperitoneal (IP) Injection B->C D Initiate Treatment (5 hours post-infection) C->D E Administer Clindamycin (SC) or Control Every 8 Hours for 3 Days D->E F Monitor Survival, Motor Performance, and Cytokine Levels E->F

Caption: Experimental workflow for a murine S. aureus sepsis model.

1. Animal Preparation:

  • Acclimate male C57BL/6 mice for at least one week prior to the experiment, with ad libitum access to food and water.

  • Maintain animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle).

2. Inoculum Preparation:

  • Culture S. aureus ATCC 29213 on Tryptic Soy Agar overnight at 37°C.

  • Inoculate a single colony into Tryptic Soy Broth and grow to the mid-logarithmic phase.

  • Wash the bacterial cells and resuspend in sterile saline to the desired concentration (e.g., 10 Colony Forming Units [CFU]).

3. Infection:

  • Inject the bacterial suspension intraperitoneally (IP) into the mice.

4. Treatment:

  • Prepare clindamycin for subcutaneous (SC) administration.

  • Initiate treatment 5 hours post-infection.

  • Administer the specified dose of clindamycin subcutaneously every 8 hours for 3 days.

  • Include control groups (e.g., vehicle control, ceftriaxone-treated).[8]

5. Endpoint Analysis:

  • Monitor and record survival rates daily.

  • Assess motor performance at specified time points.

  • Collect blood and peritoneal fluid to measure cytokine levels (e.g., TNF-α).[8]

Protocol 2: Murine Model of Staphylococcus aureus Thigh Infection

This protocol is designed to evaluate the efficacy of clindamycin in a localized soft tissue infection model.[7]

1. Animal and Inoculum Preparation:

  • Follow steps 1 and 2 from Protocol 1, adjusting the inoculum concentration as needed for a localized infection.

2. Infection:

  • Anesthetize the mice.

  • Inject the bacterial suspension directly into the thigh muscle of one hind limb.

3. Treatment:

  • Initiate clindamycin treatment at a defined time post-infection (e.g., 2 hours).

  • Administer the total daily dose in divided doses (e.g., every 3 hours) via a suitable route (e.g., subcutaneous).

  • Include an untreated control group.

4. Endpoint Analysis:

  • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

  • Aseptically dissect the entire thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Protocol 3: Preparation and Administration of Clindamycin for Injection in Mice

This protocol provides a general guideline for preparing and administering clindamycin solutions to mice.[9]

1. Preparation of Clindamycin Solution:

  • Weigh the required amount of clindamycin phosphate powder.

  • Dissolve in a sterile, physiologically compatible vehicle (e.g., sterile saline or PBS).

  • Adjust the pH to a range of 6.0-8.0 using sterile 1 M NaOH if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store at 4°C for short-term use or at -20°C for long-term storage.

2. Subcutaneous (SC) Administration:

  • Calculate the required volume based on the mouse's body weight and desired dosage. The maximum recommended volume for a single SC injection site is 100-200 µl.

  • Gently restrain the mouse and create a "tent" of skin over the back of the neck and shoulders.

  • Wipe the injection site with 70% ethanol.

  • Insert a 27-30 gauge needle at the base of the skin tent, parallel to the spine.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the solution.

  • Withdraw the needle and monitor the mouse for any adverse reactions.

3. Oral Gavage Administration:

  • Calculate the required volume. The maximum recommended volume for oral gavage is typically 10 ml/kg.

  • Gently restrain the mouse in an upright position.

  • Measure a flexible, ball-tipped gavage needle from the tip of the mouse's nose to the last rib.

  • Gently insert the needle into the mouth and advance it smoothly into the esophagus to the predetermined depth.

  • Slowly administer the solution.

  • Gently remove the needle and monitor the mouse for any signs of distress.[9]

Concluding Remarks

This compound is a versatile and effective antibiotic for treating infections caused by susceptible Gram-positive and anaerobic bacteria in various animal models. The protocols and data presented here provide a foundation for researchers to develop and implement robust in vivo studies to evaluate its therapeutic potential. Careful consideration of the animal model, bacterial strain, and relevant pharmacokinetic and pharmacodynamic parameters is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Clindamycin 3-Phosphate in Cell Culture for Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using clindamycin 3-phosphate for the control of bacterial and Mycoplasma contamination in eukaryotic cell cultures. This document outlines the mechanism of action, provides detailed protocols for preparation and use, summarizes efficacy and cytotoxicity data, and discusses the potential impact on cell signaling pathways.

Introduction

Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1] It is primarily bacteriostatic, but can be bactericidal at higher concentrations.[2] this compound is a water-soluble prodrug of clindamycin.[3] In cell culture, it is hydrolyzed by cellular phosphatases to the active form, clindamycin.[3] Its spectrum of activity includes Gram-positive cocci and a wide range of anaerobic bacteria, making it a valuable tool for controlling common cell culture contaminants.[4][5]

Data Presentation

Antimicrobial Spectrum and Efficacy

Clindamycin is effective against a range of bacteria commonly found as contaminants in cell culture.

Target OrganismTypeEfficacy DataCitation
Staphylococcus aureusGram-positive coccusMIC: 0.016 - >256 µg/mL[2]
Streptococcus pneumoniaeGram-positive coccusMIC: 0.002 - >256 µg/mL[2]
Streptococcus pyogenesGram-positive coccusMIC: <0.015 - >64 µg/mL[2]
Anaerobic bacteriaGram-negative rodsEffective against Bacteroides, Fusobacterium, and Prevotella species.[2]
Mycoplasma speciesBacteriaWhile some lincosamides have anti-mycoplasma activity, other classes of antibiotics like fluoroquinolones and tetracyclines are more commonly recommended for eradication.[6][7][6][7]

MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing conditions.

Cytotoxicity in Mammalian Cell Lines

The cytotoxic effects of clindamycin can vary significantly between cell lines. It is crucial to determine the optimal concentration that is effective against contaminants while minimizing toxicity to the cultured cells.

Cell LineCell TypeCytotoxicity DataCitation
Primary Human OsteoblastsPrimary Cells20% inhibitory concentration (IC20) for proliferation: 20-40 µg/mL.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)Primary EndothelialSignificant toxicity observed at 100 and 250 µg/mL.[8]
Dental Pulp Stem Cells (DPSCs)Stem CellsNo significant toxicity at concentrations from 30 up to 250 µg/mL.[9]
Glioblastoma cell lines (U87MG, LN229)Cancer Cell LineDose-dependent decrease in cell viability with concentrations from 110 to 660 µM.[10]
3T3 mouse fibroblastsFibroblast Cell LineNo significant cytotoxicity observed at 10 mg/mL after 24 and 48 hours.[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water (or sterile phosphate-buffered saline, PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolving: Add the appropriate volume of sterile water or PBS to the conical tube. For a 10 mg/mL stock solution from 100 mg of powder, add 10 mL of solvent. Vortex gently until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filtering: Filter the solution into a new sterile conical tube to ensure sterility.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Recommended Working Concentrations for Contamination Control

The recommended working concentration of this compound in cell culture media typically ranges from 5 to 10 µg/mL for routine prevention of bacterial contamination. For active contamination, higher concentrations may be necessary, but a cytotoxicity test is highly recommended.

Protocol for Determining Cytotoxicity (Kill Curve)

To determine the optimal, non-toxic concentration of this compound for a specific cell line, a kill curve experiment should be performed.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).

  • Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL). Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.

Visualization of Cellular Effects

Experimental Workflow for Contamination Control

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_analysis Analysis weigh Weigh Clindamycin 3-Phosphate Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot add_media Add to Cell Culture Medium aliquot->add_media incubate Incubate with Cells add_media->incubate observe Observe for Contamination and Cytotoxicity incubate->observe microscopy Microscopic Examination observe->microscopy viability Cell Viability Assay observe->viability G cluster_membrane cluster_cytoplasm growth_factors Growth Factors pi3k PI3K/Akt Pathway growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 pi3k->mTORC1 s6k S6K mTORC1->s6k four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis (Cell Growth) s6k->protein_synthesis four_ebp1->protein_synthesis clindamycin Clindamycin (High Concentration) clindamycin->mTORC1 Inhibition

References

Application Notes: Clindamycin 3-Phosphate for In Vitro MRSA Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections, including some caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1] It is particularly useful for skin and soft tissue infections.[2] Clindamycin 3-phosphate is a water-soluble ester prodrug which, in vivo, is rapidly hydrolyzed to the active form, clindamycin.[2][3] For in vitro studies, understanding its efficacy, mechanisms of action, and potential for resistance is critical for researchers and drug development professionals. Clindamycin is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations.[1][2][3]

Mechanism of Action

Clindamycin functions by inhibiting bacterial protein synthesis.[2] The active form of the drug binds to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][3][4] This binding interferes with the translocation process of protein elongation, effectively blocking the ribosome's exit tunnel and halting the synthesis of essential proteins.[2] Without these proteins, the bacterial cells cannot grow or replicate, allowing the host's immune system to clear the infection.[2] Resistance can develop through mutations of the ribosomal binding site.[3]

cluster_drug Clindamycin Action cluster_bacteria MRSA Cell Clindamycin Clindamycin Ribosome 50S Ribosomal Subunit Clindamycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks Translocation Growth Bacterial Growth & Replication ProteinSynthesis->Growth Halts

Caption: Mechanism of action of clindamycin on the bacterial ribosome.

Data Presentation: In Vitro Activity

The in vitro efficacy of clindamycin against MRSA is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5]

Table 1: Clindamycin MIC Breakpoints for S. aureus Clinical breakpoints from regulatory bodies are used to interpret MIC values as Susceptible (S), Intermediate (I), or Resistant (R).[5][6]

OrganizationSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
CLSI ≤0.51-2≥4
EUCAST ≤0.25Not Applicable>0.5
Data compiled from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Table 2: Comparative In Vitro Activity Against MRSA This table summarizes the MIC values for clindamycin and other common anti-MRSA antibiotics. MIC50 and MIC90 represent the concentrations that inhibit 50% and 90% of isolates, respectively.

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Clindamycin 0.016 - >2560.12>2[5] / >32[7]
Vancomycin 0.25 - 20.51
Linezolid 0.25 - 412
Daptomycin 0.06 - 10.380.75
Note: Data is compiled from multiple studies and may not represent direct head-to-head comparisons.[1][7][8]

Table 3: Post-Antibiotic Effect (PAE) of Clindamycin Against MRSA The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

MRSA IsolateClindamycin PAE (hours)Clindamycin Nanoemulsion PAE (hours)
MRSA-S1 2.54.0
MRSA-S2 3.754.0
Data from a study on conventional and nanoemulsion formulations of clindamycin.[9]

Experimental Protocols

Accurate and standardized protocols are essential for evaluating the in vitro activity of clindamycin against MRSA.

cluster_workflow In Vitro Susceptibility Testing Workflow start MRSA Isolate prep Prepare 0.5 McFarland Standard Inoculum start->prep mic Broth Microdilution (MIC Determination) prep->mic disk Disk Diffusion (Kirby-Bauer) prep->disk interpret Interpret Results (Susceptible, Intermediate, Resistant) mic->interpret dtest D-Test for Inducible Resistance disk->dtest If Erythromycin-R and Clindamycin-S dtest->interpret

Caption: General workflow for MRSA in vitro susceptibility testing.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of clindamycin that inhibits the visible growth of MRSA.[8]

  • Inoculum Preparation:

    • Select 3-5 isolated MRSA colonies from a non-selective agar plate after 18-24 hours of incubation.[8]

    • Suspend the colonies in sterile saline.[8]

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This can be done visually or with a photometric device.[8]

    • The standardized suspension should be used within 15 minutes.[8]

  • Procedure:

    • Prepare serial two-fold dilutions of clindamycin in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[5][8]

    • Dilute the standardized bacterial suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).[5]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation:

    • The MIC is the lowest concentration of clindamycin at which there is no visible growth (turbidity).[5][8]

2. Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of MRSA to clindamycin by measuring the zone of growth inhibition around a drug-impregnated disk.[8]

  • Procedure:

    • Prepare a standardized MRSA inoculum equivalent to a 0.5 McFarland standard as described above.[8]

    • Dip a sterile cotton swab into the suspension and remove excess fluid.[8]

    • Evenly inoculate the entire surface of a Mueller-Hinton agar plate.[8][10]

    • Aseptically place a clindamycin (2 µg) disk onto the agar surface.[8][10]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

  • Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.[8]

    • Interpret the results as susceptible, intermediate, or resistant based on CLSI or EUCAST zone diameter criteria.[8]

3. D-Test for Inducible Clindamycin Resistance

Some MRSA strains that appear susceptible to clindamycin in standard tests may possess inducible resistance, which can lead to treatment failure.[11] This resistance is often mediated by erm genes and can be detected with the D-test.[10]

  • Procedure:

    • Inoculate a Mueller-Hinton agar plate with the MRSA isolate as for the standard disk diffusion test.[10]

    • Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar, with their edges 15-20 mm apart.[10]

    • Incubate under the same conditions as the standard disk diffusion test.[8]

  • Interpretation:

    • D-Test Positive: A flattening of the inhibition zone around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance.[8][12] Clindamycin should not be used for treatment in this case.[11]

    • D-Test Negative: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.

Caption: Interpretation of the D-test for inducible clindamycin resistance.

4. Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure:

    • Prepare a log-phase MRSA culture in a suitable broth (e.g., CAMHB) to a starting density of ~5 x 10⁵ CFU/mL.

    • Add clindamycin at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC). Include a growth control without antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar (e.g., Tryptic Soy Agar).

    • Incubate plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Interpretation:

    • Plot log10 CFU/mL versus time.

    • A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[13]

    • A <3-log10 decrease indicates bacteriostatic activity. Regrowth may be observed for some isolates.[14]

References

Application Note and Protocol: Preparation of Clindamycin Phosphate Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic clindamycin, a lincosamide.[1] It is a prodrug that is rapidly hydrolyzed in vivo to the active form, clindamycin.[2] Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][4][5] It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and halts protein elongation.[4][5][6] Due to its efficacy against Gram-positive aerobes and a wide range of anaerobic bacteria, clindamycin phosphate is frequently used in various in vitro assays, including antimicrobial susceptibility testing, and in the development of topical formulations for conditions like acne.[1][7] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. This document provides detailed protocols for the preparation of clindamycin phosphate stock solutions for research applications.

Data Presentation: Properties of Clindamycin Phosphate

A summary of the key properties of clindamycin phosphate is presented in the table below for easy reference.

PropertyValueSource
Chemical Formula C18H34ClN2O8PS[7]
Molecular Weight 504.96 g/mol [8]
Appearance White to pale yellowish-white crystalline powder[9]
Purity ≥98%[7]
Solubility in Water 101 mg/mL[10]
Solubility in PBS (pH 7.2) ~10 mg/mL[7]
Solubility in DMSO ~2 mg/mL[7]
Solubility in Ethanol Insoluble[10]
Storage of Solid -20°C[7]
Stability of Solid ≥4 years at -20°C[7]
Aqueous Solution pH 3.5 - 4.5 (10 mg/mL solution)[11]

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling clindamycin phosphate and solvents.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)

This protocol is suitable for most cell-based assays where an organic solvent-free solution is required.

Materials:

  • Clindamycin phosphate solid (≥98% purity)

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes or calibrated micropipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size) for sterilization

  • Sterile, light-protected storage tubes (e.g., cryovials)

Procedure:

  • Determine the Required Concentration: Decide on the desired final concentration of your stock solution (e.g., 10 mg/mL).

  • Weigh the Clindamycin Phosphate: Accurately weigh the required amount of clindamycin phosphate powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of the solid.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion (e.g., 8 mL) of the chosen solvent (sterile water or PBS).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11][12]

  • Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume (e.g., 10 mL). Mix again to ensure homogeneity.

  • Sterilization: To ensure sterility for biological assays, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Aqueous solutions are not recommended to be stored for more than one day at room temperature or 4°C.[7] For longer-term storage, solutions are stable for up to 30 days at 4°C and for at least 7 days at 23°C when protected from light.[13]

Protocol 2: Preparation of an Organic Stock Solution (e.g., in DMSO)

This protocol is useful when a higher concentration is needed than is achievable in aqueous buffers, or for specific assay requirements. Note that the solubility in DMSO is lower than in water.[7]

Materials:

  • Clindamycin phosphate solid (≥98% purity)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile, light-protected storage tubes (e.g., cryovials) with appropriate caps for DMSO

Procedure:

  • Determine the Required Concentration: Decide on the desired final concentration of your stock solution (e.g., 2 mg/mL).

  • Weigh the Clindamycin Phosphate: Accurately weigh the required amount of clindamycin phosphate powder. For example, to prepare 5 mL of a 2 mg/mL solution, weigh out 10 mg of the solid.

  • Dissolution: Transfer the powder to a sterile tube. Add the required volume of fresh, anhydrous DMSO. It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[10]

  • Mixing: Tightly cap the tube and vortex until the solid is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in appropriate sterile storage tubes. Store at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year at -80°C and one month at -20°C.[10]

  • Important Note for Assays: When diluting the DMSO stock solution into aqueous buffers or cell culture media for experiments, ensure the final concentration of DMSO is insignificant, as it can have physiological effects at low concentrations.[7]

Visualizations

Below are diagrams illustrating the experimental workflow for preparing a stock solution and the mechanism of action of clindamycin.

G start_end start_end process process decision decision io io start Start weigh Weigh Clindamycin Phosphate Powder start->weigh choose_solvent Choose Solvent (Aqueous or Organic) weigh->choose_solvent dissolve Add Solvent and Dissolve Powder choose_solvent->dissolve is_aqueous Aqueous Solvent? dissolve->is_aqueous sterilize Sterile Filter (0.22 µm) is_aqueous->sterilize Yes aliquot Aliquot into Single-Use Tubes is_aqueous->aliquot No sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing clindamycin phosphate stock solutions.

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Growing Polypeptide Chain inhibition Inhibition of Translocation ribosome->inhibition mrna mRNA trna_a tRNA (A-site) trna_p tRNA (P-site) trna_p->ribosome Translocation clindamycin Clindamycin clindamycin->ribosome Binds inhibition->trna_p no_protein Protein Synthesis Blocked inhibition->no_protein

Caption: Mechanism of action of clindamycin via inhibition of protein synthesis.

References

Application Notes: Utilizing Clindamycin for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin is a lincosamide antibiotic that serves as a crucial therapeutic agent against infections caused by anaerobic bacteria and certain Gram-positive cocci, including Staphylococcus aureus.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby disrupting the translocation step in protein elongation.[2][3][4] Clindamycin 3-phosphate is a prodrug formulation that is rapidly hydrolyzed in vivo to its active form, clindamycin.[5] For in vitro studies aimed at elucidating resistance mechanisms, the active clindamycin compound is used. The increasing prevalence of clindamycin resistance necessitates robust laboratory methods to understand and detect the underlying molecular mechanisms to guide clinical therapy and drug development efforts.

The primary mechanisms of resistance to clindamycin in bacteria include target site modification, active drug efflux, enzymatic inactivation, and target protection.[6][7] Understanding these mechanisms is critical for accurate susceptibility testing and preventing therapeutic failure.

Primary Mechanisms of Clindamycin Resistance

Bacteria have evolved several distinct mechanisms to resist the action of clindamycin. These can be broadly categorized as follows:

  • Target Site Modification (MLSB Phenotype) : This is the most common resistance mechanism, mediated by erm (erythromycin ribosome methylase) genes.[6][8] These genes encode enzymes that methylate an adenine residue on the 23S rRNA component of the 50S ribosomal subunit.[6][7] This modification reduces the binding affinity of macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[6][7] This expression can be constitutive (cMLSB), where the resistance is always on, or inducible (iMLSB), where resistance is expressed only in the presence of an inducer, typically a macrolide like erythromycin.[6][9]

  • Active Drug Efflux : This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. In staphylococci, this is often mediated by the msrA gene, which codes for an ATP-dependent efflux pump.[6][8] This mechanism typically confers resistance to macrolides and streptogramin B, while the bacteria remain susceptible to clindamycin, resulting in an MSB phenotype.[8]

  • Enzymatic Inactivation : A less common mechanism involves the chemical modification of clindamycin by bacterial enzymes, rendering it inactive.[7] Genes such as the lin family encode nucleotidyltransferases that adenylate the antibiotic, preventing it from binding to the ribosome.[7]

  • Target Protection : Certain proteins can bind to the ribosome to protect it from the antibiotic. Members of the ABC-F subfamily of ATP-binding cassette proteins, such as LsaA, can bind near the peptidyl transferase center, preventing clindamycin from inhibiting protein synthesis.[7]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosomal Subunit clindamycin_in Clindamycin clindamycin_in->ribosome Inhibits Protein Synthesis msrA msrA Gene → Efflux Pump clindamycin_in->msrA Pumped Out lin lin Genes → Enzymatic Inactivation clindamycin_in->lin Inactivated erm erm Genes → Ribosome Methylation erm->ribosome Alters Target Site lsaA lsaA Gene → Target Protection lsaA->ribosome Blocks Binding clindamycin_out Clindamycin clindamycin_out->clindamycin_in Enters Cell

Overview of clindamycin action and primary resistance mechanisms.

Data Presentation: Quantitative Summaries

Accurate interpretation of experimental results requires standardized quantitative data. The following tables summarize established MIC (Minimum Inhibitory Concentration) breakpoints, typical MIC distributions for key pathogens, and the prevalence of various resistance genotypes and phenotypes.

Table 1: Clindamycin MIC Breakpoints (μg/mL) This table outlines the MIC values used to classify bacterial isolates as susceptible, intermediate, or resistant according to FDA, CLSI, and EUCAST guidelines.[7][10]

OrganismFDA (2009) Breakpoints (S/I/R)CLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/R)
Staphylococcus spp.≤0.5 / 1-2 / ≥4≤0.5 / 1-2 / ≥4≤0.25 / >0.5
Streptococcus spp.≤0.25 / 0.5 / ≥1--
Anaerobic bacteria≤2 / 4 / ≥8--
Bacteroides fragilis-≤2 / 4 / ≥8Not specified

Table 2: Clindamycin MIC Distribution and Resistance Rates This table provides a summary of typical MIC values that inhibit 50% (MIC50) and 90% (MIC90) of isolates, along with reported resistance rates.

OrganismMIC50 (μg/mL)MIC90 (μg/mL)Reported Resistance Rate
Staphylococcus aureus0.12[10]>2[10]10-40%[10]
Bacteroides fragilis group0.25[10]8[10]20-50%[10]

Table 3: Prevalence of Resistance Phenotypes and Genotypes in S. aureus The prevalence of different resistance mechanisms varies geographically and between methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) isolates.

Study FocusiMLSB PhenotypecMLSB PhenotypeMSB PhenotypeermA GeneermB GeneermC GenemsrA Gene
Erythromycin-Resistant Isolates[8]15.5%0.6%9.9%Not DetectedNot Detected60%40%
MRSA vs. MSSA Isolates[11]29% (MRSA), 2.4% (MSSA)12.9% (MRSA), 0% (MSSA)-41.1% (Overall)Not Detected17.7% (Overall)Not Detected
Pediatric Isolates[12]23.4% (Overall)--15.6%3.1%18.7%-

Experimental Protocols

Protocol 1: Phenotypic Detection of Inducible Resistance (D-Test)

The D-test is a simple and reliable disk diffusion method to phenotypically identify inducible clindamycin resistance (iMLSB) in staphylococci.[6][13]

Principle: Erythromycin, a potent inducer of the erm gene, is placed near a clindamycin disk. If an inducible methylase is present, its production will lead to resistance in the area of erythromycin diffusion, causing a flattening of the clindamycin inhibition zone into a "D" shape.[6][14]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6][15]

  • Plate Inoculation: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[16]

  • Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[6][17]

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours in ambient air.[6][15]

  • Interpretation of Results:

    • Positive D-test (iMLSB): A flattening of the inhibition zone around the clindamycin disk, on the side adjacent to the erythromycin disk, indicates inducible resistance. These isolates should be reported as resistant to clindamycin.[6][16]

    • Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.

G start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate for Lawn Growth prep_inoculum->inoculate_plate place_disks Place Erythromycin (15 µg) & Clindamycin (2 µg) Disks (15-26 mm apart) inoculate_plate->place_disks incubate Incubate at 35-37°C for 16-24 hours place_disks->incubate observe Observe Zone of Inhibition Around Clindamycin Disk incubate->observe d_shape Flattened 'D' Shaped Zone observe->d_shape Yes circular_shape Circular Zone observe->circular_shape No report_resistant Result: Positive (iMLSB) Report as Clindamycin Resistant d_shape->report_resistant report_susceptible Result: Negative Report as Clindamycin Susceptible circular_shape->report_susceptible end End report_resistant->end report_susceptible->end G start Start: Isolate Susceptibility Testing Results ery_res Erythromycin Resistant? start->ery_res cli_res Clindamycin Resistant? ery_res->cli_res Yes pheno_s Phenotype: Susceptible ery_res->pheno_s No d_test Perform D-Test cli_res->d_test No pheno_cmlsb Phenotype: cMLSB (Constitutive) cli_res->pheno_cmlsb Yes d_test_pos D-Test Positive? d_test->d_test_pos pheno_imlsb Phenotype: iMLSB (Inducible) d_test_pos->pheno_imlsb Yes pheno_msb Phenotype: MSB (Efflux) d_test_pos->pheno_msb No

References

Application Notes and Protocols: Encapsulation of Clindamycin 3-Phosphate in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the encapsulation of clindamycin 3-phosphate within various nanoparticle systems. The information is compiled from recent studies to assist in the development of novel drug delivery platforms for this important antibiotic.

Overview of Nanoparticle Systems for this compound Delivery

This compound, a lincosamide antibiotic, is widely used in the treatment of bacterial infections, particularly acne vulgaris and those caused by anaerobic bacteria.[1] Encapsulation of clindamycin into nanoparticles offers several potential advantages over conventional formulations, including improved drug penetration, controlled release, enhanced stability, and targeted delivery, which can lead to increased efficacy and reduced side effects.[2]

Various nanoparticle platforms have been explored for the delivery of this compound. These include:

  • Lipid-Based Nanoparticles: Transfersomes, niosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are vesicular systems that can enhance dermal penetration and drug deposition.[1][3][4]

  • Polymeric Nanoparticles: Biodegradable polymers such as sodium alginate, guar gum, PLA, and PLGA are used to form a matrix for encapsulating clindamycin, allowing for controlled and sustained drug release.[5][6][7]

  • Inorganic Nanoparticles: Materials like calcium carbonate and zirconyl hybrids offer high drug loading capacities and the potential for targeted delivery, for instance, to bone tissue for treating osteomyelitis.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various studies on this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
TransfersomesPhospholipidUniform-~93.3Not Reported[3]
Polymeric NanoparticlesSodium Alginate, Guar Gum112 - 241-Up to 75Not Reported[5][10]
Zirconyl-Clindamycin PhosphateInorganic-Organic Hybrid44 ± 11--82[8]
Calcium Carbonate NanoparticlesCalcium Carbonate275.9 - 846.5-18.885.3687.56[9]
PLGA NanoparticlesPLGA (1:10 drug:polymer)258.3 ± 11.23---[7]
PLA NanoparticlesPLA (1:10 drug:polymer)323.5 ± 16.39---[7]
Nanostructured Lipid CarriersPrecirol ATO5, Oleic Acid136 ± 0.11-HighHigh[4]

Table 2: In Vitro Drug Release Profile

Nanoparticle TypeRelease MediumTime (hours)Cumulative Release (%)Release Kinetics ModelReference
Calcium Carbonate NanoparticlesNot Specified869.60Higuchi model (quasi-Fickian diffusion)[9]
PLGA/PLA NanoparticlesPBS (pH 7.4)144Controlled Release-[6][7]
NiosomesNot Specified-Controlled Release-[1]
Nanostructured Lipid Carriers GelNot Specified-1.5-fold greater than marketed formulation-[4]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound loaded nanoparticles.

Preparation of Polymeric Nanoparticles by Ionotropic Gelation

This method is suitable for forming nanoparticles from natural biodegradable polymers like sodium alginate and guar gum.[5]

Materials:

  • This compound

  • Sodium alginate

  • Guar gum

  • Calcium chloride

  • Sodium bicarbonate

  • Deionized water

Protocol:

  • Preparation of Polymer Solution: Dissolve sodium alginate and guar gum in deionized water with continuous stirring to form a homogenous polymeric solution.

  • Drug Dispersion: Disperse the required amount of this compound into the polymeric solution.

  • Preparation of Cross-linking Solution: In a separate beaker, dissolve calcium chloride and sodium bicarbonate in deionized water.

  • Nanoparticle Formation: Add the drug-polymer solution dropwise to the calcium chloride solution under magnetic stirring at room temperature.

  • Separation: Separate the formed nanoparticles by centrifugation.

  • Washing and Drying: Wash the nanoparticle pellet with deionized water to remove any unreacted agents and then dry for further characterization.

ionotropic_gelation cluster_prep Solution Preparation cluster_formation Nanoparticle Formation cluster_purification Purification p1 Dissolve Sodium Alginate & Guar Gum in Water p2 Disperse Clindamycin Phosphate p1->p2 f1 Dropwise addition of Polymer-Drug solution to CaCl2 solution p2->f1 p3 Dissolve Calcium Chloride in Water p3->f1 f2 Magnetic Stirring f1->f2 u1 Centrifugation f2->u1 u2 Washing with Deionized Water u1->u2 u3 Drying u2->u3

Caption: Workflow for polymeric nanoparticle synthesis via ionotropic gelation.

Preparation of Transfersomes by Thin-Film Hydration

Transfersomes are ultradeformable vesicles that can enhance the transdermal delivery of drugs.[3]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Edge activator (e.g., sodium cholate)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate buffered saline (PBS)

Protocol:

  • Lipid Film Formation: Dissolve phospholipids and an edge activator in an organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a controlled temperature.

  • Vesicle Formation: Allow the mixture to swell, leading to the formation of multilamellar vesicles.

  • Size Reduction: Sonicate the vesicle suspension to reduce the size and form unilamellar transfersomes.

  • Purification: Purify the transfersome suspension by centrifugation or dialysis to remove the unentrapped drug.

thin_film_hydration cluster_film Lipid Film Preparation cluster_hydration Vesicle Formation cluster_processing Post-Processing f1 Dissolve Phospholipids & Edge Activator in Organic Solvent f2 Rotary Evaporation to form Thin Film f1->f2 h1 Hydration with Clindamycin Phosphate Solution f2->h1 h2 Swelling to form Vesicles h1->h2 p1 Sonication for Size Reduction h2->p1 p2 Purification (Centrifugation/Dialysis) p1->p2

Caption: Workflow for transfersome preparation using the thin-film hydration method.

Preparation of Calcium Carbonate Nanoparticles by Chemical Precipitation

This method involves the precipitation of calcium carbonate in the presence of the drug to achieve encapsulation.[9]

Materials:

  • This compound

  • Calcium chloride (CaCl2)

  • Sodium carbonate (Na2CO3)

  • Deionized water

Protocol:

  • Solution Preparation: Prepare aqueous solutions of calcium chloride and sodium carbonate.

  • Drug Addition: Dissolve this compound in the sodium carbonate solution.

  • Precipitation: Add the calcium chloride solution to the sodium carbonate-drug solution under high-speed homogenization (e.g., 15,000 rpm). This rapid mixing is crucial for achieving smaller particle sizes.

  • Aging: Age the resulting suspension to allow for the crystallization and stabilization of the nanoparticles.

  • Purification: Centrifuge the suspension to collect the nanoparticles, followed by washing with deionized water to remove by-products and unencapsulated drug.

  • Drying: Dry the purified nanoparticles (e.g., by lyophilization).

Characterization of Nanoparticles

3.4.1. Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Laser Doppler Anemometry.

  • Procedure: Disperse the nanoparticle formulation in deionized water. Analyze the suspension using a suitable instrument (e.g., Malvern Zetasizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.

3.4.2. Entrapment Efficiency and Drug Loading

  • Method: Indirect method involving centrifugation and UV-Vis spectrophotometry.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 12,000 rpm).

    • Collect the supernatant.

    • Measure the concentration of free, unencapsulated this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 195 nm).[5]

    • Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following formulas:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.4.3. Morphology

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles.

    • Place a drop of the suspension onto a suitable substrate (e.g., a carbon-coated copper grid for TEM or a metal stub for SEM).

    • Allow the sample to dry completely.

    • For SEM, coat the sample with a conductive material (e.g., gold/palladium).

    • Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.

3.4.4. In Vitro Drug Release

  • Method: Dialysis bag method.

  • Procedure:

    • Disperse a known amount of this compound loaded nanoparticles in a release medium (e.g., phosphate buffer pH 7.4).

    • Place the dispersion in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Analyze the withdrawn samples for this compound concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

characterization_workflow cluster_synthesis Nanoparticle Synthesis cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content & Release synthesis Prepared Nanoparticle Formulation dls Particle Size & Zeta Potential (DLS) synthesis->dls sem_tem Morphology (SEM/TEM) synthesis->sem_tem ee_dl Entrapment Efficiency & Drug Loading synthesis->ee_dl release In Vitro Drug Release synthesis->release

Caption: General workflow for the characterization of this compound nanoparticles.

Conclusion

The encapsulation of this compound in nanoparticles presents a promising strategy to enhance its therapeutic efficacy. The choice of nanoparticle system and preparation method should be guided by the intended application, whether it be for topical delivery in acne treatment or for systemic administration for infections like osteomyelitis. The protocols and data presented here provide a foundation for researchers to develop and characterize novel this compound nanoformulations. Further in vivo studies are essential to validate the clinical potential of these advanced drug delivery systems.

References

Application Notes and Protocols for Clindamycin 3-Phosphate in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which acts as a protective barrier against antibiotics and host immune responses. Clindamycin, a lincosamide antibiotic, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit[1]. While effective against planktonic bacteria, its activity against biofilm-embedded organisms is complex and multifaceted.

These application notes provide a comprehensive guide to utilizing clindamycin 3-phosphate, the parenteral prodrug of clindamycin, for in vitro biofilm disruption assays. The protocols and data presented herein are intended to assist researchers in evaluating the efficacy of clindamycin as a standalone agent or in combination therapies against bacterial biofilms. Notably, the effect of clindamycin can be concentration-dependent; sub-inhibitory concentrations have been observed to paradoxically induce biofilm formation in some species, such as Staphylococcus aureus, by triggering a stress response and upregulating genes associated with the biofilm matrix[1][2]. Conversely, higher concentrations and repeated exposures have demonstrated efficacy in reducing mature biofilms[3][4].

Data Presentation: Quantitative Efficacy of Clindamycin Against Bacterial Biofilms

The following tables summarize the quantitative effects of clindamycin on bacterial biofilms, compiled from various in vitro studies. These data highlight the variability in response across different bacterial species, concentrations, and treatment regimens.

Table 1: Efficacy of Clindamycin Monotherapy on Staphylococcus aureus Biofilms

ParameterBacterial StrainClindamycin ConcentrationTreatment DurationResultReference
Viable Cell Reduction S. aureus (PJI Isolate)128 mg/L24 hours (single exposure)~0.6-log reduction in CFU/mL[4]
Viable Cell Reduction S. aureus (PJI Isolate)≥16 mg/L3-4 repeated 24-hour exposures>3-log reduction in CFU/mL[3]
Biofilm Formation S. aureus USA300 LAC0.06 µg/mL (Sub-inhibitory)18 hoursIncreased biofilm mass[1]

Table 2: Synergistic Efficacy of Clindamycin in Combination Therapies

CombinationBacterial Strain(s)Assay MethodKey Quantitative FindingReference
Clindamycin + Rifampicin S. aureus (PJI Isolate)Viable Cell Count (CFU/mL)3- to 4-log reduction in CFU/mL from mature biofilm[3]
Clindamycin + Zinc Oxide Nanoparticles (ZnO-NPs) Oral Bacillus speciesMIC/FIC IndexUp to 8-fold reduction in MIC; FIC index of 0.375 to 0.5, indicating synergy.

Table 3: Gene Expression Changes in Staphylococcus aureus Biofilms Treated with Sub-Inhibitory Clindamycin

GeneFunctionClindamycin ConcentrationFold Change in ExpressionReference
atlA Major autolysin, contributes to eDNA release0.06 µg/mL~25-fold increase[1]
sigB (σB) Alternative sigma factor (stress response)0.06 µg/mL~7-fold increase[1]
fnbA Fibronectin-binding protein A0.03 µg/mLUpregulated (>2-fold)[1]
fnbB Fibronectin-binding protein B0.03 µg/mLUpregulated (>2-fold)[1]
agrA Quorum-sensing regulator0.06 µg/mLUpregulated (>2-fold)[1]
lrgA Antiholin-like protein (modulates autolysis)0.06 µg/mLUpregulated (>2-fold)[1]

Note: Data for Pseudomonas aeruginosa and Streptococcus mutans are limited regarding the specific disruptive effects of clindamycin, as it is not a primary therapeutic agent for P. aeruginosa, and studies on S. mutans often focus on biofilm inhibition rather than eradication.

Experimental Protocols

Two standard, high-throughput methods for assessing the anti-biofilm activity of this compound are detailed below: the Crystal Violet (CV) assay for quantifying biofilm biomass and the Minimum Biofilm Eradication Concentration (MBEC) assay for determining the concentration required to kill bacteria within an established biofilm.

Protocol 1: Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC)

This protocol determines the lowest concentration of this compound that inhibits the initial formation of a biofilm.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for staphylococci)

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • Methanol (99%)

  • Crystal Violet solution (0.1% w/v)

  • Glacial acetic acid (33% v/v)

  • Microplate reader

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Concentrations should span a clinically relevant range.

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute this culture in fresh medium to a standardized concentration (e.g., 1:100, resulting in ~106-107 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the clindamycin dilutions. Include positive controls (bacteria with no antibiotic) and negative controls (sterile medium).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently decant the planktonic bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[5].

  • Washing: Decant the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain[5].

  • Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet[5].

  • Quantification: Measure the optical density (OD) of the solubilized dye at a wavelength of 570 nm using a microplate reader[5].

  • MBIC Determination: The MBIC is the lowest concentration of clindamycin that results in a significant reduction (e.g., ≥90%) in biofilm formation (OD570) compared to the positive control.

Protocol 2: Biofilm Disruption Assay (Minimum Biofilm Eradication Concentration - MBEC)

This protocol determines the lowest concentration of this compound required to eradicate a pre-formed, mature biofilm. The use of a peg lid device (commercially available as MBEC™ Assay) is recommended for high-throughput screening.

Materials:

  • MBEC™ Assay device (or similar peg lid system)

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile 96-well plates

  • PBS, sterile

  • Sonicator bath

  • Viable cell counting materials (e.g., agar plates, serial dilution tubes)

Procedure:

  • Biofilm Formation:

    • Prepare a standardized bacterial inoculum (~106-107 CFU/mL) in a 96-well plate.

    • Place the sterile peg lid onto the plate, submerging the pegs in the inoculum.

    • Incubate for 24-48 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare a new 96-well plate ("challenge plate") with serial dilutions of this compound in an appropriate medium.

    • Gently rinse the peg lid in a plate containing sterile PBS to remove planktonic bacteria.

    • Transfer the peg lid with the mature biofilms into the challenge plate.

    • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Recovery and Viability Assessment:

    • Rinse the peg lid again in PBS to remove residual antibiotic.

    • Place the peg lid into a "recovery plate" containing fresh growth medium and a neutralizing agent if necessary.

    • Dislodge the biofilm from the pegs by sonication for 5-10 minutes.

    • Perform serial dilutions of the resulting bacterial suspension from each well and plate onto agar for colony-forming unit (CFU) enumeration.

  • MBEC Determination: The MBEC is the lowest concentration of clindamycin that results in a pre-determined log reduction (e.g., ≥3-log or 99.9%) in CFU/mL compared to the untreated control biofilm.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) I1 Prepare serial dilutions of This compound in 96-well plate I2 Add standardized bacterial inoculum I1->I2 I3 Incubate for 24-48h at 37°C I2->I3 I4 Wash, Fix (Methanol) & Stain (0.1% Crystal Violet) I3->I4 I5 Solubilize dye (33% Acetic Acid) I4->I5 I6 Read Optical Density (OD 570nm) I5->I6 E1 Grow mature biofilm on peg lid (24-48h) E2 Rinse pegs in PBS E1->E2 E3 Expose pegs to Clindamycin dilutions in 'Challenge Plate' (24h) E2->E3 E4 Rinse pegs in PBS E3->E4 E5 Place pegs in 'Recovery Plate' E4->E5 E6 Sonicate to dislodge biofilm E5->E6 E7 Perform serial dilutions and plate for CFU count E6->E7 G sub_cli Sub-inhibitory Clindamycin stress Cellular Stress (Protein Synthesis Inhibition) sub_cli->stress induces agrA agrA gene (Quorum Sensing) sub_cli->agrA upregulates sigB σB Activation stress->sigB triggers atlA atlA gene (Autolysin) sigB->atlA upregulates fnbAB fnbA/fnbB genes (Fibronectin Binding) sigB->fnbAB upregulates atlA_protein AtlA Protein atlA->atlA_protein expresses fnbAB_protein FnbA/B Proteins fnbAB->fnbAB_protein expresses eDNA Increased eDNA in Matrix atlA_protein->eDNA promotes cell lysis & release of protein_matrix Increased Protein Content in Matrix fnbAB_protein->protein_matrix contributes to adhesion Enhanced Primary Adhesion fnbAB_protein->adhesion mediates biofilm Increased Biofilm Formation eDNA->biofilm protein_matrix->biofilm adhesion->biofilm

References

Clindamycin 3-Phosphate in Bacterial Gene Expression Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with ribosomal translocation.[1][2][3] Beyond its primary role in halting bacterial growth, sub-inhibitory concentrations (sub-MICs) of clindamycin have been shown to significantly modulate the expression of a wide array of bacterial genes, particularly those associated with virulence and regulatory pathways.[1][4] This has profound implications for its clinical efficacy in treating toxin-mediated diseases and highlights its utility as a tool in studying bacterial pathogenesis and gene regulation. Clindamycin 3-phosphate is a phosphate ester prodrug of clindamycin that is rapidly hydrolyzed in the body to active clindamycin. In laboratory settings, it is often used for in vitro studies of clindamycin's effects.

These application notes provide a comprehensive overview of the use of this compound in bacterial gene expression studies, with a focus on Staphylococcus aureus. Detailed protocols for key experimental methodologies are provided to facilitate research in this area.

Mechanism of Action and Impact on Gene Expression

At sub-inhibitory concentrations, clindamycin's interaction with the ribosome does not lead to cell death but instead causes a cascade of downstream effects on gene expression. This modulation is not a global shutdown of transcription but rather a differential effect on specific sets of genes. The prevailing hypothesis is that by transiently stalling ribosomes, clindamycin alters the cellular pool of regulatory proteins, which in turn affects the transcription of their target genes.[5][6]

One of the key pathways affected in Staphylococcus aureus is the general stress response, mediated by the alternative sigma factor B (σB). Sub-inhibitory clindamycin treatment leads to a significant upregulation of sigB expression.[7] This, in turn, influences the expression of a large regulon, including genes involved in adhesion and biofilm formation.[7]

Furthermore, clindamycin has a complex effect on the expression of virulence factors. While it is widely recognized for its ability to suppress the production of many exoproteins and toxins at the transcriptional level, it can paradoxically upregulate other virulence-associated genes.[4][5][8]

Data Presentation: Quantitative Effects of Sub-Inhibitory Clindamycin on S. aureus Gene Expression

The following tables summarize the quantitative changes in gene expression observed in Staphylococcus aureus upon exposure to sub-inhibitory concentrations of clindamycin. The data is collated from various studies employing techniques such as qRT-PCR and RNA sequencing.

Regulatory Genes Sub-MIC of ClindamycinFold Change in ExpressionBacterial StrainReference
sigB1/8 MIC~16-fold increaseST30 CA-MRSA[1]
sigB0.03 µg/mL~3-fold increaseLAC wt[7]
sigB0.06 µg/mL~7-fold increaseLAC wt[7]
agrA1/8 MICUpregulatedST30 CA-MRSA[1]
sarA1/8 MICUpregulatedST30 CA-MRSA[1]
agr and sar0.02 µg/mLMinimally affectedNCTC8325[5]
Virulence and Biofilm-Associated Genes Sub-MIC of ClindamycinFold Change in ExpressionBacterial StrainReference
psmα1-41/8 MICIncreasedST30 CA-MRSA[1]
hla (α-hemolysin)0.02 µg/mLSharply decreasedNCTC8325[5]
spa (Protein A)0.02 µg/mLDecreasedNCTC8325[5]
spr (Serine protease)0.02 µg/mLDecreasedNCTC8325[5]
coa (Coagulase)0.02 µg/mLStimulatedWCUH29[5]
fnbB (Fibronectin binding protein B)0.02 µg/mLStimulatedWCUH29[5]
pvl (Panton-Valentine leukocidin)Sub-MICDecreasedInducible clindamycin-resistant isolates[8][9]
tst (Toxic shock syndrome toxin-1)Sub-MICDecreasedInducible clindamycin-resistant isolates[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of clindamycin that inhibits the visible growth of the bacterial strain of interest. This is a critical first step to establish the sub-inhibitory concentrations to be used in subsequent gene expression studies.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.06 to 128 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 200 µL.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of clindamycin at which there is no visible growth (clear well).

Bacterial Culture and Exposure to Sub-Inhibitory Clindamycin

Objective: To grow bacteria in the presence of a sub-inhibitory concentration of clindamycin for subsequent RNA extraction and gene expression analysis.

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution

  • Shaking incubator

Protocol:

  • Inoculate an overnight culture of the bacterial strain in TSB and incubate at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed TSB to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Grow the culture at 37°C with shaking until it reaches the desired growth phase (e.g., mid-logarithmic or early stationary phase).

  • Divide the culture into two flasks. To one, add this compound to the desired sub-inhibitory concentration (e.g., 1/4, 1/8, or 1/16 of the MIC). The other flask will serve as the untreated control.

  • Continue to incubate both cultures under the same conditions for the desired exposure time (e.g., 1, 2, or 4 hours).

  • Harvest the bacterial cells by centrifugation at 4°C.

  • Immediately process the cell pellets for RNA extraction or snap-freeze them in liquid nitrogen and store at -80°C.

RNA Extraction and Purification

Objective: To isolate high-quality total RNA from bacterial cells for use in downstream applications like qRT-PCR and RNA sequencing.

Materials:

  • Bacterial cell pellet

  • RNAprotect Bacteria Reagent (Qiagen) or similar RNA stabilization solution

  • RNeasy Mini Kit (Qiagen) or similar RNA purification kit[10][11]

  • Lysostaphin (for S. aureus)

  • TE buffer with lysozyme

  • Bead-beating tubes with glass or zirconia beads

  • Bead beater

  • DNase I, RNase-free

  • Nuclease-free water

Protocol:

  • Resuspend the bacterial cell pellet in 1 mL of RNAprotect Bacteria Reagent and incubate for 5 minutes at room temperature.

  • Centrifuge and discard the supernatant.

  • For S. aureus, resuspend the pellet in TE buffer containing lysostaphin (e.g., 100 µg/mL) and incubate at 37°C for 15-30 minutes.[10]

  • Transfer the suspension to a bead-beating tube.

  • Homogenize the cells using a bead beater for 2-3 cycles of 45 seconds with cooling on ice in between.

  • Proceed with RNA purification using the RNeasy Mini Kit according to the manufacturer's instructions, including the on-column DNase digestion step.

  • Elute the RNA in nuclease-free water.

  • Perform a second DNase treatment in solution to remove any residual genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.0.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative expression levels of specific target genes.

Materials:

  • High-quality total RNA

  • Reverse transcriptase and reaction buffer

  • Random primers or gene-specific primers for reverse transcription

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific forward and reverse primers for qPCR (see example below)

  • qPCR instrument

Protocol:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

    • Example primers for S. aureus spa gene:[12]

      • Forward: 5'-TTAAAGACGATCCTTCGGTGagca-3'

      • Reverse: 5'-CAGCAGTAGTGCCGTTTGCTT-3'

    • Include a no-template control (NTC) for each primer set.

    • Run at least three technical replicates for each sample and primer set.

  • qPCR Cycling Conditions:

    • A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[10][11]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of one or more stably expressed reference genes (e.g., gyrB, 16S rRNA).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

RNA Sequencing (RNA-Seq)

Objective: To obtain a global profile of the bacterial transcriptome in response to sub-inhibitory clindamycin.

Materials:

  • High-quality total RNA

  • rRNA depletion kit (e.g., Ribo-Zero for Gram-Positive Bacteria)[13]

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)[10][11]

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Protocol:

  • rRNA Depletion:

    • Remove ribosomal RNA from the total RNA samples using a commercially available kit according to the manufacturer's instructions.

  • Library Preparation:

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Purify and size-select the final library.

  • Sequencing:

    • Quantify and quality-check the prepared libraries.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference bacterial genome.

    • Count the number of reads mapping to each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the clindamycin-treated samples compared to the controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_culture Bacterial Overnight Culture mic_det MIC Determination bact_culture->mic_det sub_mic_culture Culture with Sub-MIC Clindamycin bact_culture->sub_mic_culture control_culture Control Culture (No Antibiotic) bact_culture->control_culture mic_det->sub_mic_culture harvest Harvest Cells sub_mic_culture->harvest control_culture->harvest rna_ext RNA Extraction & Purification harvest->rna_ext qpcr qRT-PCR rna_ext->qpcr rnaseq RNA Sequencing rna_ext->rnaseq data_analysis Data Analysis qpcr->data_analysis rnaseq->data_analysis gene_exp Differential Gene Expression Profile data_analysis->gene_exp

Caption: Generalized workflow for studying bacterial gene expression in response to clindamycin.

signaling_pathway clindamycin This compound (Sub-MIC) ribosome 50S Ribosomal Subunit clindamycin->ribosome protein_syn Altered Synthesis of Regulatory Proteins ribosome->protein_syn stress_response General Stress Response protein_syn->stress_response virulence_reg Virulence Regulators (e.g., agr, sar) protein_syn->virulence_reg sigB ↑ sigB expression stress_response->sigB gene_exp Differential Gene Expression sigB->gene_exp virulence_reg->gene_exp biofilm ↑ Biofilm Formation Genes (atlA, fnbA/B) gene_exp->biofilm toxin ↓ Exotoxin Genes (hla, spa) gene_exp->toxin other_virulence ↑ Other Virulence Genes (coa, fnbB) gene_exp->other_virulence

Caption: Inferred signaling pathway of clindamycin's effect on gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clindamycin 3-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of clindamycin 3-phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes for this critical semi-synthetic antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • Protection of Hydroxyl Groups: The 3- and 4-hydroxyl groups of the clindamycin base are protected, typically by forming an acetonide (isopropylidene) group. This directs the subsequent phosphorylation to the desired 2-hydroxyl position.

  • Phosphorylation: The protected clindamycin is reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphate group at the 2-hydroxyl position.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final this compound product.

Q2: What are the critical parameters to control during the phosphorylation step?

A2: The phosphorylation step is crucial for achieving high yield and purity. Key parameters to control include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -5°C to 0°C) to minimize side reactions.[1]

  • Reagent Stoichiometry: The molar ratio of the protected clindamycin to the phosphorylating agent and any catalysts or acid scavengers must be carefully optimized.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Several impurities can arise during the synthesis, including:

  • Unreacted Clindamycin: Incomplete phosphorylation can lead to the presence of the starting material.

  • Clindamycin 2,3-diphosphate: Over-phosphorylation can result in the formation of diphosphate species.

  • This compound Isomers: While the primary product is the 2-phosphate, small amounts of the 3-phosphate isomer can sometimes be formed.

  • Degradation Products: The acidic conditions of deprotection or improper handling can lead to the formation of various degradation products.[2]

  • Inorganic Salts: Residual inorganic salts from reagents or work-up procedures can be present in the final product.[3]

Q4: How can I purify the final this compound product?

A4: Purification is critical to remove impurities and achieve the desired product specifications. Common purification methods include:

  • Crystallization: This is the most common method for purifying the final product. The choice of solvent system is crucial for obtaining high purity and the desired crystal form.[4][5] A common technique involves dissolving the crude product in water and then adding an anti-solvent like ethanol to induce crystallization.[5]

  • Chromatography: Ion-exchange chromatography can be effective in removing charged impurities and unreacted starting materials.[6]

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Protection Reaction - Ensure the use of anhydrous conditions and appropriate stoichiometry of the protecting agent and catalyst. - Monitor the reaction progress by TLC or HPLC to confirm complete conversion to the protected intermediate.
Incomplete Phosphorylation - Optimize the reaction temperature, time, and stoichiometry of the phosphorylating agent. - Consider using a more reactive phosphorylating agent or adding a catalyst.[7]
Product Loss During Work-up and Purification - Minimize the number of transfer steps. - Optimize the crystallization conditions (solvent system, temperature, cooling rate) to maximize recovery.[4][8] - If using chromatography, ensure proper column packing and elution conditions.
Side Reactions - Control the reaction temperature carefully, especially during phosphorylation. - Use a suitable acid scavenger during phosphorylation to neutralize HCl generated, which can cause side reactions.[1]
Low Purity
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Ensure the phosphorylation reaction goes to completion by optimizing reaction time and reagent stoichiometry. - Purify the final product using crystallization or chromatography to remove residual starting material.
Formation of By-products (e.g., diphosphates, isomers) - Carefully control the stoichiometry of the phosphorylating agent to avoid over-phosphorylation. - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired 2-phosphate isomer.
Incomplete Deprotection - Ensure sufficient acid concentration and reaction time for complete removal of the protecting group. - Monitor the deprotection reaction by TLC or HPLC.
Residual Solvents or Reagents - Thoroughly dry the final product under vacuum to remove residual organic solvents. - Use appropriate washing steps during work-up to remove unreacted reagents and their by-products.
High Inorganic Salt Content - After phosphorylation, quench the reaction carefully and perform aqueous washes to remove inorganic salts. - Recrystallization from a suitable solvent system can also help in removing inorganic impurities.[3]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods described in the literature. Optimization of specific conditions is highly recommended.

Step 1: Protection of Clindamycin (Formation of Clindamycin Acetonide)

  • Suspend clindamycin hydrochloride in a suitable solvent (e.g., acetone).

  • Add a dehydrating agent (e.g., 2,2-dimethoxypropane) and an acid catalyst (e.g., p-toluenesulfonic acid).[6]

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude clindamycin acetonide.

  • Purify the crude product by recrystallization.

Step 2: Phosphorylation of Protected Clindamycin

  • Dissolve the purified clindamycin acetonide in an anhydrous aprotic solvent (e.g., pyridine, dichloromethane) and cool to a low temperature (e.g., -5°C).[1]

  • Slowly add the phosphorylating agent (e.g., phosphorus oxychloride) to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of water or an aqueous buffer.

  • Proceed to the deprotection step.

Step 3: Deprotection of the Phosphate Ester

  • To the reaction mixture from the phosphorylation step, add an acid (e.g., hydrochloric acid, acetic acid) to facilitate the removal of the acetonide protecting group.[9]

  • Allow the reaction to proceed at room temperature or with gentle heating until deprotection is complete (monitor by TLC or HPLC).

  • Neutralize the reaction mixture with a base.

  • Isolate the crude this compound, often by precipitation or extraction.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).[5]

Visualizing the Process

Clindamycin_Phosphate_Synthesis cluster_protection Step 1: Protection cluster_phosphorylation Step 2: Phosphorylation cluster_deprotection Step 3: Deprotection Clindamycin Clindamycin Protected_Clindamycin Clindamycin Acetonide Clindamycin->Protected_Clindamycin 2,2-Dimethoxypropane, p-TsOH, Acetone Phosphorylated_Intermediate Protected Clindamycin 2-Phosphate Protected_Clindamycin->Phosphorylated_Intermediate POCl3, Pyridine Clindamycin_Phosphate This compound Phosphorylated_Intermediate->Clindamycin_Phosphate Acidic Hydrolysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Complete Check_Yield Check Yield Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield Low Acceptable_Yield Acceptable Yield Check_Yield->Acceptable_Yield Acceptable Check_Purity Check Purity (HPLC/TLC) Low_Purity Low Purity Check_Purity->Low_Purity Low High_Purity High Purity Check_Purity->High_Purity High Troubleshoot_Yield Troubleshoot Yield: - Incomplete Reactions - Loss during Work-up Low_Yield->Troubleshoot_Yield Acceptable_Yield->Check_Purity Troubleshoot_Purity Troubleshoot Purity: - By-products - Residual Reagents - Incomplete Deprotection Low_Purity->Troubleshoot_Purity Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Purity->Start Re-purify or Re-run

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Technical Support Center: Clindamycin 3-Phosphate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of clindamycin 3-phosphate. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Retention Times for this compound

Q: Why is the retention time for my this compound peak shifting between injections?

A: Retention time variability can be caused by several factors related to the mobile phase, column, and HPLC system. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Preparation and Composition:

    • Inaccurate Preparation: Ensure the mobile phase is prepared consistently and accurately in every batch. Small variations in the ratio of organic solvent to aqueous buffer can lead to shifts in retention time.

    • Buffer pH: The pH of the mobile phase is critical. For clindamycin phosphate, a low pH (e.g., 2.5-3.0) is often used to ensure the analyte is in a single ionic state and to improve peak shape.[1][2] Verify the pH of your buffer before use.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time shifts. Ensure your mobile phase is properly degassed.[3]

    • Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. It is advisable to prepare fresh mobile phase daily.[3]

  • HPLC System and Column:

    • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause the retention time to drift, especially at the beginning of a sequence.

    • Column Temperature: Fluctuations in the column temperature can affect retention time. Using a column oven is highly recommended to maintain a stable temperature.[3][4][5]

    • Flow Rate: Check for any leaks in the system, as this can lead to a drop in flow rate and an increase in retention time.[3][6] The pump may also be a source of inconsistent flow.

    • Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. If the column is old or has been used with complex sample matrices, consider flushing it with a strong solvent or replacing it.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. A mobile phase with a pH that is too high can lead to interactions with residual silanols on the silica-based column, causing tailing. Adjusting the pH to a lower value (e.g., pH 2.5-3.0) can help to suppress these interactions.[1][2]

  • Column Choice and Condition:

    • Column Type: Using a column with low silanol activity can minimize peak tailing.[7]

    • Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and running a standard. If the peak shape improves, a void is likely the cause, and the column should be replaced.[6]

  • Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

  • Co-elution with an Impurity: An impurity eluting very close to the main peak can give the appearance of a tailing peak. Review the chromatogram for any small shoulders on the main peak. A change in the mobile phase composition or gradient may be necessary to resolve the two peaks.

Issue 3: Inaccurate Quantification Results

Q: I'm observing higher than expected concentrations of this compound in my cream formulation. What could be the reason?

A: Inaccurate quantification, especially when analyzing complex matrices like creams, can stem from matrix effects.

  • Matrix Effects: The excipients in the cream formulation can interfere with the analysis, leading to an artificially high response for the analyte.[8]

    • Troubleshooting: To determine if matrix effects are the cause, prepare your calibration standards in a placebo (a cream base without the active ingredient). If the results with the placebo-prepared standards are accurate, this confirms a matrix effect. The solution is to use the placebo-prepared standards for all future quantifications of that specific formulation.[8]

Experimental Protocols

Representative HPLC Method for this compound Assay

This protocol is a generalized representation based on common parameters found in the literature.[4][5]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm particle size.[4][5]

  • Mobile Phase:

    • Solution A: Add 14 mL of phosphoric acid to 4000 mL of water.[4]

    • Solution B: Acetonitrile.

    • Gradient Program: A gradient program is often employed, and the specific gradient will depend on the separation of impurities.

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 40°C.[4][5]

  • Detection Wavelength: 205 nm.[4][5]

  • Injection Volume: 20 µL.[5]

  • Sample Preparation (for a topical gel):

    • Accurately weigh about 5000 mg of the gel into a 50 mL volumetric flask.

    • Add 10 mL of tetrahydrofuran and sonicate for 5 minutes with intermittent shaking.

    • Add 25 mL of diluent (e.g., a mixture of Solution A and Solution B) and sonicate for another 10 minutes.

    • Allow the solution to cool to room temperature and make up to volume with the diluent.

    • Centrifuge a portion of the solution at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PVDF membrane filter before injection.[9]

Quantitative Data Summary

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaReference
Tailing Factor≤ 2.0[10]
Theoretical Plates≥ 2000[10]
%RSD of Retention Time≤ 2.0%[10]
Resolution between Clindamycin Phosphate and adjacent peaks≥ 2.0[5]

Table 2: Method Validation Parameters

ParameterTypical Range/ValueReference
Linearity (Correlation Coefficient, r)≥ 0.999[5]
Accuracy (% Recovery)97.0% - 103.0%[11]
Precision (%RSD)≤ 2.0%[4][11]

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_problems Problem Identification cluster_solutions Troubleshooting Steps cluster_resolution Resolution Start HPLC Issue Identified RetentionTime Inconsistent Retention Time Start->RetentionTime PeakShape Poor Peak Shape Start->PeakShape Quantification Inaccurate Quantification Start->Quantification MobilePhase Check Mobile Phase (Preparation, pH, Degassing) RetentionTime->MobilePhase SystemCheck Check HPLC System (Leaks, Temperature, Equilibration) RetentionTime->SystemCheck ColumnCheck Check Column (Contamination, Void) RetentionTime->ColumnCheck PeakShape->MobilePhase PeakShape->ColumnCheck SamplePrep Review Sample Prep (Concentration, Matrix Effects) PeakShape->SamplePrep Quantification->SamplePrep MethodAdjust Adjust Method Parameters (pH, Gradient) MobilePhase->MethodAdjust SystemCheck->MethodAdjust ColumnCheck->MethodAdjust PlaceboStd Use Placebo Standards SamplePrep->PlaceboStd Resolved Issue Resolved MethodAdjust->Resolved PlaceboStd->Resolved

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

References

Clindamycin 3-Phosphate Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for clindamycin 3-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical factor. Clindamycin has shown maximum stability in the pH range of 3 to 5.[1][2] Stability decreases at pH values below 4.[1][3]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4] It is unsuitable for moist heat sterilization due to thermal instability.[5]

  • Solvent/Diluent: The choice of solvent or diluent can impact stability. For instance, certain topical formulations showed poorer stability in a solvent containing 48% isopropanol, polyoxyethylene ethers, acetone, salicylic acid, and allantoin compared to other solvent systems.[1][3]

  • Storage Container: The material of the storage container can affect stability. Generally, better stability is observed in glass containers compared to plastic containers.[1][3] However, it has been shown to be stable in both glass and polyvinyl chloride (PVC) containers under specific conditions.[6]

  • Presence of Other Drugs: Co-formulation with other drugs can lead to incompatibilities. For example, a precipitate is formed when this compound is admixed with tobramycin sulfate.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[8]

Q2: What are the main degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: This is a major degradation route. Under acidic conditions (pH 0.4-4), the thioglycoside linkage can be hydrolyzed.[1] In alkaline conditions, degradation also occurs.[9] The phosphate ester itself can be hydrolyzed to the active clindamycin.[10][11][12]

  • Oxidation: The sulfur atom in the clindamycin molecule is susceptible to oxidation, which can form clindamycin sulfoxide.[9]

  • Thermal Degradation: As mentioned, elevated temperatures lead to the formation of various degradation products.[5]

  • Epimerization: The formation of 7-epiclindamycin phosphate is a known impurity.[10][13]

Q3: What are some common degradation products of this compound?

A3: Common degradation products and related impurities that can be found in this compound solutions include clindamycin, lincomycin, 7-epiclindamycin phosphate, clindamycin B, and clindamycin B-2-phosphate.[10][14]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Precipitate formation in solution. - Incompatibility with other drugs: Admixing with certain drugs, like tobramycin, can cause precipitation.[7]- Low Temperature Storage: Solutions may form crystals when refrigerated or frozen, which must be redissolved before use.[15]- Review compatibility data before admixing with other drugs.- If crystals form upon cooling, gently warm the solution to redissolve them before use.
Loss of potency over time. - Inappropriate pH: The solution pH may be outside the optimal stability range of 3-5.[1]- High Storage Temperature: Elevated temperatures accelerate degradation.[4]- Oxidative Degradation: Exposure to oxygen can cause degradation.[8]- Adjust the pH of the solution to be within the 3-5 range.[1]- Store solutions at recommended temperatures (e.g., refrigerated or frozen for long-term storage).[6][16]- To prevent oxidation, consider adding an antioxidant like sodium sulfite and purging the solution with nitrogen.[8]
Appearance of unknown peaks in HPLC analysis. - Degradation of this compound: The new peaks are likely degradation products.- Identify the degradation products using techniques like LC-MS.[5][14]- Refer to the degradation pathways to understand the likely source of the impurities.

Data on Stability of this compound in Solution

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability in Intravenous Admixtures

ConcentrationDiluentContainerTemperatureDurationStability
6, 9, 12 mg/mL0.9% NaCl, 5% Dextrose, Lactated Ringer'sGlass, PVC-10°C8 weeksStable (within 10% of initial concentration)[6]
6, 9, 12 mg/mL0.9% NaCl, 5% Dextrose, Lactated Ringer'sGlass, PVC4°C32 daysStable (within 10% of initial concentration)[6]
6, 9, 12 mg/mL0.9% NaCl, 5% Dextrose, Lactated Ringer'sGlass, PVC25°C16 daysStable (within 10% of initial concentration)[6]
600mg/100mL, 1.2g/100mL0.9% Sodium ChlorideEthylene vinyl acetate bags4°C30 daysStable[16]
600mg/100mL, 1.2g/100mL0.9% Sodium ChlorideEthylene vinyl acetate bags23°C7 daysStable[16]

Table 2: Forced Degradation Studies

Stress ConditionDegradation of Clindamycin Phosphate (%)
Acid Hydrolysis63.9%[17]
Alkali Hydrolysis65.9%[17]
Oxidative Degradation8.7%[17]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.

  • Chromatographic System:

    • Column: Thermo BDS HYPERSIL C18 (4.6 mm × 150 mm, 5 µm) or Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm).[5][10][13]

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).[5] Gradient elution may be necessary to separate all impurities.[10][13]

    • Flow Rate: 1.0 mL/min.[5][9]

    • Column Temperature: 40°C.[10][13]

    • Detection Wavelength: 210 nm.[5][9]

    • Injection Volume: 20 µL.[10][13]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase components).

    • For stability studies, expose the solution to the desired stress conditions (e.g., heat, acid, base, oxidizing agent).

    • At specified time points, withdraw an aliquot of the sample, dilute it to an appropriate concentration with the diluent, and inject it into the HPLC system.

  • Analysis:

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.

    • Quantify the amount of this compound remaining and the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Oxidant) prep->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data stability Determine Stability Profile data->stability pathway Identify Degradation Pathway data->pathway

Caption: Experimental workflow for stability testing.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways clinda_p This compound clinda Clindamycin clinda_p->clinda Enzymatic/Chemical acid_prod Thioglycoside Cleavage Products clinda_p->acid_prod Acidic pH sulfoxide Clindamycin Sulfoxide clinda_p->sulfoxide Oxidizing Agent epimer 7-Epiclindamycin Phosphate clinda_p->epimer pH/Temp Influence

Caption: Degradation pathways of this compound.

References

Clindamycin 3-Phosphate Formulation Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clindamycin 3-Phosphate Formulation Development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the formulation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Solubility and Dissolution Issues

Q1: I'm having trouble dissolving this compound in my vehicle. What could be the issue and how can I resolve it?

A1: this compound is generally considered to be freely soluble in water.[1] However, issues can arise due to several factors:

  • pH of the medium: The solubility of this compound is pH-dependent. Aqueous solutions typically have a pH between 3.5 and 4.5.[2] Ensure your formulation's pH is within a range that favors dissolution.

  • Solvent choice: While freely soluble in water, its solubility varies in other solvents. It is slightly soluble in dehydrated ethanol and very slightly soluble in acetone.[1] For non-aqueous or co-solvent systems, solubility may be limited.

  • Temperature: Solubility can be influenced by temperature. Gentle warming and vortexing can sometimes help to redissolve any precipitate, but be cautious as elevated temperatures can accelerate degradation.[3]

  • Salt form: Ensure you are using this compound, which is a water-soluble ester, and not clindamycin hydrochloride, which has different solubility characteristics.[3][4]

Troubleshooting Steps:

  • Verify the pH of your formulation and adjust if necessary.

  • Consider using a co-solvent system if appropriate for your desired formulation, but be mindful of potential compatibility issues.

  • If precipitation occurs upon storage, especially at lower temperatures, you may have a supersaturated solution.[3] It is advisable to prepare a stock solution at a concentration that remains stable at your intended storage temperature.[3]

Q2: My this compound solution has become cloudy or has precipitated after storage. What is the cause and how can I prevent this?

A2: Cloudiness or precipitation upon storage can be attributed to a few factors:

  • Supersaturation: The initial concentration may have exceeded the solubility limit at the storage temperature.

  • Temperature Changes: Solubility often decreases at lower temperatures. If a solution is prepared at room temperature and stored at 4°C or -20°C, precipitation can occur.[3]

  • pH Shift: A change in the pH of the solution during storage can affect the solubility of this compound.[3]

  • Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration and causing precipitation.[3]

Preventative Measures:

  • Prepare solutions at a concentration known to be stable at the intended storage temperature.

  • Ensure your formulation is adequately buffered to maintain a stable pH.

  • Use tightly sealed containers to prevent solvent evaporation.

  • If a precipitate has formed, gentle warming and vortexing may redissolve it. However, preparing a fresh, less concentrated solution is often the best approach.[3]

Stability and Degradation

Q3: My formulation is showing significant degradation of this compound. What are the primary degradation pathways and how can I minimize them?

A3: this compound is susceptible to degradation, primarily through hydrolysis to the active clindamycin.[1][5] The stability is highly dependent on pH and temperature.

  • pH: this compound exhibits maximum stability in the pH range of 3.5 to 6.5.[6] At pH values below 4, the stability of formulations tends to decrease.[7]

  • Temperature: Higher storage temperatures, such as 50°C and 70°C, can lead to a decrease in stability.[3] Thermal degradation studies have shown that this compound injection is not suitable for moist heat sterilization due to its thermal instability.[8]

  • Oxidation: The thioether group in the clindamycin molecule is susceptible to oxidation, which can lead to the formation of clindamycin sulfoxide.[9][10]

  • Excipient Interactions: Certain excipients can promote degradation. For instance, in injection formulations, a major peroxide degradation product was observed to merge with benzyl alcohol during analysis.[5]

Stabilization Strategies:

  • Maintain the formulation pH between 3.5 and 6.5 for optimal stability.[6]

  • Store the formulation at controlled room temperature or under refrigeration, as indicated by stability studies. Avoid high temperatures.

  • Protect the formulation from light, as photolytic degradation can also occur.

  • Carefully screen excipients for compatibility. Avoid those that may promote hydrolysis or oxidation.

Q4: I have detected clindamycin in my this compound formulation. Is this expected, and how can I control it?

A4: Yes, the presence of clindamycin is expected as it is the primary degradation product of this compound through hydrolysis.[5] this compound is a prodrug that is inactive in vitro and is rapidly hydrolyzed in vivo to the active clindamycin.[1][4][5]

Control Measures:

  • pH Control: As hydrolysis is pH-dependent, maintaining the formulation pH within the optimal stability range of 3.5 to 6.5 is crucial to minimize the rate of conversion to clindamycin.[6]

  • Temperature Control: Lower storage temperatures will slow down the hydrolysis reaction.

  • Moisture Control: For solid or semi-solid formulations, protecting them from moisture is important to prevent hydrolysis.

Formulation-Specific Challenges

Q5: I am developing a topical gel with this compound, and I'm facing issues with viscosity and grittiness. What could be the cause?

A5: Issues with gel formulations often relate to the choice of gelling agent and interactions with other excipients.

  • Gelling Agent Compatibility: The type of gelling agent can significantly influence the stability and physical properties of the formulation. For example, a study comparing different gelling agents (Carbopol® 940, Carbopol® Ultrez 10, and Pemulen® TR 1) found that the formulation with Carbopol® 940 showed the maximal stability.[6]

  • pH of the Gel: The pH not only affects the stability of the this compound but also the viscosity of many common gelling agents like carbomers. The pH of the final formulation should be within a range that ensures both drug stability and desired gel consistency, typically between 5.5 and 6.5.[11]

  • Complex Formation: In some formulations, this compound can form complexes with other ingredients, such as zinc acetate. The formation of these complexes can be influenced by the solvent system (e.g., water vs. water and ethanol), which can affect the smoothness and uniformity of the complex.[11]

  • Grittiness: This can be caused by the incomplete dissolution of this compound or other solid excipients, or by the precipitation of the drug over time.

Troubleshooting for Gels:

  • Evaluate different gelling agents for compatibility and desired viscosity profile.

  • Carefully control the pH of the final formulation to optimize both drug stability and gel properties.

  • Ensure all solid components are fully dissolved during the manufacturing process.

  • Conduct stability studies to monitor for any physical changes like precipitation or changes in viscosity over time.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound formulation development.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterFreely soluble[1]
Dehydrated EthanolSlightly soluble[1]
AcetoneVery slightly soluble[1]
ChloroformInsoluble[1]
EtherInsoluble[1]
BenzeneInsoluble[1]

Table 2: Stability of this compound at Different pH Values

pH RangeStabilityDegradation PathwayReference
3.5 - 6.5Maximum Stability-[6]
< 4Decreased StabilityHydrolysis of thioglycoside linkage[7]
5 - 10-Scission of the 7-(S)-Cl to form 7-(R)-OH analog (lincomycin)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to this compound formulation development.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of this compound and its Degradation Products

This protocol is a general guideline and may require optimization based on the specific formulation matrix.

Objective: To quantify this compound and its major degradant, clindamycin, in a formulation.

Instrumentation and Materials:

  • HPLC system with a PDA detector (e.g., Agilent 1260 Infinity series or Waters Alliance e2695)[5]

  • C8 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm)[5]

  • Reference standards for this compound and clindamycin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Potassium dihydrogen phosphate

  • Purified water

Chromatographic Conditions (Example): [5][6]

  • Mobile Phase A: Phosphate buffer (e.g., pH 2.5, prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid)[6][8]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Elution: A gradient program may be necessary to separate this compound from its impurities and clindamycin. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 20 µL[5]

  • Detection Wavelength: 210 nm[6]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound and clindamycin reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare stock solutions.

    • Prepare a series of working standard solutions by diluting the stock solutions to known concentrations covering the expected range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve or dilute it in the diluent to achieve a theoretical concentration of this compound within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound and clindamycin.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound and clindamycin in the sample solutions from the calibration curve.

Visualizations

The following diagrams illustrate key concepts in this compound formulation development.

G cluster_formulation Formulation Development Workflow API This compound (API) Preformulation Preformulation Studies (Solubility, Compatibility) API->Preformulation Excipient Excipient Selection (Gelling agents, Solvents, etc.) Excipient->Preformulation Formulation Formulation Optimization (pH, Viscosity) Preformulation->Formulation Stability Stability Testing (ICH Guidelines) Formulation->Stability Analysis Analytical Method Development & Validation Formulation->Analysis Analysis->Stability G cluster_degradation Primary Degradation Pathways CP This compound C Clindamycin (Active) CP->C Hydrolysis (pH, Temp dependent) Other Other Degradation Products CP->Other Other Stress Conditions CS Clindamycin Sulfoxide C->CS Oxidation

References

Technical Support Center: Overcoming Clindamycin 3-Phosphate Solubility Issues for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of clindamycin 3-phosphate in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from clindamycin?

A1: this compound is a water-soluble ester prodrug of clindamycin. It is biologically inactive in its initial form. For it to exert its antibacterial effect, it must be hydrolyzed by phosphatases to the active form, clindamycin.[1][2] This conversion readily occurs in vivo and can also happen in vitro if alkaline phosphatases are present in the experimental system (e.g., in cell lysates or certain culture conditions).[3][4]

Q2: What is the primary solvent for dissolving this compound for in vitro use?

A2: The primary and recommended solvent for this compound is sterile water or aqueous buffers such as Phosphate-Buffered Saline (PBS).[5][6] It is freely soluble in water.

Q3: Can I use organic solvents like DMSO or ethanol to dissolve this compound?

A3: It is generally not recommended to use DMSO or ethanol. This compound is practically insoluble in ethanol.[5][6] There is conflicting information regarding its solubility in DMSO. Some sources indicate a low solubility of approximately 2 mg/mL, while others state it is insoluble, particularly in DMSO that has absorbed moisture.[1][7][8] Given its high solubility in aqueous solutions, water or PBS are the preferred solvents.

Q4: What is the stability of this compound in solution?

A4: Aqueous solutions of this compound are stable, especially when refrigerated. Solutions for intravenous administration have been shown to be stable for at least 16 days at 25°C and for up to 32 days when refrigerated.[8] For cell culture applications, it is best practice to prepare fresh solutions or use aliquots of a sterile stock solution stored at -20°C for no longer than one day after thawing to minimize degradation and contamination risks.[7] The stability of clindamycin is pH-dependent, with maximum stability observed in the pH range of 3-5.[9]

Troubleshooting Guide

Issue: My this compound solution is cloudy or has formed a precipitate.

  • Potential Cause 1: Incorrect Solvent: You may have used a solvent in which this compound has low solubility, such as ethanol or potentially DMSO.

    • Solution: Always use sterile, high-purity water or an appropriate aqueous buffer like PBS (pH 7.2) as the primary solvent.

  • Potential Cause 2: Concentration Exceeds Solubility Limit: While highly soluble in water, attempting to make an extremely concentrated stock solution might exceed its solubility limit, especially in buffers with high salt concentrations.

    • Solution: Refer to the solubility data table below. If you require a very high concentration, consider gently warming the solution (e.g., in a 37°C water bath) and sonicating to aid dissolution.[10] However, for most in vitro studies, a stock solution of 10 mg/mL in water or PBS is sufficient and should dissolve readily.

  • Potential Cause 3: Precipitation in Cell Culture Media: Adding a concentrated stock solution directly to cell culture media, especially media containing high concentrations of calcium or other divalent cations, can sometimes lead to the precipitation of phosphate salts.

    • Solution:

      • Dilute the stock solution: Before adding it to your culture medium, dilute your concentrated this compound stock solution in a small volume of sterile water or saline.

      • Add slowly while stirring: Add the diluted drug solution dropwise to the cell culture medium while gently swirling the flask or plate. This helps to disperse the compound quickly and avoid localized high concentrations.

      • Pre-warm the media: Ensure your cell culture media is at the appropriate temperature (e.g., 37°C) before adding the drug solution.

  • Potential Cause 4: pH Incompatibility: A significant difference in the pH of your stock solution and the cell culture medium could contribute to precipitation. The pH of a 10 mg/mL solution of this compound in water is typically between 3.5 and 4.5.

    • Solution: For most applications, the buffering capacity of the cell culture medium is sufficient to handle the small volume of acidic stock solution added. However, if you are adding a large volume of a highly concentrated stock, consider adjusting the pH of your stock solution closer to the physiological range, though this may affect its stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterFreely soluble (101 mg/mL)The preferred solvent for in vitro studies.
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 10 mg/mLA suitable alternative to water for direct use in cell-based assays.[7]
MethanolSparingly solubleNot a recommended primary solvent.
Dimethyl Sulfoxide (DMSO)Conflicting data (approx. 2 mg/mL to insoluble)Not recommended due to conflicting solubility data and potential for moisture absorption affecting solubility.[1][7][8]
Ethanol (95%)Practically insolubleShould not be used as a solvent.[5][6]
Diethyl EtherPractically insolubleShould not be used as a solvent.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Sterile Stock Solution of this compound in Water

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water (cell culture grade)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolving: Add 10 mL of sterile water to the conical tube.

  • Vortexing: Secure the cap tightly and vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filtering: Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes. This step ensures the removal of any potential microbial contamination.

  • Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles and the risk of contamination.

  • Storage: Store the aliquots at -20°C. The stock solution should be stable for several months under these conditions. Once an aliquot is thawed, it is recommended to use it promptly and discard any unused portion.

Mandatory Visualizations

Clindamycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Wall & Membrane cluster_intracellular Bacterial Cytoplasm Clindamycin_3_Phosphate This compound (Prodrug) Transport Transport Clindamycin_3_Phosphate->Transport Enters Bacterium Phosphatase Phosphatase Enzyme Transport->Phosphatase Active_Clindamycin Active Clindamycin Phosphatase->Active_Clindamycin Hydrolysis Ribosome_50S 50S Ribosomal Subunit Active_Clindamycin->Ribosome_50S Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_50S->Protein_Synthesis_Inhibition Leads to Bacteriostatic_Effect Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Solution Preparation cluster_experiment In Vitro Experiment cluster_troubleshooting Troubleshooting Weigh 1. Weigh Clindamycin 3-Phosphate Powder Dissolve 2. Dissolve in Sterile Water (e.g., 10 mg/mL) Weigh->Dissolve Sterilize 3. Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot 4. Aliquot into Single-Use Tubes Sterilize->Aliquot Store 5. Store at -20°C Aliquot->Store Thaw 6. Thaw one Aliquot Store->Thaw Dilute 7. Prepare Working Dilutions in Cell Culture Medium Thaw->Dilute Treat_Cells 8. Treat Cells with Working Solutions Dilute->Treat_Cells Precipitation Precipitation Observed? Dilute->Precipitation Incubate 9. Incubate for Desired Duration Treat_Cells->Incubate Assay 10. Perform Assay Incubate->Assay Precipitation->Treat_Cells No Check_Solvent Check Solvent & Concentration Precipitation->Check_Solvent Yes Dilute_and_Add_Slowly Dilute Stock & Add Slowly to Warmed Medium Check_Solvent->Dilute_and_Add_Slowly

Caption: Experimental workflow for this compound.

References

Clindamycin 3-Phosphate Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation kinetics and byproducts of clindamycin 3-phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1] Hydrolysis can occur under both acidic and alkaline conditions, leading to the formation of the active drug, clindamycin.[1] The sulfur atom in the clindamycin molecule is particularly prone to oxidation, which can result in the formation of clindamycin sulfoxide.[1][2] Additionally, thermal and photolytic stress can contribute to degradation.[3][4]

Q2: What are the major degradation byproducts of this compound?

A2: Under forced degradation conditions, several byproducts of this compound have been identified. The most common include clindamycin (formed via hydrolysis of the phosphate ester), clindamycin sulfoxide, and N-desmethyl clindamycin.[2] Other related substances that have been identified in stability studies include lincomycin, 7-epilincomycin-2-phosphate, and clindamycin B.[1][5]

Q3: How does pH affect the stability of this compound?

A3: The stability of clindamycin and its salts is pH-dependent. Generally, maximum stability for clindamycin is observed in the pH range of 3-5.[6] The stability of topical formulations of clindamycin phosphate has been shown to decrease at pH values below 4.

Q4: Is this compound sensitive to light and heat?

A4: Yes, this compound can be sensitive to both heat and light. Thermal degradation studies have shown that clindamycin phosphate injection is unsuitable for moist heat sterilization due to its thermal instability.[3] Photolytic degradation studies also indicate that exposure to UV light can cause degradation.[7] Therefore, it is recommended to protect solutions of clindamycin phosphate from light.[8]

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected results in HPLC analysis of this compound from a cream formulation.
  • Possible Cause: Matrix effects from the cream formulation can interfere with the analysis, leading to inaccurate quantification.[9]

  • Troubleshooting Steps:

    • Prepare standards in a placebo matrix: To cancel out matrix effects, dissolve your analytical standards in a placebo version of the cream formulation.[9]

    • Perform a standard additions experiment: This can help to determine if the matrix is affecting the slope and intercept of your calibration curve.[9]

    • Optimize sample extraction: Ensure your sample preparation method effectively and consistently extracts this compound from the cream matrix without co-extracting interfering substances.

Issue 2: Poor peak shape or resolution during HPLC analysis.
  • Possible Cause: Suboptimal chromatographic conditions, such as mobile phase pH, column temperature, or organic phase ratio, can lead to poor peak shape and inadequate separation of this compound from its degradation products.[10]

  • Troubleshooting Steps:

    • Adjust mobile phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Experiment with slight adjustments to the mobile phase pH to optimize separation.[10]

    • Optimize column temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing resolution.[10]

    • Modify mobile phase composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can alter the elution strength and improve the separation of closely eluting peaks.[10]

    • Check for column degradation: A loss of performance can indicate a degraded or contaminated column. Flush the column with a strong solvent or replace it if necessary.

Issue 3: Identification of unknown peaks in a stability study.
  • Possible Cause: Forced degradation studies can generate novel or unexpected degradation byproducts.

  • Troubleshooting Steps:

    • Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) for the identification of unknown peaks. MS provides mass-to-charge ratio information, which is crucial for elucidating the structure of degradation products.[5]

    • Compare fragmentation patterns: In MS/MS analysis, comparing the fragmentation patterns of the unknown peaks with that of the parent drug can provide valuable structural information.[5]

    • Synthesize potential impurities: If a potential degradation product is hypothesized, synthesizing a reference standard can confirm its identity by comparing retention times and mass spectra.

Quantitative Data

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ParameterDurationPercentage DegradationReference
Acid Hydrolysis0.2 N HCl1 hour63.9%[7]
Alkali Hydrolysis0.2 N NaOH1 hour65.9%[7]
Oxidative Degradation3% H₂O₂30 minutesTwo primary degradation products formed[8]
Oxidative DegradationNot specifiedNot specified8.7%[7]
Thermal Degradation105°C1 hourNo degradation observed[7]
Photolytic DegradationUV light (≥200 w/m²)7 daysNo degradation observed[7]
Table 2: Degradation Kinetics Summary
Degradation TypeKinetic ModelRate Constant (k)Half-life (t½)ConditionsReference
Oxidation by Chromium(VI)First-order with respect to both clindamycin phosphate and Chromium(VI)Not specifiedNot specifiedAqueous sulfuric acid medium[11]
Oxidation by Cerium(IV)First-order with respect to both clindamycin phosphate and Cerium(IV)Not specifiedNot specifiedPerchloric acid medium
Photocatalytic DegradationPseudo-first-orderNot specifiedNot specifiedUV/TiO₂[12]
In vivo hydrolysis to clindamycinNot specifiedNot specified~6 minutes (for clindamycin phosphate)In serum[13][14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Clindamycin Phosphate

This protocol is a general guideline based on commonly used methods for the analysis of clindamycin phosphate and its degradation products.[15]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH is often adjusted to the acidic range (e.g., pH 2.5-4.9).[3][10]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

  • Detection Wavelength: 205 nm or 210 nm.[3][8]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of USP Clindamycin Phosphate Reference Standard in the diluent (a mixture of the mobile phase components). Dilute to a suitable working concentration (e.g., 0.5 mg/mL).[15]

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a similar concentration as the standard solution. For formulations like gels or creams, an extraction step will be necessary.

    • Forced Degradation Samples:

      • Acid/Base Hydrolysis: Treat the sample with an appropriate concentration of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) at a specified temperature for a set duration. Neutralize the sample before dilution and injection.

      • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

      • Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 105°C).

      • Photolytic Degradation: Expose the sample to UV light in a photostability chamber.

Visualizations

DegradationPathways cluster_degradation Degradation Pathways cluster_byproducts Degradation Byproducts Clindamycin_3_Phosphate This compound Hydrolysis Hydrolysis (Acidic/Alkaline pH) Clindamycin_3_Phosphate->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Clindamycin_3_Phosphate->Oxidation Thermal Thermal Stress Clindamycin_3_Phosphate->Thermal Photolytic Photolytic Stress Clindamycin_3_Phosphate->Photolytic Clindamycin Clindamycin Hydrolysis->Clindamycin Other Other Byproducts (e.g., Lincomycin) Hydrolysis->Other Clindamycin_Sulfoxide Clindamycin Sulfoxide Oxidation->Clindamycin_Sulfoxide N_Desmethyl N-desmethylclindamycin Oxidation->N_Desmethyl Thermal->Other Photolytic->Other

Caption: Primary degradation pathways and byproducts of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Start: this compound (Bulk Drug or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Dilution Sample Dilution & Neutralization Forced_Degradation->Sample_Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Dilution->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification & Quantification Data_Acquisition->Peak_Identification Mass_Spectrometry LC-MS for Unknowns Peak_Identification->Mass_Spectrometry if unknowns present Report Generate Stability Report Peak_Identification->Report Mass_Spectrometry->Peak_Identification

References

Technical Support Center: Optimizing Clindamycin 3-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of clindamycin 3-phosphate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors throughout the multi-step process. Here are some common causes and troubleshooting steps:

  • Incomplete Protection of Hydroxyl Groups: The selective protection of the 3- and 4-hydroxyl groups of clindamycin is crucial. If this step is incomplete, the phosphorylating agent can react with these hydroxyl groups, leading to the formation of undesired by-products and reducing the yield of the desired 2-phosphate intermediate.[1]

    • Solution: Ensure the use of an appropriate excess of the protecting group reagent (e.g., 2,2-dimethoxypropane or acetone) and an effective catalyst (e.g., p-toluenesulfonic acid).[1][2] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.

  • Suboptimal Phosphorylation Conditions: The phosphorylation step is critical and sensitive to reaction conditions.

    • Solution:

      • Temperature Control: Maintain the recommended low temperature (e.g., -5°C to 0°C) during the addition of the phosphorylating agent (e.g., phosphorus oxychloride) to minimize side reactions.[2]

      • Reagent Purity: Use high-purity, anhydrous reagents and solvents, as moisture can lead to the decomposition of the phosphorylating agent and the formation of phosphoric acid.[3]

      • Acid Scavenger: Employ an efficient acid scavenger, such as pyridine or 1,2,4-triazole, to neutralize the HCl generated during the reaction, which can otherwise cause degradation of the product.[4]

  • Inefficient Deprotection: Incomplete removal of the protecting group will result in a lower yield of the final product.

    • Solution: The hydrolysis of the protecting group is typically carried out under acidic conditions. Ensure the appropriate acid concentration and reaction time are used. For instance, a mixture of glacial acetic acid and hydrochloric acid can be used for effective deprotection.

  • Product Loss During Work-up and Purification: this compound is water-soluble, and significant product loss can occur during aqueous work-up and purification steps.

    • Solution: Optimize the extraction and crystallization procedures. Using a reverse micelle extraction system has been shown to improve purification and increase product purity.[5]

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge in the synthesis of this compound. Common impurities include clindamycin-B-phosphate, clindamycin-2,4-diphosphate, and epi-clindamycin phosphate.

  • Over-phosphorylation: The presence of clindamycin-2,4-diphosphate indicates that the 4-hydroxyl group was not effectively protected or that the protecting group was prematurely removed.

    • Solution: Re-evaluate the protection step to ensure complete and stable protection of the 3- and 4-hydroxyl groups.

  • Isomerization: The formation of epi-clindamycin phosphate can occur under certain reaction conditions.

    • Solution: Careful control of reaction parameters such as temperature and pH during synthesis and purification is crucial to minimize isomerization.

  • Unreacted Starting Materials and Intermediates: The presence of clindamycin or protected clindamycin indicates incomplete reaction in the preceding steps.

    • Solution: Monitor each reaction step to completion using techniques like TLC or HPLC before proceeding to the next. Adjust reaction times and reagent stoichiometry as needed.

  • Side Reactions with the Phosphorylating Agent: Phosphorus oxychloride is a highly reactive reagent that can lead to the formation of various by-products.

    • Solution: Maintain strict temperature control and use an appropriate acid scavenger to control the reactivity of POCl₃.[3][6]

Issue 3: Difficulty in Product Purification and Isolation

Q3: I am struggling with the purification of the final this compound product. What are some effective purification strategies?

A3: The purification of phosphate esters can be challenging due to their polarity and potential for degradation.

  • Crystallization: This is a common method for purifying this compound.

    • Solution: The choice of solvent system is critical. A mixture of ethanol and water is often used for crystallization.[2] Cooling the solution to a low temperature (e.g., 0-10°C) can improve the crystallization yield.[2]

  • Chromatography: While cumbersome for large-scale production, ion-exchange chromatography can be an effective method for removing ionic impurities.

  • Reverse Micelle Extraction: This technique has been shown to be an effective method for purifying clindamycin phosphate from crude reaction mixtures, avoiding the use of flammable organic solvents and reducing wastewater.[5]

  • Washing with Chelating Agents: Washing the crude product with a dilute acidic solution containing a chelating agent can help remove metal ion impurities.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protecting the hydroxyl groups of clindamycin before phosphorylation?

A1: Clindamycin has three hydroxyl groups at the 2, 3, and 4 positions. The desired product is this compound. To achieve selective phosphorylation at the 2-position, the more reactive 3- and 4-hydroxyl groups must be protected. This is typically done by forming a ketal, for example, by reacting clindamycin with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.[1][2] This protection strategy prevents the phosphorylating agent from reacting at the 3- and 4-positions, thereby directing the phosphorylation to the desired 2-position.

Q2: What are the most common phosphorylating agents used for the synthesis of this compound?

A2: Phosphorus oxychloride (POCl₃) is the most commonly used phosphorylating agent for this synthesis due to its high reactivity and commercial availability.[4] Other phosphorylating agents, such as bis(2,2,2-trichloroethyl) phosphochloridate, have also been reported.[1]

Q3: Why is an acid scavenger like pyridine used during the phosphorylation step?

A3: The reaction of an alcohol with phosphorus oxychloride generates hydrochloric acid (HCl) as a byproduct.[3] This acid can cause degradation of the starting material, intermediates, and the final product. An acid scavenger, which is a mild base like pyridine or 1,2,4-triazole, is added to the reaction mixture to neutralize the HCl as it is formed, thereby maintaining a more stable reaction environment and improving the overall yield and purity of the product.[4]

Q4: What are the typical conditions for the deprotection of the ketal group?

A4: The deprotection of the ketal protecting group is typically achieved by acid-catalyzed hydrolysis.[7] This is often done by treating the protected intermediate with a mixture of an organic acid, like glacial acetic acid, and a mineral acid, such as hydrochloric acid, in the presence of water. The reaction is usually carried out at a moderate temperature (e.g., 20-50°C).[2]

Q5: What analytical techniques are commonly used to monitor the reaction progress and assess the purity of the final product?

A5: Thin Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For final product analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural characterization of the final product and any isolated impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Phosphorylation Step

ParameterMethod AMethod B
Phosphorylating Agent Phosphorus Oxychloridebis(2,2,2-trichloroethyl) phosphorochloridate
Acid Scavenger PyridineNot specified
Catalyst 4-dimethylaminopyridineSodium Iodide
Solvent Acetone, DichloromethanePyridine
Temperature -5°CAmbient
Reported Yield ~81%~90% (for the intermediate)
Reference [2][1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride

This protocol is based on the methodology described in patent CN110066301B.[2]

Step 1: Ketal Protection

  • To a mixture of clindamycin hydrochloride, acetone, and an organic solvent (e.g., dichloromethane), add 4-dimethylaminopyridine and pyridine.

  • Cool the reaction mixture to -5°C.

  • Slowly add phosphorus oxychloride dropwise while maintaining the temperature at -5°C.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

Step 2: Work-up of the Protected Intermediate

  • Add an organic solvent (e.g., dichloromethane) to the reaction mixture and stir.

  • Filter the mixture to remove pyridine hydrochloride.

  • Wash the filtrate with water at a controlled temperature (e.g., 0-15°C).

  • Separate the organic layer and distill under reduced pressure to obtain the protected clindamycin 2-phosphate.

Step 3: Deprotection and Crystallization

  • Dissolve the protected intermediate in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to 40-50°C and stir for several hours until deprotection is complete (monitor by TLC).

  • Cool the solution to 0-10°C to induce crystallization.

  • Stir for an extended period (e.g., 6 hours) to maximize crystal growth.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow Clindamycin Clindamycin Protected_Clindamycin Protected Clindamycin (3,4-O-isopropylidene) Clindamycin->Protected_Clindamycin Protection (Acetone, Acid Catalyst) Phosphorylated_Intermediate Protected Clindamycin 2-Phosphate Protected_Clindamycin->Phosphorylated_Intermediate Phosphorylation (POCl3, Pyridine) Clindamycin_3_Phosphate This compound Phosphorylated_Intermediate->Clindamycin_3_Phosphate Deprotection (Acidic Hydrolysis) Troubleshooting_Tree Start Low Yield or High Impurity? Check_Protection Check Protection Step: - Complete consumption of starting material? - Anhydrous conditions? Start->Check_Protection Check_Phosphorylation Check Phosphorylation Step: - Strict temperature control? - Purity of reagents? - Effective acid scavenger? Check_Protection->Check_Phosphorylation Yes Optimize_Protection Optimize Protection: - Increase protecting agent excess. - Verify catalyst activity. Check_Protection->Optimize_Protection No Check_Deprotection Check Deprotection Step: - Correct acid concentration and time? Check_Phosphorylation->Check_Deprotection Yes Optimize_Phosphorylation Optimize Phosphorylation: - Ensure temperature is -5 to 0°C. - Use fresh, anhydrous reagents. Check_Phosphorylation->Optimize_Phosphorylation No Check_Purification Check Purification: - Optimized crystallization? - Minimized loss in work-up? Check_Deprotection->Check_Purification Yes Optimize_Deprotection Optimize Deprotection: - Adjust acid concentration or reaction time. - Monitor by TLC. Check_Deprotection->Optimize_Deprotection No Optimize_Purification Optimize Purification: - Screen different solvent systems. - Consider alternative methods like reverse micelle extraction. Check_Purification->Optimize_Purification No

References

Clindamycin 3-Phosphate Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of clindamycin 3-phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent purification techniques for this compound are crystallization and reverse micelle extraction. Traditional crystallization often involves dissolving the crude product in a suitable solvent like ethanol or n-butanol, followed by controlled cooling to induce crystallization.[1][2][3] A newer approach involves dissolving the crude material in water and then adding this solution to an anti-solvent such as ethanol to precipitate the purified product.[4] Reverse micelle extraction is a more recent method that utilizes a surfactant system to extract the this compound into an organic phase, from which it is then crystallized.[1] Chromatographic methods are also employed, particularly for isolating and identifying impurities.[5][6]

Q2: What are the common impurities I should be aware of during purification?

A2: Key impurities to monitor include clindamycin B phosphate, 7-epiclindamycin phosphate, lincomycin phosphate, and clindamycin itself.[5][7][8][9] The presence and concentration of these impurities can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] Inorganic salts can also be a source of impurity, affecting the final product's specifications.[12]

Q3: How can I prevent degradation of this compound during purification?

A3: this compound is susceptible to degradation, particularly through hydrolysis and oxidation.[13] It is also thermally unstable, so prolonged exposure to high temperatures should be avoided.[13] Processing at controlled temperatures and under an inert atmosphere can help minimize degradation. The choice of solvents and pH during extraction and crystallization is also critical to maintaining the stability of the molecule.

Troubleshooting Guides

Crystallization Issues

Problem: Low Crystallization Yield

Possible Cause Suggested Solution
Incomplete Crystallization Extend the crystallization time or lower the final temperature to decrease the solubility of this compound in the mother liquor.
Excessive Solvent If the initial amount of solvent is too high, the solution may not become sufficiently supersaturated upon cooling. Concentrate the solution by evaporating some of the solvent before initiating the cooling process.
Inappropriate Solvent System The choice of solvent significantly impacts yield. For example, crystallization from n-butanol has been reported to result in higher yields compared to traditional ethanol crystallization.[2]
Rapid Cooling Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter, resulting in product loss. Employ a stepped or gradual cooling profile to allow for the growth of larger, more easily filterable crystals.[2]

Problem: "Oiling Out" During Crystallization

"Oiling out" is the formation of a liquid phase of the solute instead of solid crystals, which can trap impurities.

Possible Cause Suggested Solution
High Supersaturation "Oiling out" can occur if the solution is too concentrated or if an anti-solvent is added too quickly. Reduce the concentration of the crude product or add the anti-solvent more slowly with vigorous stirring.
Inadequate Seeding The absence of nucleation sites can lead to "oiling out". Introduce seed crystals of this compound to encourage crystallization.
High Impurity Levels Impurities can lower the melting point of the product, leading to "oiling out". Consider a pre-purification step, such as a wash or a different extraction, to reduce the impurity load before crystallization.
Inappropriate Temperature If the temperature of the solution is above the melting point of the solvate or polymorph being formed, "oiling out" can occur. Ensure the crystallization process is conducted at an appropriate temperature.

Problem: Incorrect Crystal Form (Polymorph/Solvate)

The crystalline form of this compound can be influenced by the solvent system and other crystallization conditions. Different polymorphs and solvates can have different physical properties.[14]

Possible Cause Suggested Solution
Solvent System The choice of solvent (e.g., ethanol, n-butanol, acetone-water) can lead to the formation of different crystal forms.[2][14] Carefully select and control the solvent system to obtain the desired polymorph.
Cooling Rate The rate of cooling can influence which polymorphic form crystallizes. Experiment with different cooling profiles to target the desired crystal form.
Seeding with the Wrong Form If using seed crystals, ensure they are of the desired polymorphic form.
Impurity Removal Challenges

Problem: High Levels of Organic Impurities (e.g., Clindamycin B Phosphate)

Possible Cause Suggested Solution
Inefficient Crystallization A single crystallization step may not be sufficient to remove all impurities to the desired level. Consider recrystallization of the product.
Co-crystallization of Impurities Some impurities may have similar solubility profiles to this compound, leading to their incorporation into the crystal lattice. Modifying the solvent system or the crystallization temperature can alter the relative solubilities and improve impurity rejection.
Inadequate Washing Impurities may be present in the residual mother liquor on the surface of the crystals. Ensure thorough washing of the filter cake with a suitable cold solvent in which this compound has low solubility.
Chromatographic Purification Needed For very challenging separations, preparative chromatography may be necessary to achieve the required purity.[5]

Problem: Presence of Inorganic Impurities

Possible Cause Suggested Solution
Carryover from Synthesis Inorganic salts used in the synthesis may be carried over into the crude product. Ensure the crude product is properly washed and dried before purification.
Introduction During Purification In the reverse micelle method, inorganic salts are added to induce crystallization.[1] Ensure the correct amount of salt is used and that the final product is thoroughly washed to remove any residual salt.
Water Quality Use purified water for all aqueous steps to avoid introducing inorganic contaminants.
Reverse Micelle Extraction Issues

Problem: Low Extraction Yield into the Reverse Micelle Phase

Possible Cause Suggested Solution
Suboptimal pH of the Aqueous Phase The pH of the aqueous phase affects the charge of the this compound and its interaction with the surfactant. Optimize the pH to maximize partitioning into the reverse micelles.
Incorrect Surfactant Concentration The concentration of the surfactant (e.g., TOMAC) is crucial for the formation and efficiency of the reverse micelles.[1] Titrate the surfactant concentration to find the optimal level for extraction.
Insufficient Mixing/Contact Time Ensure adequate mixing and sufficient contact time between the aqueous and organic phases to allow for efficient mass transfer.

Problem: Difficulty in Crystallizing from the Reverse Micelle Phase

Possible Cause Suggested Solution
Incorrect Amount of Inorganic Salt The addition of an inorganic salt (e.g., NaCl) is necessary to break the reverse micelles and induce crystallization.[1] Optimize the concentration of the added salt.
Temperature The temperature at which the salt is added and the subsequent crystallization is carried out can affect the yield and crystal quality. Experiment with different temperature profiles.
Presence of Emulsions Stable emulsions can form and hinder phase separation and crystallization. Consider adjusting the solvent system or using demulsifying agents if necessary.

Quantitative Data Summary

Purification Method Solvent System Key Parameters Reported Yield Reported Purity/Impurity Profile Reference
Traditional Crystallization Ethanol/WaterReflux dissolution, activated carbon treatment, gradient cooling.~80-82%Clindamycin B phosphate: 1.15-1.27%[1]
N-butanol Crystallization N-butanol/WaterStepped cooling crystallization.>93%Higher purity than ethanol crystallization.[2]
Reverse Micelle Extraction Ethyl acetate (TOMAC)/Water (OGP)Extraction at 20-40°C, crystallization with NaCl.~94%Clindamycin B phosphate: 0.85%[1]
Aqueous Solution/Ethanol Addition Water/EthanolDissolve in water, add to cold ethanol.HighNot specified[4]

Experimental Protocols

Protocol 1: Traditional Crystallization with Ethanol
  • Dissolution: Dissolve the crude this compound in ethanol at a ratio of approximately 1:9 (mass:volume) by heating to reflux. Slowly add water until a clear solution is obtained.[1]

  • Decolorization: Add activated carbon (e.g., 3-4 kg per batch, adjust based on scale) and continue to reflux for 30-40 minutes.[1]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Transfer the filtrate to a crystallization vessel and cool using a gradient temperature profile. For example, cool to 30°C and hold for 3 hours, then cool further to 0-3°C and hold for another 2-3 hours.[1]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reverse Micelle Extraction and Crystallization
  • Prepare Reverse Micelle System: Dissolve the surfactant trioctylmethylammonium chloride (TOMAC) in ethyl acetate to a concentration of 30-45 mmol/L.[1]

  • Prepare Aqueous Phase: Dissolve the crude this compound and n-octyl-β-D-glucopyranoside (OGP) in purified water. Concentrations can range from approximately 80,000-110,000 U/mL for the crude product and 6-10 mmol/L for OGP.[1]

  • Extraction: Mix the reverse micelle system and the aqueous phase (e.g., in a volume ratio of 1:5). Stir at a controlled temperature (e.g., 20°C) for a specified time (e.g., 40 minutes).[1]

  • Phase Separation: Allow the mixture to stand for phase separation. Collect the upper organic phase containing the this compound in the reverse micelles.

  • Crystallization: Add an inorganic salt, such as NaCl (e.g., 12% by weight of the initial crude product), to the organic phase to induce crystallization.[1]

  • Isolation and Drying: Filter the crystals and dry to obtain the final product.

Visual Workflow Diagrams

G cluster_0 Traditional Crystallization Workflow A Crude Clindamycin 3-Phosphate B Dissolve in Hot Ethanol/Water A->B C Add Activated Carbon (Decolorization) B->C D Hot Filtration C->D E Gradient Cooling (Crystallization) D->E F Filtration E->F G Wash with Cold Ethanol F->G H Drying G->H I Purified Clindamycin 3-Phosphate H->I

Caption: Workflow for traditional crystallization of this compound.

G cluster_1 Reverse Micelle Extraction Workflow J Crude Clindamycin 3-Phosphate in Aqueous Phase (with OGP) L Mix and Extract J->L K Reverse Micelle Phase (TOMAC in Ethyl Acetate) K->L M Phase Separation L->M N Collect Organic Phase M->N O Add Inorganic Salt (e.g., NaCl) N->O P Crystallization O->P Q Filtration and Drying P->Q R Purified Clindamycin 3-Phosphate Q->R

Caption: Workflow for reverse micelle extraction of this compound.

References

Technical Support Center: Analytical Method Development for Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of clindamycin 3-phosphate in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound in complex matrices?

A1: The most widely used analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected.

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

A2: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition and pH, flow rate, and detector wavelength. A reversed-phase C18 or C8 column is commonly used. The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is crucial for achieving good peak shape and retention. UV detection is typically performed at low wavelengths, such as 195 nm or 205 nm.[1][2]

Q3: How can I effectively extract this compound from complex biological matrices like plasma?

A3: Protein precipitation is a simple and common method for extracting this compound from plasma.[1] This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins.[1] After vortexing and centrifugation, the supernatant containing the analyte can be directly injected into the HPLC or LC-MS/MS system. For tissue samples, mechanical homogenization is required prior to extraction.[3]

Q4: What are the common stability issues with this compound during analysis?

A4: this compound can be susceptible to degradation under certain conditions. For instance, it is known to be thermally unstable, and therefore, moist heat sterilization of this compound injections may not be suitable.[4] It is also important to assess its stability under various storage conditions, including freeze-thaw cycles and autosampler stability, as part of method validation.[5] Stress testing under acidic, basic, oxidative, photolytic, and thermal conditions is recommended to identify potential degradation products.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Use a guard column and/or flush the column with a strong solvent. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Low Analyte Recovery - Inefficient sample extraction. - Analyte degradation during sample preparation. - Adsorption of the analyte to container surfaces.- Optimize the extraction solvent and procedure (e.g., vortexing time, centrifugation speed). - Perform sample preparation at low temperatures and minimize exposure to light if the analyte is light-sensitive. - Use silanized glassware or low-adsorption microcentrifuge tubes.
High Background Noise in Chromatogram - Contaminated mobile phase or glassware. - Detector issues (e.g., dirty flow cell).- Use HPLC-grade solvents and thoroughly clean all glassware. - Flush the detector flow cell with an appropriate solvent.
Results Higher Than Expected (Matrix Effect) - Co-eluting matrix components enhancing the analyte signal.- Prepare calibration standards in the same matrix as the samples (matrix-matched calibration). - Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering components. - If using LC-MS/MS, an isotopically labeled internal standard can help compensate for matrix effects.[8]
Co-elution with Impurities - Insufficient chromatographic separation.- Optimize the mobile phase gradient to improve resolution between the analyte and impurities.[2][9] - Try a different column with a different selectivity.

Experimental Protocols

HPLC-UV Method for Clindamycin in Human Plasma[1]
  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add the internal standard (e.g., phenobarbital).

    • Add three drops of 10M phosphate buffer (pH 4.0).

    • Add 1 ml of ice-cold acetonitrile.

    • Vortex mix for two minutes.

    • Centrifuge at 1300g for five minutes.

    • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: ACE® 5 C18 (250 x 4.6mm; 5μm particle size)

    • Mobile Phase: 0.02M disodium hydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v)

    • Flow Rate: 1.5 ml/min

    • Injection Volume: 50 μl

    • Detection: UV at 195 nm

    • Temperature: 25°C

LC-MS/MS Method for Clindamycin in Human Plasma[5]
  • Sample Preparation (Protein Precipitation):

    • Precipitate plasma proteins with acetonitrile.

  • Chromatographic Conditions:

    • Column: Shim-pack VP-ODS

    • Mobile Phase: Methanol and 10 mmol/L ammonium acetate (containing 0.25% formic acid) (55:45 v/v)

    • Flow Rate: 0.4 ml/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray positive ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Clindamycin: m/z 425.2 → 126.3

      • Internal Standard (Diphenhydramine): m/z 256.2 → 167.3

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters

ParameterResultReference
Linearity Range0.5 - 20 µg/ml[10]
Correlation Coefficient (r²)0.990[10]
Limit of Quantification (LOQ)0.2 µg/ml[10]
Limit of Detection (LOD)0.1 µg/ml[10]
Recovery> 82%[10]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultReference
Linearity Range0.0300 - 10.0 mg/L[5]
Lower Limit of Quantitation (LLOQ)0.0300 mg/L[5]
Inter-day Relative Standard Deviation< 6%[5]
Intra-day Relative Standard Deviation< 6%[5]
Relative Errorwithin ±6%[5]
Mean Extract Recovery101.1 ± 2.6%[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Complex Matrix (e.g., Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC / LC-MS/MS Injection supernatant->hplc separation Chromatographic Separation hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Flowchart start Analytical Issue Encountered check_peak Is the peak shape acceptable? start->check_peak check_rt Are retention times consistent? check_peak->check_rt Yes solution_peak Adjust Mobile Phase pH Check Column Health check_peak->solution_peak No check_recovery Is analyte recovery within limits? check_rt->check_recovery Yes solution_rt Check Pump & Temp Control Ensure Column Equilibration check_rt->solution_rt No check_signal Is the signal-to-noise ratio adequate? check_recovery->check_signal Yes solution_recovery Optimize Sample Prep Check for Degradation check_recovery->solution_recovery No end Method Optimized check_signal->end Yes solution_signal Clean System Use High Purity Solvents check_signal->solution_signal No solution_peak->check_peak solution_rt->check_rt solution_recovery->check_recovery solution_signal->check_signal

Caption: Logical troubleshooting flowchart for analytical method issues.

References

preventing precipitation of clindamycin 3-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of clindamycin 3-phosphate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a water-soluble ester of clindamycin.[1] It is freely soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol, diethyl ether, acetone, chloroform, and benzene.[1][2][3]

Q2: What is the solubility of this compound in common buffers and solvents?

A2: The solubility can vary depending on the solvent and pH. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[4] In water, its solubility is reported to be as high as 101 mg/mL.[5]

Q3: How does pH affect the solubility and stability of this compound solutions?

A3: The pH of the solution is a critical factor. Clindamycin exhibits maximum stability in the pH range of 3-5.[1] A 10 mg/mL solution of clindamycin phosphate in water typically has a pH between 3.5 and 4.5.[1] While the phosphate ester is more soluble in water at neutral pH (200-300 mg/ml at pH 7), the stability is optimal in the acidic range.[1]

Q4: Can I use organic solvents to prepare stock solutions?

A4: Yes, but with caution. Clindamycin phosphate is soluble in DMSO at approximately 2 mg/mL.[4] When preparing stock solutions in organic solvents, it is crucial to ensure that the residual amount of the solvent is insignificant in the final aqueous solution, as organic solvents can have physiological effects.[4] It is noted to be insoluble in DMSO and ethanol in some contexts, suggesting that water is the preferred solvent for high concentrations.[1][5]

Q5: Are there any known incompatibilities with other substances?

A5: Yes. Clindamycin phosphate is incompatible with strong oxidizing agents, calcium gluconate, barbiturates, magnesium sulfate, and phenytoin.[6] Precipitation has been observed when clindamycin phosphate is admixed with tobramycin sulfate.[7] However, it has been found to be compatible with gentamicin sulfate and amikacin sulfate in polypropylene syringes for up to 48 hours.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound aqueous solutions.

Issue 1: Precipitation or cloudiness observed immediately after dissolving this compound.

Possible Cause Troubleshooting Step
Supersaturation The concentration of this compound may have exceeded its solubility limit in the chosen solvent and conditions. Verify the solubility data (see Table 1) and prepare a less concentrated solution.
Incorrect Solvent This compound has poor solubility in certain organic solvents.[1][2][3] Ensure you are using a suitable solvent like water or a recommended buffer system.
Low-Quality Reagent Impurities in the this compound powder can affect solubility. Ensure you are using a high-purity grade of the compound.
pH of the Solution The pH of the aqueous solution can significantly impact solubility. Measure the pH of your final solution. For optimal stability, a pH range of 3-5 is recommended.[1]

Issue 2: Crystal formation or precipitation occurs during storage.

Possible Cause Troubleshooting Step
Temperature Fluctuation Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and stored at a lower temperature (e.g., 4°C or -20°C), precipitation may occur.[1] Prepare the solution at a concentration that will remain stable at the intended storage temperature.
pH Shift Over Time The pH of the solution may change during storage, leading to precipitation. Consider using a buffered solution to maintain a stable pH. It is recommended not to store aqueous solutions for more than one day.[4]
Hydrolysis Clindamycin phosphate can hydrolyze in vivo to the active clindamycin base, which has lower aqueous solubility.[1][3] While this is an in-vivo process, solution conditions could potentially favor hydrolysis over time. Prepare fresh solutions for your experiments.
Recrystallization Different batches or sources of clindamycin phosphate powder can have varying physical properties that may lead to recrystallization upon storage.[8] If this is a recurring issue, consider sourcing the compound from a different supplier.

Issue 3: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Precipitation in Media The introduction of a concentrated stock solution into culture media can cause localized precipitation due to changes in pH or ionic strength. Ensure thorough mixing upon dilution and visually inspect for any precipitation.
Degradation Although stable as a solid, clindamycin phosphate in solution can degrade over time, especially at non-optimal pH or elevated temperatures.[1] Prepare fresh solutions before each experiment.
Interaction with Media Components Components in the cell culture media could potentially interact with this compound, affecting its availability or activity.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventpHConcentrationReference
WaterNot SpecifiedFreely Soluble[2][3]
WaterNot Specified101 mg/mL[5]
Water7200-300 mg/mL[1]
PBS7.2~10 mg/mL[4]
MethanolNot SpecifiedSparingly Soluble[2]
Ethanol (dehydrated)Not SpecifiedSlightly Soluble[3]
DMSONot Specified~2 mg/mL[4]
AcetoneNot SpecifiedVery Slightly Soluble[3]
ChloroformNot SpecifiedInsoluble[3]
EtherNot SpecifiedInsoluble[3]
BenzeneNot SpecifiedInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution in a citrate buffer to maintain an optimal pH for stability.

Materials:

  • This compound powder (high purity)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

  • pH meter

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) in nuclease-free water.

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L) in nuclease-free water.

    • To create the pH 4.0 buffer, mix the two solutions in the appropriate ratio (approximately 61.5 mL of 0.1 M citric acid and 38.5 mL of 0.1 M sodium citrate for every 100 mL of buffer).

    • Verify the pH using a calibrated pH meter and adjust as necessary.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL.

    • In a sterile conical tube, add the calculated volume of the 0.1 M citrate buffer (pH 4.0).

    • Slowly add the this compound powder to the buffer while vortexing or stirring to facilitate dissolution.

  • Sterilization:

    • Once the powder is completely dissolved and the solution is clear, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube.

  • Storage:

    • Aliquot the sterile stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage. For longer-term stability of the solid, it should be stored at -20°C.[4] It is generally recommended not to store aqueous solutions for more than one day.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound in aqueous solutions, adapted from published methods.[9][10]

Materials and Equipment:

  • HPLC system with a UV detector

  • C8 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer at pH 2.5.

    • Mobile Phase B: Acetonitrile.

    • The separation can be achieved using an isocratic mobile phase of acetonitrile and pH 2.5 phosphate buffer.[10] The exact ratio should be optimized for your specific column and system.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable diluent (e.g., water) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a calibration curve with concentrations ranging from approximately 10 to 80 µg/mL.[10]

  • Preparation of Sample Solutions:

    • Dilute your aqueous samples containing this compound with the mobile phase to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse plus C8 or equivalent

    • Mobile Phase: Isocratic mixture of acetonitrile and pH 2.5 phosphate buffer

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 10 µL[10]

    • Column Temperature: 40°C[10]

    • Detection Wavelength: 210 nm[10]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in This compound Solution check_timing When did precipitation occur? start->check_timing immediate Immediately Upon Dissolving check_timing->immediate Immediately storage During Storage check_timing->storage During Storage check_concentration Is concentration > solubility limit? immediate->check_concentration check_temp Were there temperature fluctuations? storage->check_temp check_solvent Is the solvent appropriate? check_concentration->check_solvent No solution_concentration Reduce Concentration check_concentration->solution_concentration Yes check_ph Is the pH optimal (3-5)? check_solvent->check_ph Yes solution_solvent Use Recommended Solvent (e.g., Water) check_solvent->solution_solvent No solution_ph Adjust pH or Use Buffer check_ph->solution_ph No end Clear, Stable Solution check_ph->end Yes solution_concentration->end solution_solvent->end solution_ph->end check_storage_ph Could the pH have shifted? check_temp->check_storage_ph No solution_temp Store at a constant temperature check_temp->solution_temp Yes check_freshness Is the solution fresh? check_storage_ph->check_freshness No solution_storage_ph Use a buffered solution check_storage_ph->solution_storage_ph Yes solution_freshness Prepare fresh solutions check_freshness->solution_freshness No check_freshness->end Yes solution_temp->end solution_storage_ph->end solution_freshness->end

Caption: Troubleshooting workflow for this compound precipitation.

PreparationWorkflow cluster_prep Solution Preparation cluster_processing Processing and Storage cluster_qc Quality Control weigh 1. Weigh Clindamycin 3-Phosphate Powder dissolve 3. Dissolve Powder in Buffer weigh->dissolve prepare_buffer 2. Prepare Buffered Solvent (e.g., Citrate Buffer pH 4.0) prepare_buffer->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C aliquot->store check_visual Visually Inspect for Clarity aliquot->check_visual check_ph_qc Measure pH check_visual->check_ph_qc check_concentration_qc Confirm Concentration (HPLC) check_ph_qc->check_concentration_qc

Caption: Experimental workflow for preparing a stable aqueous solution.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing clindamycin 3-phosphate in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a water-soluble ester prodrug of the lincosamide antibiotic clindamycin.[1] In vivo, it is rapidly hydrolyzed by phosphatases to the active clindamycin.[1] The active form, clindamycin, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[4][5]

Q2: What are the common impurities found in this compound?

A2: Common impurities can include related substances from the manufacturing process and degradation products. These may include lincomycin, clindamycin B phosphate, 7-epiclindamycin phosphate, and this compound.[4][6] The levels of these impurities are typically controlled within specified limits by the manufacturer.[6]

Q3: How can batch-to-batch variability of this compound affect my experiments?

A3: Batch-to-batch variability can manifest as differences in purity, impurity profiles, and physical properties, which may lead to inconsistent experimental outcomes. For example, a batch with a higher percentage of impurities that have lower antibacterial activity could result in a higher than expected Minimum Inhibitory Concentration (MIC) or reduced efficacy in cell-based assays.

Q4: My experimental results with a new batch of this compound are inconsistent with previous data. What should I do?

A4: Inconsistent results are a common challenge in research. A systematic approach to troubleshooting is recommended. Start by verifying your experimental setup, including cell line integrity, media, and reagents. If these are consistent, the issue may lie with the new batch of this compound. Refer to the troubleshooting guides below for a detailed workflow.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: We are observing a significant increase in the MIC of our bacterial strain against a new batch of this compound compared to our previous batch. What are the potential causes and how can we troubleshoot this?

Answer: An unexpected shift in MIC values when using a new batch of an antibiotic is a strong indicator of variability in the compound's potency. Here is a step-by-step guide to address this issue.

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Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 2: Reduced Efficacy in a Cell-Based Assay

Question: Our cell viability assay shows that a new batch of this compound is less effective at inhibiting the growth of our target cells compared to the previous batch. How can we address this?

Answer: Reduced efficacy in a cell-based assay can be due to several factors. This guide will help you systematically identify the root cause.

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Caption: Troubleshooting workflow for reduced cell-based assay efficacy.

Data Presentation

The following table presents an example of data that might be found on a Certificate of Analysis (CoA) for two different batches of this compound. Note that these values are for illustrative purposes and actual values will vary.

ParameterSpecificationBatch A ResultsBatch B Results
Appearance White or almost white, crystalline powderConformsConforms
Identification (IR) Conforms to reference spectrumConformsConforms
pH (10 mg/mL solution) 3.5 - 4.53.94.2
Water Content NMT 6.0%0.5%1.2%
Assay (on anhydrous basis) NLT 758 µg/mg of C18H33ClN2O5S822 µg/mg795 µg/mg
Bacterial Endotoxins NMT 0.58 EU/mgConformsConforms
Organic Impurities
Lincomycin≤0.5%Not Detected0.1%
Lincomycin phosphate≤1.0%0.26%0.45%
Clindamycin B phosphate≤1.5%0.26%0.8%
7-epiclindamycin phosphate≤0.8%0.15%0.3%
This compound≤0.3%0.06%0.15%
Clindamycin≤0.5%0.13%0.2%
Any other individual impurity≤1.0%0.14%0.25%
Total Organic Impurities ≤4.0% 1.16% 2.25%

NMT: Not More Than; NLT: Not Less Than. Data is illustrative and based on a sample Certificate of Analysis.[6]

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol outlines a procedure to functionally compare a new batch of this compound against a previously used, validated batch.

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Batch_Qualification_Workflow cluster_Preparation Preparation cluster_Execution Experimental Execution cluster_Analysis_and_Decision Analysis and Decision Obtain_Batches Obtain New Batch and Retain a Sample of the Old (Reference) Batch Review_CoA Review and Compare Certificates of Analysis for Both Batches Obtain_Batches->Review_CoA Prepare_Stocks Prepare Fresh, Identical Stock Solutions of Both Batches Review_CoA->Prepare_Stocks Side_by_Side Perform Key Assay (e.g., MIC or Cell Viability) with Both Batches in Parallel Prepare_Stocks->Side_by_Side Dose_Response Run Full Dose-Response Curves for Both Batches Side_by_Side->Dose_Response Replicates Include a Minimum of Three Biological Replicates Dose_Response->Replicates Analyze_Data Analyze Data and Compare Key Metrics (e.g., MIC, IC50) Replicates->Analyze_Data Statistical_Test Perform Statistical Analysis to Determine Significance of Any Differences Analyze_Data->Statistical_Test Acceptance_Criteria Does the New Batch Meet Pre-defined Acceptance Criteria (e.g., <2-fold difference in potency)? Statistical_Test->Acceptance_Criteria Accept Accept New Batch for Use Acceptance_Criteria->Accept Yes Reject Reject New Batch and Contact Supplier Acceptance_Criteria->Reject No

Caption: Workflow for qualifying a new batch of an experimental compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared inoculum. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[7][8]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Clindamycin

Clindamycin inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

dot

Clindamycin_Mechanism P_site P-site (Peptidyl site) E_site E-site (Exit site) P_site->E_site Translocation A_site A-site (Aminoacyl site) A_site->P_site Translocation Clindamycin Clindamycin Clindamycin->A_site Binds to 23S rRNA near A- and P-sites Inhibition Translocation Blocked Clindamycin->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Binding interfered Peptide_Chain Growing Peptide Chain Peptide_Chain->P_site Protein_Synthesis_Halted Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted

Caption: Clindamycin's mechanism of action on the bacterial ribosome.

References

Technical Support Center: Enhancing Skin Permeation of Clindamycin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the cutaneous permeation of clindamycin 3-phosphate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental work.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges in enhancing the skin permeation of this compound?

A1: The primary challenges stem from the physicochemical properties of clindamycin phosphate. It is a hydrophilic molecule (log P ≈ 0.5), making it difficult to partition into and permeate through the lipophilic stratum corneum, the outermost layer of the skin. Additionally, its phosphate ester form is a prodrug that needs to be converted to the active clindamycin base by phosphatases in the skin.[1][2]

Q2: What are the principal strategies to overcome these challenges?

A2: The main strategies can be broadly categorized into:

  • Formulation-Based Approaches: Encapsulating clindamycin phosphate in nanocarriers like nanostructured lipid carriers (NLCs), liposomes, ethosomes, transfersomes, microemulsions, and nano-emulsions to improve its interaction with the skin barrier.[1][3][4]

  • Physical Enhancement Techniques: Employing methods that temporarily disrupt the stratum corneum, such as microneedles and iontophoresis, to facilitate drug delivery.[5]

  • Chemical Penetration Enhancers: Incorporating excipients into the formulation that reversibly reduce the barrier function of the skin.

Formulation-Specific Questions

Q3: How do nanostructured lipid carriers (NLCs) enhance the skin permeation of clindamycin phosphate?

A3: NLCs are composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). NLCs enhance skin permeation through several mechanisms: they can adhere to the skin surface, forming a film that increases skin hydration and drug partitioning; they can fuse with the stratum corneum lipids, facilitating drug entry; and they can provide a sustained release of the drug.

Q4: What is the difference between ethosomes and transfersomes for clindamycin phosphate delivery?

A4: Both are types of lipid vesicles, but they differ in their composition and mechanism of permeation enhancement.

  • Ethosomes contain a high concentration of ethanol (20-45%). The ethanol acts as a penetration enhancer by fluidizing the lipids of the stratum corneum and making the vesicles themselves more malleable to penetrate through the skin pores.

  • Transfersomes are ultra-deformable vesicles containing an edge activator (a single-chain surfactant) that destabilizes the lipid bilayers, allowing the vesicles to squeeze through pores much smaller than their own diameter in response to the trans-epidermal water gradient.

Q5: Are there any commercially available products using these advanced enhancement strategies for clindamycin?

A5: While research has shown significant promise for these advanced formulations, the majority of commercially available topical clindamycin products are still conventional formulations like gels, lotions, and solutions. However, the development of foam-based and nano-emulsion gel formulations indicates a trend towards more advanced delivery systems.

Physical Enhancement Technique Questions

Q6: How do microneedles facilitate the delivery of clindamycin phosphate?

A6: Microneedles are microscopic needles that create transient micropores in the stratum corneum without causing significant pain or bleeding. This bypasses the primary barrier to drug absorption. Dissolvable microneedles, made from polymers that dissolve in the skin, can provide a rapid or sustained release of the encapsulated clindamycin phosphate directly into the viable epidermis.

Q7: What is iontophoresis and how can it be used for clindamycin phosphate delivery?

A7: Iontophoresis is a non-invasive technique that uses a low-level electrical current to drive charged drug molecules across the skin. Since clindamycin phosphate is an ionic molecule, an electric field can be applied to repel the drug from an electrode on the skin surface and enhance its penetration into the underlying tissues.[2][5][6]

Troubleshooting Guides

Nanostructured Lipid Carrier (NLC) Formulation
Problem Potential Cause(s) Suggested Solution(s)
Low Drug Entrapment Efficiency - Drug partitioning into the external aqueous phase. - Drug leakage during formulation. - Poor solubility of the drug in the lipid matrix.- Optimize the solid lipid to liquid lipid ratio. - Screen different lipids to find one with higher drug solubility. - Adjust the pH of the aqueous phase to reduce drug ionization and solubility in water.
Particle Aggregation and Instability - Insufficient surfactant concentration. - High lipid concentration. - Inappropriate storage conditions (e.g., temperature).- Increase the concentration of the surfactant or use a combination of surfactants. - Optimize the lipid concentration. - Store the NLC dispersion at a suitable temperature (e.g., 4°C) to prevent aggregation.[7]
Large Particle Size and High Polydispersity Index (PDI) - Inefficient homogenization or sonication. - High viscosity of the lipid phase. - Inappropriate surfactant selection.- Increase the homogenization speed/time or sonication power/duration. - Ensure the temperature of the lipid and aqueous phases are well above the melting point of the solid lipid. - Select a surfactant with an appropriate HLB value.
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
Problem Potential Cause(s) Suggested Solution(s)
High Variability in Permeation Data - Inconsistent skin thickness or quality. - Air bubbles trapped under the skin membrane. - Inconsistent dosing of the formulation. - Poor temperature control.- Use skin from the same donor and anatomical site, and measure skin thickness. - Carefully inspect for and remove any air bubbles in the receptor chamber. - Use a positive displacement pipette for accurate dosing of viscous formulations. - Ensure the water bath maintains a constant temperature.
Low or No Drug Permeation Detected - Insufficient analytical method sensitivity. - Drug binding to the diffusion cell or membrane. - Receptor solution not maintaining sink conditions.- Validate the analytical method to ensure it has a low enough limit of quantification. - Perform a mass balance study to check for drug recovery. - Increase the volume of the receptor chamber or add a solubilizing agent (e.g., a small percentage of ethanol) to the receptor fluid.
Inconsistent Stirring - Malfunctioning magnetic stirrer. - Inappropriate size of the stir bar.- Check the functionality of the magnetic stirrer for each cell. - Use a stir bar that is appropriate for the size of the Franz cell.

Quantitative Data Summary

Table 1: Physicochemical Properties of Clindamycin Phosphate Nanoformulations
Formulation TypeSolid LipidLiquid LipidSurfactant(s)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NLC Precirol ATO 5Oleic acidTween 80136 ± 0.11--[3]
NLC ---400 ± 14-48.9 ± 0.780.2 ± 0.4[8]
Nanoparticles Sodium alginate, Guar gum---->75[9]
Transfersomes ----High negative charge93.3 ± 0.8[10]
Table 2: In Vitro Permeation Enhancement of Clindamycin Phosphate
Formulation/TechniqueComparisonPermeation EnhancementReference
NLC Gel Marketed Gel (Clindac A®)1.6-fold higher cumulative drug permeated[3]
Microemulsions (o/w) 70% Isopropanol SolutionSignificantly greater permeation[4]
Nano-emulsion Gel Conventional GelSignificantly greater reduction in acne lesions[11]

Experimental Protocols

Protocol 1: Preparation of Clindamycin Phosphate-Loaded NLCs by Melt Emulsification and Ultrasonication

Materials:

  • Solid Lipid (e.g., Precirol ATO 5)

  • Liquid Lipid (e.g., Oleic Acid)

  • Clindamycin Phosphate

  • Surfactant (e.g., Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of solid and liquid lipids and place them in a beaker. Heat the beaker to 5-10°C above the melting point of the solid lipid with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Drug Incorporation: Add the accurately weighed clindamycin phosphate to the molten lipid phase and stir until it is completely dissolved.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase dropwise to the hot lipid phase under high-speed homogenization (e.g., 1200 rpm) for a specified period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot pre-emulsion to probe sonication at a specific amplitude and duration to reduce the particle size to the nanometer range.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the NLC dispersion.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Water bath with a magnetic stirrer

  • Syringes and needles for sampling

Procedure:

  • Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.

  • Equilibration: Place the assembled cells in the water bath maintained at 32 ± 1°C and allow the skin to equilibrate for at least 30 minutes.

  • Dosing: Accurately apply a known quantity of the clindamycin phosphate formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for clindamycin phosphate concentration using a validated analytical method, such as HPLC.[9][10][12][13][14]

Protocol 3: Fabrication of Dissolvable Microneedles

Materials:

  • Polymer (e.g., Polyvinyl Alcohol - PVA, Polyvinylpyrrolidone - PVP)

  • Clindamycin Phosphate

  • Solvent (e.g., purified water, ethanol)

  • Microneedle mold (e.g., made from PDMS)

  • Centrifuge

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the appropriate solvent. Heating may be required for some polymers like PVA.

  • Drug Loading: Add clindamycin phosphate to the polymer solution and mix until a homogenous dispersion is obtained. Sonication can be used to aid dissolution.

  • Mold Filling: Dispense the drug-polymer solution into the microneedle mold.

  • Centrifugation: Centrifuge the mold at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to ensure the solution fills the microneedle cavities completely.

  • Drying: Dry the mold in an oven at a controlled temperature (e.g., 50°C) for several hours. This step may be repeated to ensure the molds are completely filled and the microneedles are solid.

  • Demolding: Carefully peel the dried microneedle patch from the mold.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_optimization Optimization F1 Select Excipients (Lipids, Surfactants) F2 Prepare Formulation (e.g., NLCs, Emulgel) F1->F2 F3 Characterize Formulation (Particle Size, EE%) F2->F3 E1 In Vitro Permeation Study (Franz Diffusion Cell) F3->E1 Test Formulation E2 Quantify Drug Permeation (HPLC) E1->E2 E3 Data Analysis (Flux, Permeability) E2->E3 O1 Analyze Results E3->O1 O2 Refine Formulation O1->O2 O2->F1 Iterate

Caption: Workflow for developing and evaluating topical clindamycin phosphate formulations.

decision_tree start Goal: Enhance Clindamycin Phosphate Permeation q1 Need for rapid onset of action? start->q1 q2 Formulation complexity a concern? q1->q2 No s1 Consider Microneedles or Iontophoresis q1->s1 Yes q3 Targeting deeper skin layers? q2->q3 No s3 Use Chemical Penetration Enhancers q2->s3 Yes s2 Explore Nanoformulations (NLCs, Emulgels) q3->s2 No s4 Consider Transfersomes or Ethosomes q3->s4 Yes

Caption: Decision tree for selecting a permeation enhancement strategy.

nanocarrier_mechanism cluster_skin Skin Layers cluster_legend Mechanisms SC Stratum Corneum VE Viable Epidermis SC->VE Drug Release & Partitioning NC Nanocarrier (e.g., NLC) NC->SC Adhesion & Fusion M1 Increased Skin Hydration M2 Fluidization of SC Lipids M3 Sustained Drug Release

References

Validation & Comparative

A Comparative Analysis of Clindamycin 3-Phosphate and Other Lincosamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of clindamycin 3-phosphate and other key lincosamide antibiotics, including lincomycin and pirlimycin. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and visual diagrams to elucidate mechanisms and workflows.

Introduction to Lincosamides

Lincosamides are a class of antibiotics characterized by a pyrrolidine ring linked to a pyranose moiety.[1] The class includes the natural product lincomycin, isolated from Streptomyces lincolnensis, and its semi-synthetic derivatives, clindamycin and pirlimycin.[2] These antibiotics are primarily bacteriostatic, though they can be bactericidal at higher concentrations.[3] Their primary mechanism of action involves the inhibition of bacterial protein synthesis, making them effective against a range of Gram-positive and anaerobic bacteria.[2][3]

This compound is a phosphate-ester prodrug of clindamycin. This modification increases its water solubility and makes it suitable for topical and parenteral formulations. In vivo, particularly in the skin, endogenous phosphatases hydrolyze the phosphate group, releasing the active clindamycin.[4]

Mechanism of Action

Lincosamides exert their antibacterial effect by binding to the 23S portion of the 50S subunit of the bacterial ribosome. This binding occurs near the peptidyl transferase center, interfering with the translocation of aminoacyl-tRNA from the A-site to the P-site. This action ultimately halts peptide chain elongation and inhibits protein synthesis.[1] Due to structural differences between prokaryotic and eukaryotic ribosomes, lincosamides do not interfere with protein synthesis in human cells.[1]

cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_Subunit Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Blocked 50S_Subunit->Protein_Synthesis A_Site A-Site (Aminoacyl-tRNA) P_Site P-Site (Peptidyl-tRNA) A_Site->P_Site Translocation Step Lincosamide Lincosamide (Clindamycin, Lincomycin) Inhibition Binding & Inhibition of Translocation Lincosamide->Inhibition Inhibition->50S_Subunit

Mechanism of action of lincosamide antibiotics.

Comparative Physicochemical Properties

Clindamycin is a semi-synthetic derivative of lincomycin, created by the substitution of the 7(R)-hydroxyl group with a 7(S)-chloro atom. This modification significantly enhances its antibacterial potency and lipid solubility. Pirlimycin is another analog where the propylhygramide portion of clindamycin is replaced by an ethylpipecolamide.

PropertyClindamycinLincomycinPirlimycin
Molecular Formula C₁₈H₃₃ClN₂O₅SC₁₈H₃₄N₂O₆SC₁₈H₃₃ClN₂O₅S
Molecular Weight ( g/mol ) 424.98406.5424.98
Origin Semi-syntheticNaturalSemi-synthetic
Water Solubility Sparingly solubleSolubleData not readily available
LogP (Lipophilicity) Higher than LincomycinLower than ClindamycinData not readily available

Comparative In Vitro Antibacterial Activity

Clindamycin generally exhibits greater in vitro potency against susceptible organisms compared to lincomycin.[5] Pirlimycin's in vitro activity is often comparable to clindamycin, but it has shown greater in vivo efficacy in some animal models.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Source
Staphylococcus aureus Clindamycin0.125>256[5]
Lincomycin2.0>256[5]
Bifidobacterium spp. Pirlimycin0.06-[6]
Eubacterium spp. Pirlimycin0.06-[6]
Fusobacterium spp. Pirlimycin0.06-[6]
Peptococcus/Peptostreptococcus Pirlimycin0.06-[6]
Bacteroides spp. Pirlimycin0.25-[6]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Comparative Pharmacokinetic Parameters

The structural modifications of clindamycin result in superior pharmacokinetic properties compared to lincomycin, including better oral absorption.[7] Pirlimycin is primarily developed for intramammary infusion in veterinary medicine, and its systemic absorption characteristics reflect this route of administration.

ParameterClindamycinLincomycinPirlimycin
Bioavailability (Oral) ~90%20-30%Poor (Data in humans)[6]
Protein Binding ~90%72%Data not readily available
Half-life (t½) 2-3 hours4-5 hours~37 hours (terminal phase, bovine)[6]
Metabolism HepaticHepaticHepatic[6]
Primary Excretion Bile and UrineBile and UrineFeces and Urine[6]

Note: Parameters can vary significantly depending on species, dose, and administration route.[7]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay (CLSI-based)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a lincosamide antibiotic using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][8][9]

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the lincosamide antibiotic (e.g., clindamycin) at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).

2. Preparation of Microdilution Plate:

  • Use a sterile 96-well microtiter plate.

  • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Add 200 µL of the antimicrobial stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the positive control (growth control, no antibiotic). Add 100 µL of CAMHB.

  • Well 12 serves as the negative control (sterility control, no bacteria).

3. Preparation of Bacterial Inoculum:

  • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Within 15 minutes of standardization, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and further dilutes the antibiotic by half.

  • The final antibiotic concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. Compare the growth in wells 1-10 to the growth in the positive control well (well 11).

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Plate Prepare 96-Well Plate (Serial Dilution of Lincosamide) Start->Prep_Plate Inoculate Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for MIC determination.
Protocol: In Vitro Prodrug Activation Assay (HPLC-based)

This protocol describes a method to quantify the conversion of this compound to active clindamycin using High-Performance Liquid Chromatography (HPLC).[10][11]

1. Preparation of Skin Homogenate:

  • Obtain full-thickness human or porcine skin samples.

  • Separate the epidermis and dermis from subcutaneous fat.

  • Mince the tissue and homogenize in a phosphate buffer (e.g., pH 7.4) on ice.

  • Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the phosphatases and will be used as the enzyme source. Determine the total protein concentration of the supernatant (e.g., using a Bradford assay).

2. Activation Reaction:

  • In a microcentrifuge tube, combine the skin homogenate supernatant with a solution of this compound to a final concentration of ~1 mg/mL.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

3. HPLC Analysis:

  • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of phosphate buffer (e.g., 0.02M Na₂HPO₄, pH adjusted to 2.9) and acetonitrile (e.g., 71:29 v/v).[10]

    • Flow Rate: 1.0 - 1.5 mL/min.[10]

    • Detection: UV detector set at ~205 nm.[11]

    • Injection Volume: 20-50 µL.[10]

  • Prepare standard curves for both this compound and clindamycin hydrochloride to allow for quantification.

4. Data Analysis:

  • Integrate the peak areas for this compound and clindamycin at each time point.

  • Use the standard curves to calculate the concentration of each compound.

  • Plot the concentration of clindamycin formed over time to determine the rate of conversion.

Start Start Prep_Homogenate Prepare Skin Homogenate (Enzyme Source) Start->Prep_Homogenate Incubate Incubate Homogenate with This compound (37°C) Prep_Homogenate->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Stop_Rxn Stop Reaction (Protein Precipitation with Acetonitrile) Sample->Stop_Rxn Analyze Analyze Supernatant by HPLC-UV (Quantify Prodrug and Active Drug) Stop_Rxn->Analyze End End Analyze->End

Workflow for prodrug activation analysis.

Conclusion

The lincosamide class of antibiotics remains a vital tool against Gram-positive and anaerobic bacterial infections. Clindamycin, a semi-synthetic derivative of lincomycin, offers superior potency and pharmacokinetic properties, leading to its widespread clinical use.[7] The prodrug form, this compound, enables effective topical and parenteral delivery through in vivo activation. Pirlimycin, another analog, serves specific needs within veterinary medicine, demonstrating high efficacy against pathogens responsible for conditions like bovine mastitis. For researchers, understanding the distinct physicochemical properties, in vitro activity, and pharmacokinetic profiles of these agents is crucial for the development of new therapeutic strategies and the optimization of existing ones. The provided experimental protocols offer standardized methodologies for the continued evaluation and comparison of these important compounds.

References

A Comparative Guide to Analytical Methods for Clindamycin 3-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated analytical methods for the quantification of clindamycin 3-phosphate, a crucial semi-synthetic antibiotic derived from lincomycin. The selection of an appropriate analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this active ingredient. This document presents a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV Spectrophotometry methods, complete with experimental protocols and performance data to aid in your selection process.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for this compound quantification based on published validation data. This allows for a direct comparison of their key performance indicators.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
RP-HPLC 20.0–1500.0[1]> 97.0[1]< 2.0[1]2.10[2]6.33[2]
RP-HPLC 144–336[3]----
Stability-Indicating RP-HPLC --< 2.0--
UV Spectrophotometry 5-30[4]-< 1.0[4]--
Derivative Spectrophotometry 60–1200[5]Error < 3.20%[5]CV < 3.81%[5]--
LC-MS/MS 0.0300-10.0Relative errors within ±6%[6]< 6.0[6]-0.0300[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of this compound in pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A variable mixture of pH 2.50 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran with gradient elution.[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 40°C.[7]

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of clindamycin phosphate reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution.[2]

  • Prepare working standard solutions by diluting the stock solution to desired concentrations covering the linear range.

Sample Preparation (for Topical Gel):

  • Accurately weigh a quantity of the gel formulation and transfer it to a volumetric flask.[3]

  • Add a suitable diluent and sonicate to ensure complete dissolution and extraction of the analyte.[3]

  • Make up the volume with the diluent and filter the solution through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of clindamycin in biological matrices like human plasma.[6]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.[8]

  • Analytical Column: Shim-pack VP-ODS or equivalent.[6]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A mixture of methanol and 10 mmol/L ammonium acetate (containing 0.25% formic acid) in a 55:45 v/v ratio.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: For clindamycin, m/z 425.2 → 126.3.[6]

Sample Preparation (for Human Plasma):

  • Perform protein precipitation by adding acetonitrile to the plasma sample.[6]

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

UV Spectrophotometry

A simple and cost-effective method, though it may lack the specificity of chromatographic methods, especially in complex matrices.[9]

Instrumentation:

  • UV-Visible Spectrophotometer.[4]

Methodology:

  • Solvent: Water or phosphate buffer saline (pH 6.75).[4]

  • Wavelength of Maximum Absorbance (λmax): 210 nm.[4]

Standard Solution Preparation:

  • Prepare a stock solution of clindamycin phosphate in the chosen solvent.[4]

  • Prepare a series of dilutions from the stock solution to construct a calibration curve.[4]

Sample Preparation:

  • Dissolve the sample containing this compound in the solvent.

  • Filter the solution if necessary to remove any particulate matter.

  • Measure the absorbance at 210 nm.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification, as per ICH guidelines.[1]

Analytical Method Validation Workflow start Start: Define Analytical Method specificity Specificity & Selectivity (Distinguish analyte from interferences) start->specificity linearity Linearity (Response proportional to concentration) specificity->linearity range_node Range (Concentration interval for linearity, accuracy, precision) linearity->range_node lod Limit of Detection (LOD) (Lowest detectable concentration) linearity->lod loq Limit of Quantification (LOQ) (Lowest quantifiable concentration) linearity->loq accuracy Accuracy (Closeness to true value) range_node->accuracy precision Precision (Repeatability & Intermediate Precision) range_node->precision robustness Robustness (Unaffected by small variations) accuracy->robustness precision->robustness stability Solution Stability robustness->stability end_node Method Validated stability->end_node

Caption: Workflow for Analytical Method Validation.

References

comparing the efficacy of different clindamycin 3-phosphate topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Topical Clindamycin 3-Phosphate Formulations in Drug Delivery and Clinical Outcomes

Introduction

This compound, a lincosamide antibiotic, is a cornerstone in the topical treatment of acne vulgaris. It is a prodrug that is hydrolyzed by esterases in the skin to its active form, clindamycin, which then exerts its antibacterial and anti-inflammatory effects.[1][2] The efficacy of topical clindamycin is significantly influenced by the formulation, which governs its delivery into the skin, particularly into the pilosebaceous units where Cutibacterium acnes (formerly Propionibacterium acnes) proliferates.[3] This guide provides a comparative analysis of different topical formulations of this compound, focusing on their performance in terms of skin permeation and clinical effectiveness, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

Clindamycin functions by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1] This action is primarily bacteriostatic, halting the growth and proliferation of bacteria like C. acnes.[4] Furthermore, clindamycin exhibits anti-inflammatory properties, which contribute to the reduction of inflammatory lesions in acne.[3]

cluster_bacterium Bacterium (e.g., C. acnes) ribosome 50S Ribosomal Subunit synthesis Protein Synthesis ribosome->synthesis facilitates growth Bacterial Growth & Inflammation synthesis->growth leads to clindamycin Clindamycin clindamycin->ribosome binds to & inhibits prep Skin Preparation (Human/Animal) mount Mount Skin on Franz Diffusion Cell prep->mount apply Apply Topical Formulation mount->apply sample Sample Receptor Fluid Over Time apply->sample analyze Analyze Samples (UPLC/HPLC) sample->analyze plot Plot Cumulative Permeation vs. Time analyze->plot calculate Calculate Flux & Permeability Coefficient plot->calculate

References

The Synergistic Power of Clindamycin 3-Phosphate in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic effects of multiple antibiotics, presents a promising approach to enhance efficacy and combat resistant pathogens. This guide provides a comprehensive comparison of the synergistic effects of clindamycin 3-phosphate with other antibiotics, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with other antimicrobial agents is primarily evaluated through in vitro methods such as the checkerboard assay and time-kill curve analysis. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay, where a value of ≤ 0.5 typically indicates synergy. Time-kill assays provide a dynamic view of bactericidal activity, with synergy generally defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Below is a summary of quantitative data from various studies investigating the synergistic effects of clindamycin with other antibiotics.

Antibiotic CombinationTarget Organism(s)MethodKey Quantitative FindingsInterpretation
Clindamycin + Trovafloxacin Gram-positive and Gram-negative anaerobesCheckerboard AssayFIC index ≤ 0.5 in 2 of 156 strains.[1][2]Synergy
FIC index > 0.5-2.0 in the majority of strains.[1][2]Additive
Time-Kill Assay≥ 2 log10 decrease in CFU/mL at 48h in 6 of 12 strains.[1][2]Synergy
Clindamycin + Levofloxacin Methicillin-resistant Staphylococcus aureus (MRSA)Drug Interaction AssaysSynergistic activity observed against MRSA ATCC 43300.[3]Synergy
Clindamycin + Rifampicin Staphylococcus aureus (clindamycin-susceptible)Time-Kill AssayPrevention of regrowth in the presence of rifampicin.[4][5]Synergy/Prevention of Resistance
Coagulase-negative staphylococciTime-Kill AssaySynergy observed in 6 of 12 strains.[6]Synergy
Clindamycin + Ciprofloxacin Staphylococcus aureus (biofilm)Dissolving Bead AssayReduced bactericidal effect of Gentamicin/Daptomycin combination.[7]Antagonism
Clindamycin + Vancomycin Staphylococcus aureusTime-Kill AssayIndifferent or antagonistic effects observed.Indifference/Antagonism

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the two most common methods used to assess antimicrobial synergy.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the FIC index and evaluate the nature of interaction between two antimicrobial agents.

1. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of each antibiotic in an appropriate solvent.

  • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in separate 96-well microtiter plates.

2. Microtiter Plate Setup:

  • In a new 96-well plate, combine the diluted antibiotics in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs.

  • Typically, increasing concentrations of Drug A are added along the x-axis, and increasing concentrations of Drug B are added along the y-axis.

3. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well of the checkerboard plate with the prepared bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.

5. Determination of MIC and FIC Index:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

  • The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Assay

The time-kill assay provides kinetic information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

1. Preparation of Cultures:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth medium, typically to a starting concentration of ~10^5 - 10^6 CFU/mL.

2. Exposure to Antibiotics:

  • Add the antibiotics, alone and in combination, at desired concentrations (e.g., at their respective MICs) to the bacterial cultures.

  • Include a growth control tube without any antibiotic.

3. Incubation and Sampling:

  • Incubate the cultures at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24, and 48 hours), draw aliquots from each culture.

4. Viable Cell Count:

  • Perform serial dilutions of the collected aliquots in a suitable diluent.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antibiotic and the combination.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

Mechanisms and Pathways

While extensive quantitative data exists for the synergistic effects of clindamycin with other antibiotics, the precise underlying molecular mechanisms and signaling pathways are not always fully elucidated and can be pathogen-specific. However, a general understanding of the individual mechanisms of action provides a basis for postulating synergistic interactions.

Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This action can potentiate the effects of other antibiotics through several hypothetical mechanisms.

Proposed Synergistic Interaction Workflow

The following diagram illustrates a generalized workflow for how the inhibitory action of clindamycin on protein synthesis could lead to a synergistic effect when combined with a DNA synthesis inhibitor, such as a fluoroquinolone.

Synergistic_Mechanism cluster_bacterium Bacterial Cell Clindamycin Clindamycin Ribosome 50S Ribosome Clindamycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Clindamycin->Protein_Synthesis Inhibits DNA_Gyrase DNA Gyrase/ Topoisomerase IV Protein_Synthesis->DNA_Gyrase Reduced synthesis of repair enzymes Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication Fluoroquinolone->DNA_Replication Inhibits DNA_Replication->Cell_Death Leads to

Caption: Proposed synergistic workflow of Clindamycin and a Fluoroquinolone.

In this proposed model, clindamycin's inhibition of protein synthesis may reduce the bacterium's ability to produce enzymes involved in DNA repair. When a fluoroquinolone simultaneously damages bacterial DNA by inhibiting DNA gyrase and topoisomerase IV, the compromised repair mechanisms could lead to an accumulation of DNA damage, ultimately resulting in enhanced bacterial cell death.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for assessing antibiotic synergy using both checkerboard and time-kill assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_results Interpretation Start Start: Isolate Bacterial Strain Prep_Inoculum Prepare Standardized Inoculum Start->Prep_Inoculum Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prep_Antibiotics Checkerboard Checkerboard Assay Prep_Inoculum->Checkerboard TimeKill Time-Kill Assay Prep_Inoculum->TimeKill Prep_Antibiotics->Checkerboard Prep_Antibiotics->TimeKill Calc_FIC Calculate FIC Index Checkerboard->Calc_FIC Plot_Curves Plot Time-Kill Curves TimeKill->Plot_Curves Synergy Synergy Calc_FIC->Synergy Additive Additive Calc_FIC->Additive Antagonism Antagonism Calc_FIC->Antagonism Plot_Curves->Synergy Plot_Curves->Additive Plot_Curves->Antagonism

Caption: Standard workflow for in vitro antibiotic synergy testing.

References

An In Vitro Comparative Analysis of Clindamycin 3-Phosphate and Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of two widely utilized antibiotics: clindamycin 3-phosphate and tetracycline. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Mechanism of Action

Both clindamycin and tetracycline function by inhibiting bacterial protein synthesis, a crucial process for bacterial growth and replication. However, they target different subunits of the bacterial ribosome.

  • Clindamycin: A lincosamide antibiotic, clindamycin primarily acts by binding to the 50S ribosomal subunit.[1][2][3][4] This binding interferes with the translocation step of protein elongation, effectively blocking the exit tunnel for the nascent polypeptide chain.[1] This action halts protein synthesis and is primarily bacteriostatic, meaning it inhibits bacterial growth, though it can be bactericidal at higher concentrations.[1][2] Clindamycin phosphate is a prodrug that is converted to its active form, clindamycin, in the body.[1][5]

  • Tetracycline: As a broad-spectrum bacteriostatic antibiotic, tetracycline binds to the 30S ribosomal subunit.[6][7][8][9] This reversible binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site on the mRNA-ribosome complex.[6][9][10] By blocking this step, tetracycline effectively inhibits the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[8]

cluster_clindamycin Clindamycin cluster_tetracycline Tetracycline Clindamycin Clindamycin 50S_Ribosome 50S Ribosomal Subunit Clindamycin->50S_Ribosome Binds to Translocation Peptide Chain Translocation 50S_Ribosome->Translocation Blocks Protein_Synthesis_C Protein Synthesis Halted Translocation->Protein_Synthesis_C Tetracycline Tetracycline 30S_Ribosome 30S Ribosomal Subunit Tetracycline->30S_Ribosome Binds to tRNA_Binding Aminoacyl-tRNA Binding to A-site 30S_Ribosome->tRNA_Binding Prevents Protein_Synthesis_T Protein Synthesis Halted tRNA_Binding->Protein_Synthesis_T

Caption: Mechanisms of action for Clindamycin and Tetracycline.

In Vitro Antibacterial Activity

The effectiveness of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[11][12][13]

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismAntibioticMIC Range (µg/mL)Reference
Pseudomonas aeruginosaClindamycin0.25 - 1[14]
Tetracycline0.25 - 1[14]
Methicillin-resistant Staphylococcus aureus (MRSA)Clindamycin0.125 - 1024[15]
Chlamydia trachomatisTetracycline0.015 - 0.25[16]
Periodontopathic bacteria (P. gingivalis, P. intermedia)ClindamycinHighly Active[17]
TetracyclineActive to Highly Active[17]
Periodontopathic bacteria (A. actinomycetemcomitans)ClindamycinVery Weak Killing Activity[17]
TetracyclineLow Killing Activity[17]

Table 2: Anti-Biofilm Activity

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of an antibiotic to inhibit or eradicate biofilms is a critical measure of its potential efficacy in certain types of chronic infections.

OrganismAntibioticObservationReference
Pseudomonas aeruginosaClindamycinReduced biofilm formation in a dose-dependent manner.[14]
TetracyclineReduced biofilm formation in a dose-dependent manner.[14][18]
Methicillin-resistant Staphylococcus aureus (MRSA)ClindamycinMean cell survival in biofilms was 62%.[15]

Experimental Protocols

Standardized protocols are essential for the reproducible in vitro evaluation of antimicrobial agents.[19][20]

A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a widely used method to determine the MIC of an antimicrobial agent.[20][21]

  • Preparation of Antimicrobial Agent: A series of two-fold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).[20] These are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[11]

A Prepare 2-fold serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate under suitable conditions (e.g., 37°C for 24h) C->D E Observe for visible growth and determine MIC D->E

Caption: Workflow for MIC determination via broth microdilution.

B. Time-Kill Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population over time.[20]

  • Preparation: Three tubes containing a bacterial suspension of approximately 5x10^5 CFU/mL are prepared.[20]

  • Dosing: One tube serves as a growth control. The other tubes receive the antibiotic at specified concentrations (e.g., 1x MIC, 4x MIC).

  • Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), aliquots are removed from each tube.[20][22]

  • Plating and Incubation: The samples are serially diluted, plated on agar, and incubated.

  • Enumeration: After incubation, the number of colonies (CFU/mL) is counted for each time point. The change in log10 CFU/mL over time is then plotted.[23]

C. Anti-Biofilm Assay (Crystal Violet Staining)

This method quantifies the effect of an antibiotic on biofilm formation.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Antibiotic Treatment: The planktonic (free-floating) bacteria are removed, and fresh medium containing various concentrations of the antibiotic is added. The plate is then incubated again.

  • Washing and Staining: The wells are washed to remove non-adherent bacteria. The remaining biofilm is stained with crystal violet.

  • Quantification: The crystal violet is solubilized (e.g., with ethanol), and the absorbance is read using a microplate reader. A decrease in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Mechanisms of Resistance

Bacterial resistance to clindamycin and tetracycline can develop through several mechanisms.

  • Clindamycin: Resistance often arises from mutations at the 23s rRNA, which is the binding site for the antibiotic.[5] Cross-resistance can be observed with macrolides and streptogramin B antibiotics due to overlapping binding sites.[5]

  • Tetracycline: The most common resistance mechanisms include:

    • Efflux pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell, reducing its intracellular concentration.[7][8]

    • Ribosomal protection: Bacteria can produce proteins that interact with the ribosome, preventing tetracycline from binding even when the antibiotic is present.[7][8]

    • Enzymatic inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the tetracycline molecule.[8]

Summary

Both clindamycin and tetracycline are effective bacteriostatic agents that inhibit protein synthesis, but through different ribosomal targets. Their in vitro efficacy varies depending on the bacterial species and whether the bacteria are in a planktonic or biofilm state. While tetracycline has a broad spectrum of activity, resistance through efflux pumps and ribosomal protection is a significant clinical challenge.[8][9] Clindamycin is particularly useful for anaerobic and certain Gram-positive infections.[3] The choice between these antibiotics for research or therapeutic development should be guided by specific in vitro susceptibility data, considering the target pathogen and its potential for resistance.

References

A Comparative Analysis of the Stability of Clindamycin 3-Phosphate and Clindamycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the chemical stability of two prominent salt forms of the lincosamide antibiotic, clindamycin, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on the stability of clindamycin 3-phosphate and clindamycin hydrochloride under various stress conditions, providing a framework for formulation development and analytical method selection.

Clindamycin, a widely utilized antibiotic, is effective against a range of bacterial infections. It is commonly formulated as two different salts: clindamycin hydrochloride and this compound. The choice of salt form is critical in drug development as it significantly influences the product's stability, bioavailability, and suitability for different administration routes. Clindamycin hydrochloride is often used in oral formulations, while this compound, a water-soluble prodrug, is typically preferred for topical and parenteral applications.[1] Understanding the comparative stability of these two forms is paramount for ensuring the safety, efficacy, and shelf-life of the final pharmaceutical product.

Quantitative Stability Data: A Comparative Overview

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products. While direct comparative studies subjecting both clindamycin salts to identical stress conditions are limited in publicly available literature, existing data provides valuable insights into their respective stability profiles.

The following table summarizes quantitative data from forced degradation studies on both this compound and clindamycin hydrochloride. It is important to note that the data for each salt is derived from separate studies with differing experimental conditions.

Stress ConditionThis compound (% Degradation)Clindamycin Hydrochloride (% Degradation)
Acid Hydrolysis 63.9% (0.2 N HCl, 1 hour)[2]Data not available under these specific conditions. However, the major degradation pathway in acidic conditions (pH 0.4-4) is the hydrolysis of the thioglycoside linkage.[3] Maximum stability is observed at pH 3-5.[1][3]
Alkaline Hydrolysis 65.9% (0.2 N NaOH, 1 hour)[2]Data not available under these specific conditions. The major degradation pathway at pH 5-10 is the scission of the 7-(S)-Cl group.[3]
Oxidative Degradation 8.7% (Peroxide)[2]Data not available. The sulfur atom in the clindamycin molecule is susceptible to oxidation.[4]
Thermal Degradation No degradation (105°C for 1 hour)Data not available.
Photolytic Degradation No degradation (UV light for 7 days)Data not available.
Humidity No degradation (90% RH for 7 days)[2]Data not available.

Note: The degradation data presented for this compound and clindamycin hydrochloride are from different studies and are not directly comparable due to variations in experimental protocols. The information for clindamycin hydrochloride primarily describes degradation pathways and optimal stability conditions rather than specific degradation percentages under forced conditions.

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of clindamycin and its degradation products.[4] Below are representative protocols for stability-indicating HPLC methods.

Stability-Indicating HPLC Method for this compound

This method is suitable for the determination of clindamycin phosphate and its degradation products in topical formulations.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is ideal for definitive identification of degradation products.[4]

  • Column: Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm particle size.[5][6]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 1.2 mL/min.[5][6]

  • Column Temperature: 40°C.[5][6]

  • Injection Volume: 20 µL.[5][6]

  • Detection: PDA detector set at 205 nm.[5][6]

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: Treat a 2g sample with 0.2 N HCl for one hour.[2]

    • Alkaline Hydrolysis: Treat a 2g sample with 0.2 N NaOH for one hour.[2]

    • Oxidative Degradation: Treat the sample with a peroxide solution.[2]

    • Thermal Degradation: Expose the sample to 105°C for one hour.

    • Photolytic Degradation: Expose the sample to UV light (not less than 200 w/m²) for 7 days.[2]

    • Humidity: Expose a 2g sample to 90% RH for 7 days.[2]

    • Following exposure, prepare the sample solution as per the test method for analysis.

Stability-Indicating HPLC Method for Clindamycin Hydrochloride

This protocol provides a general framework for the separation and quantification of clindamycin hydrochloride and its impurities.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A mixture of a buffer and an organic solvent, with the specific composition optimized for the separation of degradation products.

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: 206 nm or 210 nm.[4]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of clindamycin hydrochloride reference standard in the mobile phase and dilute to a known concentration (e.g., 100 µg/mL).[4]

    • Sample Solution: For bulk drug, dissolve a known amount in the mobile phase. For formulations, extract the active ingredient using a suitable solvent and dilute with the mobile phase to the desired concentration.[4]

    • Forced Degradation Samples: Subject the drug substance or product to stress conditions (acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before dilution with the mobile phase.[4]

Visualizing the Experimental Workflow

To provide a clearer understanding of the process of evaluating drug stability, the following diagram illustrates a typical experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_evaluation Data Evaluation & Reporting Drug_Substance Drug Substance / Product Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light, Humidity) Drug_Substance->Stress_Conditions Expose to Control_Sample Control Sample (Unstressed) Drug_Substance->Control_Sample Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Control_Sample->HPLC_Analysis Peak_Identification Peak Identification & Purity Assessment HPLC_Analysis->Peak_Identification Generates Chromatograms for Quantification Quantification of Parent Drug & Degradation Products Peak_Identification->Quantification Degradation_Pathway Elucidation of Degradation Pathways Quantification->Degradation_Pathway Data for Stability_Profile Establishment of Stability Profile Degradation_Pathway->Stability_Profile Report Comprehensive Report Stability_Profile->Report

Caption: Experimental workflow for a forced degradation study.

Conclusion

The selection between this compound and clindamycin hydrochloride for pharmaceutical development should be guided by their respective stability profiles in the context of the intended dosage form and administration route. The available data indicates that clindamycin hydrochloride is most stable in a pH range of 3-5, making it suitable for oral formulations where it can withstand the acidic environment of the stomach. Conversely, this compound, while susceptible to hydrolysis, is formulated for topical and parenteral use where the pH can be controlled and enzymatic conversion to the active clindamycin is desired.

The provided experimental protocols offer a starting point for researchers to develop and validate their own stability-indicating methods. It is crucial to conduct comprehensive forced degradation studies for any new formulation to ensure its stability and to identify and characterize any potential degradation products. Further direct comparative studies under identical stress conditions would be invaluable for a more definitive understanding of the relative stability of these two important clindamycin salts.

References

A Head-to-Head Comparison of Clindamycin Phosphate Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various formulations for enhanced therapeutic efficacy, supported by experimental data and detailed protocols.

Clindamycin phosphate, a widely used lincosamide antibiotic, is a mainstay in the treatment of bacterial infections, particularly acne vulgaris and other skin and soft tissue infections.[1] Its efficacy is largely dependent on its delivery to the target site. Conventional formulations often face limitations in terms of drug penetration, stability, and controlled release.[2][3] To overcome these challenges, significant research has been dedicated to developing advanced drug delivery systems. This guide provides a head-to-head comparison of different clindamycin phosphate delivery systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Clindamycin itself is a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] Clindamycin phosphate is a water-soluble ester prodrug that is rapidly hydrolyzed in vivo by esterases to the active clindamycin base.[6][7][8] The development of novel delivery systems aims to optimize this conversion and ensure sustained therapeutic concentrations at the site of action.

Performance Comparison of Clindamycin Phosphate Delivery Systems

The following tables summarize the quantitative data from various studies on different clindamycin phosphate delivery systems. These systems are designed to enhance drug loading, control release, and improve skin penetration, ultimately leading to better therapeutic outcomes.

Nanoparticulate Systems

Nanoparticles offer a significant advantage in topical drug delivery due to their small size, which can enhance skin penetration and drug loading capacity.[9]

Delivery SystemKey FeaturesParticle Size (nm)Entrapment Efficiency (%)Drug Release ProfileKey FindingsReference
Calcium Carbonate Nanoparticles Biodegradable, enhances biocompatibility.275.9 - 846.585.36Sustained release of 69.60% over 8 hours (Higuchi model).Effective for treating osteomyelitis with sustained release.[10]
Solid Lipid Nanoparticles (SLNs) Increased drug loading with anionic polymers.-1.32% (without polymer), up to 18.19% (with dextran sulfate)Release rate reduced by half with dextran sulfate compared to sodium alginate.Anionic polymers significantly improve the loading of hydrophilic cationic drugs like clindamycin phosphate into SLNs.[11]
Nanostructured Lipid Carriers (NLCs) Gel Enhanced topical delivery and skin retention.136 ± 0.11High1.5-fold greater drug release than marketed formulation (Clindac A®).Showed enhanced skin retention and permeation depth, making it a promising carrier for acne treatment.[12]
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Biocompatible and biodegradable polymer.---Used for dental bone regeneration.[6]
Vesicular Systems: Liposomes, Ethosomes, and Transfersomes

Vesicular systems are lipid-based carriers that can encapsulate both hydrophilic and lipophilic drugs, offering advantages in biocompatibility and the ability to penetrate the skin barrier.

Delivery SystemComposition HighlightsKey FeaturesEntrapment Efficiency (%)Skin Permeation/FluxKey FindingsReference
Liposomes Phospholipids and cholesterol.More rigid structure.--Cationic charge can improve stability and skin permeation.[13]
Ethosomes Phospholipids and high concentration of ethanol (20-45%).Highly elastic and deformable, enhanced penetration.HighSuperior permeability to liposomes.The presence of ethanol fluidizes the lipid bilayers, allowing for deeper skin penetration.[14][15][16]
Transfersomes Phospholipids and an edge activator (e.g., sodium cholate).Ultradeformable vesicles, enhanced penetration through ex vivo models.Up to 93.3 ± 0.8Significantly higher cumulative drug permeation and flux compared to control gel.Promising carriers for enhanced dermal delivery of clindamycin phosphate.[17]
Other Advanced Delivery Systems
Delivery SystemFormulationKey FeaturesEfficacy/Release ProfileKey FindingsReference
Microsponges Porous polymeric microspheres (Eudragit S100 and ethyl cellulose).Prolonged and controlled drug release.94% of the drug released at the end of 8 hours.Showed a twofold increase in the simulated area under the curve (AUC) compared to the reference marketed product.[18][19]
Hydrogels Combination with tretinoin or benzoyl peroxide.Provides a vehicle for combination therapy.Combination hydrogel was more effective than monotherapies in reducing acne lesions.Complementary mechanisms of action target both inflammatory and non-inflammatory acne lesions.[20]
Foam Quick-breaking foam formulation.Cosmetically appealing, may increase patient compliance.Superior to clindamycin gel in reducing total, inflammatory, and non-inflammatory acne lesion counts.The foam delivery vehicle may offer cosmetic benefits and enhance efficacy.[21]
Microneedles Dissolvable microneedles made of PVA.Delivers clindamycin directly to obstructed sebaceous glands.Rapid drug release within 3 minutes, complete dissolution in 7-8 minutes.A novel approach to bypass the stratum corneum for treating nodular acne.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of clindamycin phosphate delivery systems.

Preparation of Nanoparticles by Ionic Gelation/Nano-precipitation

This method is commonly used for preparing polymeric nanoparticles.[9]

  • Materials : Clindamycin phosphate, biodegradable polymers (e.g., sodium alginate, guar gum), cross-linking agent (e.g., calcium chloride).

  • Procedure :

    • Dissolve the polymers in distilled water to form a polymeric solution.

    • Disperse the clindamycin phosphate into the polymeric solution.

    • In a separate beaker, dissolve the cross-linking agent in distilled water.

    • Add the drug-polymer solution dropwise to the cross-linking agent solution under magnetic stirring at room temperature.

    • The nanoparticles are formed instantaneously and can be separated by centrifugation.

In Vitro Drug Release Study using Franz Diffusion Cell

This is a standard method for assessing the release and permeation of drugs from topical formulations.[22][23]

  • Apparatus : Franz-type diffusion cell.

  • Membrane : Synthetic membrane or excised animal/human skin.

  • Procedure :

    • Mount the membrane between the donor and receptor compartments of the diffusion cell.

    • Apply a known quantity of the formulation to the donor side.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method like UV spectrophotometry or HPLC.[22][24]

Evaluation of Antibacterial Efficacy (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of the formulation.[9]

  • Materials : Nutrient agar plates, bacterial culture (e.g., Propionibacterium acnes or Staphylococcus aureus), sterile well borer.

  • Procedure :

    • Prepare agar plates and inoculate them with the test microorganism.

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a known concentration of the clindamycin phosphate formulation and a control (e.g., pure drug solution) into the wells.

    • Incubate the plates at 37°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition around each well to determine the antibacterial efficacy.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.

Mechanism of Action of Clindamycin

Clindamycin_Mechanism Clindamycin Clindamycin Binding Binds to 23S rRNA of the 50S subunit Clindamycin->Binding Enters bacterial cell Ribosome Bacterial 50S Ribosomal Subunit Translocation Inhibits Ribosomal Translocation Ribosome->Translocation Prevents movement of ribosome along mRNA Binding->Ribosome Protein_Synthesis Inhibition of Bacterial Protein Synthesis Translocation->Protein_Synthesis Effect Bacteriostatic Effect Protein_Synthesis->Effect

Caption: Simplified signaling pathway of Clindamycin's mechanism of action.

Experimental Workflow for Topical Delivery System Evaluation

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_ExVivo Ex Vivo / In Vivo Studies Formulation Formulation of Delivery System Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Release In Vitro Drug Release (Franz Diffusion Cell) Characterization->Release Antimicrobial Antimicrobial Activity (Agar Diffusion) Characterization->Antimicrobial Skin_Permeation Ex Vivo Skin Permeation Release->Skin_Permeation Antimicrobial->Skin_Permeation In_Vivo In Vivo Efficacy (Animal Models) Skin_Permeation->In_Vivo Clinical Clinical Trials (Human Subjects) In_Vivo->Clinical

Caption: General experimental workflow for evaluating a new topical drug delivery system.

Conclusion

The development of advanced drug delivery systems for clindamycin phosphate has shown significant promise in overcoming the limitations of conventional formulations. Nanoparticulate and vesicular systems, in particular, have demonstrated enhanced drug loading, controlled release, and improved skin penetration. Formulations like foams and microneedles offer novel approaches that may improve patient compliance and therapeutic efficacy. The choice of a particular delivery system will depend on the specific clinical application, desired release profile, and target tissue. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to optimize clindamycin therapy. Further head-to-head clinical trials are warranted to definitively establish the superiority of these novel systems in a clinical setting.

References

A Comparative Analysis of Analytical Methods for Clindamycin 3-Phosphate and Its Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The analytical methods detailed in regulatory documents, such as those from the United States Pharmacopeia (USP), provide a framework for assessing the purity of clindamycin phosphate. The specificity of these methods is demonstrated by their ability to separate clindamycin 3-phosphate from a range of related substances. The following table summarizes the compounds that are typically analyzed alongside this compound to ensure the analytical method's specificity. The separation of these compounds is a key indicator of the method's ability to avoid "cross-reactivity" or interference in a chromatographic setting.

Compound NameRelationship to this compound
ClindamycinActive parent drug
Clindamycin PhosphateIsomer (Phosphate at the 2-position)
LincomycinPrecursor and related lincosamide antibiotic
Lincomycin 2-phosphateRelated impurity
Clindamycin B PhosphateRelated impurity
7-Epiclindamycin phosphateRelated impurity

Experimental Protocols

The following is a detailed methodology for an HPLC-based organic impurity analysis of Clindamycin Phosphate Injection, which demonstrates the separation of this compound from its related compounds.[1][2]

Instrumentation and Materials:

  • HPLC System: Waters Alliance e2695 or Agilent infinity 1260 series with a PDA detector.[1][2]

  • Column: Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm.[1][2]

  • Software: Empower (Waters software).[1][2]

  • Reagents: Ortho-phosphoric acid, Ammonia solution, Methanol (HPLC grade), Acetonitrile (HPLC grade), and Ultrapure water.[1]

Chromatographic Conditions:

  • Column Temperature: 40°C.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 20 µL.[1][2]

  • Autosampler Temperature: 10°C.[1][2]

  • Detection Wavelength: 205 nm.[1][2]

  • Runtime: 75 minutes.[1][2]

  • Gradient Program: A gradient flow is utilized (specific gradient table not detailed in the source).[1][2]

Solution Preparations:

  • Diluent: A mixture of Solution B and Solution A in a 20:80 (v/v) ratio.

  • Solution A: 14 mL of phosphoric acid in 4000 mL of water.

  • Solution B: A mixture of Acetonitrile and Methanol in a 900:100 (v/v) ratio.

  • Impurity Mixture Stock Solution: A solution containing 1.0 mg/mL each of Lincomycin Phosphate, Lincomycin, Clindamycin B 2-Phosphate, and this compound dissolved in the diluent.[1][2]

  • Standard Solution: A solution of USP Clindamycin Phosphate RS in the diluent.[1][2]

  • Sample Solution: Prepared from the Clindamycin Phosphate injection to achieve a target concentration.[1]

Procedure:

  • Prepare all solutions as described above, ensuring they are protected from light.[1][2]

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the diluent (as a blank), the standard solution, and the impurity mixture solution to verify system suitability, including resolution between peaks of interest.

  • Inject the sample solution to determine the impurity profile.

  • The method is considered specific if there is no interference between the peaks of interest and any impurity peak ≥0.05% of the total area is separated from the main peak with a resolution of ≥2.0.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and its related compounds, as well as the structural relationship between these molecules.

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (USP Clindamycin Phosphate RS) prep_diluent->prep_standard prep_impurity Prepare Impurity Mix Solution (Lincomycin, Clindamycin B Phosphate, etc.) prep_diluent->prep_impurity prep_sample Prepare Sample Solution (Clindamycin Phosphate Injection) prep_diluent->prep_sample prep_mobile_phase Prepare Mobile Phases (A & B) hplc_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_setup inject_blank Inject Blank (Diluent) hplc_setup->inject_blank inject_std Inject Standard & Impurity Mix (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample process_chromatograms Process Chromatograms (Empower Software) inject_sample->process_chromatograms check_specificity Verify Specificity (Peak Resolution ≥ 2.0) process_chromatograms->check_specificity quantify_impurities Quantify Impurities check_specificity->quantify_impurities

Caption: Experimental workflow for HPLC analysis of clindamycin phosphate impurities.

G Clindamycin_3_Phosphate This compound (Analyte of Interest) Clindamycin_Phosphate Clindamycin Phosphate (Isomer) Clindamycin_3_Phosphate->Clindamycin_Phosphate Isomeric Relationship Clindamycin Clindamycin (Active Drug) Clindamycin_3_Phosphate->Clindamycin Related Substance Lincomycin Lincomycin (Precursor) Clindamycin_3_Phosphate->Lincomycin Structural Precursor Lincomycin_2_phosphate Lincomycin 2-phosphate Clindamycin_3_Phosphate->Lincomycin_2_phosphate Related Impurity Clindamycin_B_Phosphate Clindamycin B Phosphate Clindamycin_3_Phosphate->Clindamycin_B_Phosphate Related Impurity 7_Epiclindamycin_phosphate 7-Epiclindamycin phosphate Clindamycin_3_Phosphate->7_Epiclindamycin_phosphate Related Impurity

References

A Comparative Guide to Stability-Indicating HPLC Methods for Clindamycin 3-Phosphate Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a stability-indicating analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of published High-Performance Liquid Chromatography (HPLC) methods for the validation of clindamycin 3-phosphate, a widely used antibiotic. The data presented is compiled from various studies and aims to offer an objective overview of method performance, supported by detailed experimental protocols.

Performance Comparison of Validated HPLC Methods

The following tables summarize the key performance parameters of different stability-indicating HPLC methods for this compound, providing a clear comparison for method selection and development.

Parameter Method 1 (USP) [1][2]Method 2 (with Adapalene) [3][4][5]Method 3 (with Tretinoin) [6]
Column Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm)XBridge C18 (50 x 4.6 mm, 3.5 µm)C18 (250 x 4.6 mm), 5 µm
Mobile Phase Gradient with phosphoric acid and acetonitrileGradient with ammonium hydrogen phosphate buffer (pH 2.5), acetonitrile, and tetrahydrofuranGradient with ortho-phosphoric acid in water and methanol
Flow Rate 1.0 - 1.2 mL/minNot explicitly stated, but typical for HPLC1.0 mL/min
Detection Wavelength 205 nm210 nm200 nm
Linearity Range Not explicitly stated, but correlation coefficient (r) was ≥ 0.99920.0–1500.0 µg/mL144–336 µg/mL
Accuracy (% Recovery) 100 ± 3.0%Not explicitly statedNot explicitly stated, but within acceptable limits
Precision (% RSD) Repeatability: NMT 2.0%; Intermediate Precision: NMT 3.0%Intraday and Interday: < 2.0%Repeatability and Intermediate Precision: 0.56%
Specificity Specific against degradation products from humidity and peroxideSpecific against degradation products from acid, base, oxidation, photo, and thermal stressSpecific against degradation products from temperature and photo-stress
Robustness Method is robustMethod is robustRSD < 1% for variations in flow rate, wavelength, and column temperature

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the key experimental protocols for the validation of a stability-indicating HPLC method for this compound.

Chromatographic Conditions (Example based on USP Method)[1][2]
  • Instrument: Waters Alliance e2695 or Agilent Infinity 1260 series with a PDA detector.

  • Column: Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Flow Rate: 1.2 mL/min for assay, 1.0 mL/min for organic impurities.

  • Injection Volume: 20 µL.

  • Detection: PDA detector set at 190-400 nm, with quantification at 205 nm.

  • Mobile Phase: A gradient program utilizing a buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

Preparation of Solutions[1]
  • Standard Solution: A solution of USP Clindamycin Phosphate Reference Standard (RS) is prepared in a suitable diluent to a known concentration (e.g., 0.5 mg/mL of clindamycin).

  • Sample Solution: For injections, an appropriate volume of the sample is diluted with the diluent to achieve a similar concentration as the standard solution. For other formulations like gels, an extraction step with a suitable solvent may be required.[3][6]

  • System Suitability Solution: A solution containing clindamycin phosphate and known impurities or related compounds is prepared to check the resolution and performance of the chromatographic system.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance or product. The sample is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The sample is treated with an acid (e.g., 5 N HCl) and heated.[3]

  • Base Hydrolysis: The sample is treated with a base (e.g., 5 N NaOH) and heated.[3]

  • Oxidative Degradation: The sample is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[1][3]

  • Thermal Degradation: The sample is exposed to high temperatures (e.g., 105°C) for a specified period.[7]

  • Photolytic Degradation: The sample is exposed to UV light.[7]

  • Humidity Degradation: The sample is exposed to high relative humidity (e.g., 90% RH).[7]

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main peak of this compound and from each other. Peak purity analysis using a PDA detector is essential to confirm the spectral homogeneity of the this compound peak.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the validation process and the relationships between different experimental stages.

G cluster_0 Method Development cluster_2 Sample Analysis A Literature Review & Method Selection B Optimization of Chromatographic Conditions A->B C Specificity (Forced Degradation) B->C I Assay of This compound B->I J Determination of Impurities B->J D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G Robustness H LOD & LOQ

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

G cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Start This compound (Drug Substance/Product) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Humidity Humidity Stress Start->Humidity HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Humidity->HPLC PeakPurity Peak Purity Assessment (PDA Detector) HPLC->PeakPurity Result Separation of Degradants from Analyte Peak PeakPurity->Result

Caption: Logical flow of forced degradation studies for specificity determination.

Alternative Analytical Methods

While HPLC is the most prevalent and robust technique for stability-indicating assays of this compound, other methods have been reported, though they may have limitations in terms of specificity and sensitivity.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the simultaneous estimation of clindamycin phosphate with other drugs.[8] These methods can be advantageous in terms of sample throughput and lower solvent consumption.

  • Spectrophotometry: UV-Vis spectrophotometric methods exist but are generally not stability-indicating as they cannot separate the active ingredient from its degradation products.[3]

  • Gas-Liquid Chromatography (GLC): Older GLC methods have been described but often require complex extraction and derivatization steps.[7]

References

A Comparative Guide to the Pharmacokinetics of Clindamycin Phosphate and its Active Form, Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the prodrug clindamycin 3-phosphate and its active metabolite, clindamycin. The information presented is collated from various studies to offer a comprehensive overview for research and development, supported by experimental data and methodologies.

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic clindamycin.[1] It is biologically inactive in vitro; however, following administration, it undergoes rapid hydrolysis in the body to yield clindamycin, the active antibacterial agent.[2][3] This conversion is crucial for its therapeutic effect. Clindamycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[4][5]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of intravenously administered clindamycin phosphate and the resulting active clindamycin.

ParameterClindamycin PhosphateClindamycin (Active Form)Source(s)
Form Prodrug (inactive ester)Active drug[2][3]
Conversion to Active Form Rapidly hydrolyzed in vivo-[1][3]
Elimination Half-life ~6 minutes~2.5 - 3 hours in adults[3]
Route of Administration Intravenous, Intramuscular, TopicalFormed in vivo after administration of prodrugs (phosphate, hydrochloride, palmitate)[5]
Peak Serum Concentration (IV) Disappears rapidly from serumReached by the end of a short-term infusion[3]
Peak Serum Concentration (IM) -Reached within 1-3 hours in adults[5]
Bioavailability (Oral Clindamycin HCl) -~90%[6]
Metabolism Hydrolysis to clindamycinHepatic[6]
Excretion Minimal renal elimination as the phosphate esterPrimarily as metabolites in bile and urine[1][6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic data. Below are summaries of typical experimental protocols used in the characterization of clindamycin and its phosphate prodrug.

Quantification of Clindamycin in Human Plasma using HPLC-UV

This method is commonly employed for determining the concentration of clindamycin in biological samples.

1. Sample Preparation:

  • Plasma samples are obtained from subjects at predetermined time points following drug administration.

  • Proteins are precipitated from the plasma by adding a precipitating agent, such as ice-cold acetonitrile.

  • The mixture is vortexed and then centrifuged to separate the precipitated proteins.

  • The supernatant, containing the drug, is collected for analysis.[7]

2. Chromatographic Conditions:

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC unit equipped with a UV detector is used.

  • Column: A reversed-phase column, such as a C18 column (e.g., 250x4.6mm, 5µm particle size), is typically employed.[7]

  • Mobile Phase: A mixture of a buffer (e.g., 0.02M disodium hydrogen phosphate, pH adjusted to 2.9) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 71:29 v/v) is used to elute the drug.[7]

  • Flow Rate: The mobile phase is pumped through the column at a constant flow rate, for instance, 1.5 ml/min.[7]

  • Detection: The UV detector is set to a specific wavelength (e.g., 195nm) to detect and quantify clindamycin as it elutes from the column.[7]

  • Internal Standard: An internal standard, such as phenobarbitone, is often used to improve the accuracy and precision of the quantification.[7]

3. Data Analysis:

  • A calibration curve is generated using standard solutions of known clindamycin concentrations.

  • The concentration of clindamycin in the plasma samples is determined by comparing the peak area of the drug to the calibration curve.

In Vivo Conversion of Clindamycin Phosphate to Clindamycin

Studies confirming the rapid in vivo hydrolysis of clindamycin phosphate to its active form are critical.

1. Study Design:

  • Healthy volunteers are administered a single intravenous dose of clindamycin phosphate.

  • Blood samples are collected at frequent intervals, particularly in the initial hours post-administration.[8]

2. Sample Analysis:

  • A specific and sensitive analytical method, such as gas chromatography or LC-MS/MS, is required to differentiate and quantify both clindamycin phosphate and clindamycin in the plasma samples.[8][9]

3. Pharmacokinetic Modeling:

  • The concentration-time data for both the prodrug and the active drug are plotted.

  • Pharmacokinetic parameters, such as the elimination half-life of clindamycin phosphate and the formation rate of clindamycin, are calculated using appropriate pharmacokinetic models.

Visualizing Key Processes

The following diagrams illustrate the conversion of clindamycin phosphate to its active form and its subsequent mechanism of action.

cluster_0 In Vivo Conversion Clindamycin_Phosphate This compound (Administered Prodrug) Hydrolysis Rapid Hydrolysis (by plasma phosphatases) Clindamycin_Phosphate->Hydrolysis Clindamycin_Active Clindamycin (Active Form) Hydrolysis->Clindamycin_Active

Caption: Conversion of the prodrug this compound to its active form.

cluster_1 Mechanism of Action Clindamycin Clindamycin Binding Binds to 23S rRNA Clindamycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Inhibition Inhibition of Protein Synthesis (prevents peptide bond formation and translocation) Ribosome->Inhibition Binding->Ribosome Effect Bacteriostatic/Bactericidal Effect Inhibition->Effect

Caption: Simplified signaling pathway of Clindamycin's mechanism of action.

References

Clindamycin 3-Phosphate: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clindamycin 3-phosphate, a phosphate ester prodrug of clindamycin, has long been a therapeutic option for various bacterial infections. However, the rise of antibiotic resistance necessitates a continuous and rigorous evaluation of its efficacy against contemporary resistant strains. This guide provides a comprehensive comparison of this compound's performance against key resistant pathogens, supported by experimental data and detailed methodologies, to aid in research and development efforts.

Executive Summary

Clindamycin maintains efficacy against a spectrum of anaerobic and Gram-positive bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Resistance to clindamycin is most commonly mediated by target site modification through erm genes, leading to the MLSb (Macrolide-Lincosamide-Streptogramin B) resistance phenotype, or by active drug efflux.[2] This guide delves into the in vitro activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), resistant Cutibacterium acnes, and various anaerobic bacteria, comparing its potency with other relevant antibiotics.

Comparative In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) data for clindamycin against various resistant bacterial strains, compared with other antibiotics. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Clindamycin≤0.016 - >2560.12 - 0.5≤0.25 - >4
Vancomycin0.5 - 211 - 2
Linezolid0.5 - 41 - 22 - 4

Data compiled from multiple sources. Ranges reflect variations across different studies and geographical locations.

Table 2: Comparative Activity Against Resistant Cutibacterium acnes

AntibioticMIC Range (µg/mL)Resistance Rate (%)
Clindamycin≤0.06 - >12816.7 - 28.6
Erythromycin≤0.06 - >12825.0 - 49.2
Tetracycline0.125 - 18.3
Doxycycline---19.4
Minocycline0.06 - 111.1

Resistance breakpoints: Clindamycin >2 µg/mL, Erythromycin ≥0.5 µg/mL, Tetracycline >4 µg/mL, Doxycycline and Minocycline ≥1 µg/mL.[3] Resistance rates can vary significantly by region.

Table 3: Comparative Activity Against Anaerobic Bacteria

Bacterial GroupClindamycin MIC90 (µg/mL)Metronidazole MIC90 (µg/mL)Piperacillin-Tazobactam MIC90 (µg/mL)
Bacteroides fragilis group>256116
Prevotella spp.20.51
Fusobacterium spp.0.250.51
Anaerobic Gram-positive cocci0.520.5

Data represents a general summary from surveillance studies. Susceptibility can be species-dependent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution for Anaerobic Bacteria

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of an anaerobic microorganism.

1. Media Preparation:

  • Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

  • Autoclave the medium and cool to 50°C in a water bath.

2. Antibiotic Stock and Plate Preparation:

  • Prepare stock solutions of clindamycin and other test antibiotics in appropriate solvents.

  • Perform serial twofold dilutions of each antibiotic to achieve the desired final concentrations.

  • Add the appropriate volume of each antibiotic dilution to molten agar, mix thoroughly, and pour into sterile petri dishes. Also, prepare a control plate with no antibiotic.

3. Inoculum Preparation:

  • From a 24-48 hour pure culture on an anaerobic blood agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Further dilute the suspension to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

4. Inoculation and Incubation:

  • Using a multipoint inoculator, spot the bacterial suspension onto the surface of the prepared agar plates.

  • Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

D-Test for Detection of Inducible Clindamycin Resistance in Staphylococcus aureus

This test is essential for identifying inducible MLSb resistance.

1. Inoculum Preparation:

  • Prepare a suspension of the S. aureus isolate in saline or Mueller-Hinton broth to a turbidity of a 0.5 McFarland standard.

2. Inoculation:

  • Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking evenly in three directions to ensure confluent growth.

3. Disk Placement:

  • Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm.

4. Incubation:

  • Incubate the plate at 35-37°C for 16-20 hours.

5. Interpretation:

  • A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive D-test and inducible clindamycin resistance.

Biofilm Susceptibility Testing

This protocol provides a framework for evaluating antibiotic efficacy against bacterial biofilms.

1. Biofilm Formation:

  • Grow bacterial isolates in a suitable broth medium (e.g., Tryptic Soy Broth with glucose) in the wells of a 96-well microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation on the well surfaces.

2. Biofilm Washing:

  • Carefully remove the planktonic (free-floating) bacteria from the wells by aspiration.

  • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

3. Antibiotic Challenge:

  • Add fresh broth containing serial dilutions of the test antibiotics (including clindamycin) to the wells with the established biofilms.

  • Incubate the plate for a specified period (e.g., 24 hours).

4. Quantification of Biofilm Viability:

  • After the antibiotic challenge, wash the biofilms again with PBS.

  • Quantify the remaining viable bacteria in the biofilm using methods such as:

    • Crystal Violet Staining: Stains the total biofilm biomass.

    • Resazurin Assay: Measures metabolic activity of viable cells.

    • Colony Forming Unit (CFU) Counting: Involves scraping the biofilm, serial dilution, and plating to determine the number of viable bacteria.[4]

Visualizing Key Processes

The following diagrams illustrate important mechanisms and workflows related to clindamycin efficacy and resistance.

G cluster_resistance Mechanism of Inducible MLSb Resistance Erythromycin Erythromycin (Inducer) erm_gene erm Gene Erythromycin->erm_gene Induces expression Methyltransferase Methyltransferase Enzyme erm_gene->Methyltransferase Translates to Ribosome 50S Ribosomal Subunit Methyltransferase->Ribosome Methylates 23S rRNA ProteinSynthesis Protein Synthesis Blocked Ribosome->ProteinSynthesis Clindamycin Clindamycin Clindamycin->Ribosome Binding prevented

Caption: Inducible MLSb resistance mechanism.

G cluster_workflow Experimental Workflow for Biofilm Susceptibility Testing Start Start: Bacterial Culture Inoculation Inoculate 96-well plate Start->Inoculation Incubation_Biofilm Incubate (24-48h) Biofilm Formation Inoculation->Incubation_Biofilm Washing1 Wash with PBS (Remove planktonic cells) Incubation_Biofilm->Washing1 Antibiotic_Challenge Add serial dilutions of antibiotics Washing1->Antibiotic_Challenge Incubation_Treatment Incubate (24h) Treatment Antibiotic_Challenge->Incubation_Treatment Washing2 Wash with PBS Incubation_Treatment->Washing2 Quantification Quantify Biofilm Viability (e.g., Crystal Violet, Resazurin, CFU counting) Washing2->Quantification Analysis Data Analysis (Determine MBEC/MBIC) Quantification->Analysis

Caption: Workflow for biofilm susceptibility testing.

Conclusion

This compound remains a relevant antibiotic, but its clinical utility against resistant strains, particularly MRSA and certain anaerobic bacteria, is increasingly compromised. The data presented underscores the importance of susceptibility testing, including the detection of inducible resistance, to guide appropriate therapeutic use. For Cutibacterium acnes, while resistance is prevalent, combination therapies may offer a strategy to mitigate this challenge. Continued surveillance of resistance patterns and the development of novel therapeutic approaches are critical for addressing the evolving landscape of bacterial infections.

References

Meta-Analysis of Clindamycin 3-Phosphate in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving clindamycin 3-phosphate, focusing on its efficacy, safety, and comparative performance in the treatment of Acne Vulgaris and Bacterial Vaginosis. The data presented is synthesized from a range of meta-analyses and pivotal clinical studies to offer an objective overview for research, development, and clinical professionals.

This compound in the Treatment of Acne Vulgaris

This compound is a widely utilized topical antibiotic for the treatment of acne vulgaris. Its efficacy stems from its bacteriostatic action against Cutibacterium acnes and its anti-inflammatory properties.[1][2] Meta-analyses have consistently demonstrated the superiority of clindamycin-containing combination therapies over monotherapies.

Comparative Efficacy of Topical Acne Treatments

A network meta-analysis of 221 randomized controlled trials provided a broad comparison of various pharmacological interventions for acne vulgaris.[3] The results underscore the enhanced efficacy of combination therapies. For instance, a triple-therapy approach including a topical antibiotic like clindamycin, a topical retinoid, and benzoyl peroxide (BPO) was found to be more effective in reducing total lesion counts than dual therapy with a topical retinoid and BPO.[3]

Another meta-analysis specifically compared the efficacy of benzoyl peroxide, clindamycin, a combination of benzoyl peroxide with salicylic acid, and a combination of benzoyl peroxide with clindamycin.[4] At the 10 to 12-week mark, the combination of benzoyl peroxide and clindamycin showed a superior profile for reducing inflammatory lesions.[4]

Table 1: Summary of Efficacy Data for this compound in Acne Vulgaris from Meta-Analyses

Treatment ComparisonOutcome MeasureResultCitation
Clindamycin/Benzoyl Peroxide vs. PlaceboInflammatory Lesion Reduction (10-12 weeks)Superior to placebo[4]
Clindamycin/Benzoyl Peroxide vs. PlaceboNon-inflammatory Lesion Reduction (10-12 weeks)Superior to placebo[4]
Clindamycin + Salicylic Acid vs. Clindamycin/Benzoyl PeroxideInflammatory Lesion Reduction (2-4 weeks)Benzoyl peroxide + salicylic acid showed greater reduction[4]
Clindamycin + Salicylic Acid vs. Clindamycin/Benzoyl PeroxideNon-inflammatory Lesion Reduction (2-4 weeks)Benzoyl peroxide + salicylic acid showed greater reduction[4]
Clindamycin/Benzoyl Peroxide vs. Clindamycin aloneInflammatory Lesion Reduction (10-12 weeks)Combination was superior[4]
Clindamycin/Benzoyl Peroxide vs. Benzoyl Peroxide aloneInflammatory Lesion Reduction (10-12 weeks)Combination was superior[4]
Experimental Protocol: Pivotal Clinical Trial for Topical Acne Treatment

While specific protocols vary between studies, a general methodology for a randomized, double-blind, placebo-controlled trial for topical acne treatments can be outlined.

Objective: To evaluate the efficacy and safety of a topical this compound formulation compared to a vehicle placebo in patients with moderate to severe acne vulgaris.

Methodology:

  • Patient Population: Male and non-pregnant, non-lactating female subjects aged 12 years and older with a clinical diagnosis of acne vulgaris. Inclusion criteria often specify a minimum number of inflammatory and non-inflammatory lesions.[5]

  • Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.

  • Treatment: Patients are randomized to receive either the active topical gel (e.g., clindamycin phosphate 1.2%) or a vehicle gel, applied once or twice daily for a specified duration, typically 12 weeks.[6][7]

  • Efficacy Assessments: The primary endpoints are typically the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to the end of the study.[5] Secondary endpoints may include an Investigator's Global Assessment (IGA) of acne severity.[5]

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin tolerability (e.g., erythema, peeling, burning, and dryness).[2]

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 Weeks) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (Lesion Counts, IGA) s2->s3 r1 Randomization (1:1 or 2:1 ratio) s3->r1 t1 Group A: This compound Formulation r1->t1 t2 Group B: Vehicle/Placebo or Active Comparator r1->t2 f1 Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12) t1->f1 t2->f1 f2 Efficacy Assessment (Lesion Counts, IGA) f1->f2 f3 Safety Assessment (Adverse Events) f1->f3 a1 Statistical Analysis (Primary & Secondary Endpoints) f2->a1 f3->a1

Fig 1. Generalized Clinical Trial Workflow for Acne Vulgaris Treatment.

This compound in the Treatment of Bacterial Vaginosis

This compound is also a first-line treatment for bacterial vaginosis (BV), a condition characterized by a disruption of the normal vaginal flora.[8] It is available in various formulations, including creams and ovules for intravaginal administration.

Comparative Efficacy in Bacterial Vaginosis

A network meta-analysis of 42 studies involving 8,382 patients compared the efficacy of various drugs for BV.[9] The results indicated that clindamycin had a better clinical cure rate than a placebo.[9] Another meta-analysis found that intravaginal clindamycin treatment showed significant benefits in reducing treatment failure compared to placebo.[10]

When comparing different formulations, one study found similar cure rates between clindamycin vaginal ovules (100 mg daily for 3 days) and clindamycin vaginal cream (5 g at bedtime for 7 days).[10] Furthermore, a single dose of a bioadhesive clindamycin vaginal cream was found to be as effective and safe as a 7-dose regimen.[10]

Table 2: Summary of Efficacy Data for this compound in Bacterial Vaginosis from Meta-Analyses

Treatment ComparisonOutcome MeasureResultCitation
Intravaginal Clindamycin vs. PlaceboTreatment Failure RateClindamycin had lower failure rate (RR 0.25)
Oral Clindamycin vs. Oral OrnidazoleClinical Cure RateOrnidazole was better
Intravaginal Clindamycin Cream (3-day) vs. PlaceboClinical Success/Improvement (Visit 2)75% vs. 13%[11]
Intravaginal Clindamycin Cream (3-day) vs. PlaceboClinical Success/Improvement (Visit 3)41% vs. 4%[11]
Single-Dose Clindamycin Gel vs. PlaceboClinical Cure at Test-of-Cure70.5% vs. 35.6%[8]
Intravaginal Clindamycin (0.1%, 1.0%, 2.0%) vs. PlaceboCure Rate (4-7 days post-therapy)93.5% vs. 25.0%[12]
Experimental Protocol: Pivotal Clinical Trial for Bacterial Vaginosis Treatment

A typical clinical trial for a new BV treatment would follow a randomized, double-blind, placebo-controlled design.

Objective: To assess the efficacy and safety of a single-dose intravaginal this compound gel for the treatment of bacterial vaginosis.

Methodology:

  • Patient Population: Non-pregnant women of reproductive age with a clinical diagnosis of bacterial vaginosis, often confirmed by Amsel criteria (requiring at least three of the following: homogeneous, thin, grayish-white discharge; vaginal pH >4.5; positive whiff-amine test; and presence of clue cells on microscopy) and a Nugent score of 7-10.[8]

  • Study Design: A double-blind, placebo-controlled, randomized study.

  • Treatment: Patients are randomized (e.g., in a 2:1 ratio) to receive a single dose of either the clindamycin gel or a matching placebo gel.[8]

  • Efficacy Assessments: The primary outcome is typically the clinical cure rate at a test-of-cure visit (e.g., day 21-30), defined as the resolution of specific Amsel criteria.[8] Secondary endpoints can include bacteriological cure (Nugent score <4) and therapeutic cure (both clinical and bacteriological cure).[8]

  • Safety Assessments: Safety is evaluated by monitoring treatment-emergent adverse events throughout the study.[13]

G cluster_screening Patient Enrollment cluster_randomization Randomization cluster_treatment Single-Dose Treatment cluster_followup Follow-up Visits cluster_endpoints Outcome Measures s1 Screening of Symptomatic Women s2 Diagnosis Confirmation (Amsel Criteria & Nugent Score) s1->s2 r1 Randomization to Treatment Arms s2->r1 t1 Active Group: Intravaginal Clindamycin Gel r1->t1 t2 Control Group: Placebo Gel r1->t2 f1 Day 7-14 Assessment t1->f1 t2->f1 f2 Day 21-30 (Test of Cure) f1->f2 e3 Safety & Tolerability f1->e3 e1 Primary Endpoint: Clinical Cure Rate f2->e1 e2 Secondary Endpoints: Bacteriological & Therapeutic Cure f2->e2 f2->e3

Fig 2. Experimental Workflow for a Bacterial Vaginosis Clinical Trial.

Mechanism of Action of Clindamycin

Clindamycin is a lincosamide antibiotic that primarily exerts its effect by inhibiting bacterial protein synthesis.[14] This mechanism is central to its efficacy in treating both acne vulgaris and bacterial vaginosis.

In acne vulgaris , clindamycin targets Cutibacterium acnes. By binding to the 50S ribosomal subunit of the bacteria, it disrupts the process of peptide chain elongation, thereby inhibiting protein synthesis and suppressing bacterial growth.[14] In addition to its antibacterial effect, clindamycin also possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, which contributes to the reduction of inflammatory acne lesions.[15][16]

In bacterial vaginosis , clindamycin is effective against the anaerobic bacteria that overgrow and disrupt the normal vaginal flora, such as Gardnerella vaginalis. By inhibiting the protein synthesis of these pathogenic bacteria, clindamycin helps to restore the balance of the vaginal microbiome.[17] Some studies have also investigated the effect of clindamycin on the biofilms formed by G. vaginalis, which are thought to contribute to the persistence and recurrence of BV.[17][18]

G cluster_clindamycin This compound cluster_bacteria Bacterial Cell cluster_host Host Inflammatory Response c1 Clindamycin b1 Bacterial Ribosome (50S Subunit) c1->b1 Binds to h1 Pro-inflammatory Cytokine Production c1->h1 Reduces b2 Protein Synthesis b1->b2 Essential for b1->b2 Inhibits b3 Bacterial Growth & Proliferation b2->b3 Leads to h2 Inflammation (e.g., in Acne) h1->h2

Fig 3. Simplified Mechanism of Action of Clindamycin.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Clindamycin 3-Phosphate, a widely used antibiotic prodrug. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

This compound is the phosphate salt form of clindamycin, a semi-synthetic antibiotic derived from lincomycin.[1][2] While vital in research and medicine, its disposal requires careful management to prevent environmental contamination and ensure regulatory compliance.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and can cause skin and serious eye irritation.[5][6]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves.

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[4]

  • Lab Coat: A standard lab coat or protective clothing.

  • Respiratory Protection: For operations generating dust, a dust respirator is necessary.[7]

Always handle the compound in a well-ventilated area.[4] Avoid eating, drinking, or smoking in the handling area. After handling, wash hands thoroughly with soap and water.[4][7]

**Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[7] The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for pharmaceutical waste management.[8][9]

Step 1: Waste Identification and Segregation

  • Assess the Waste Stream: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. The nature of the mixture can affect its classification as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. Use designated, clearly labeled, and sealed containers for accumulation.[3][7]

Step 2: Spill Management In the event of a spill, immediate action is required to prevent wider contamination.

  • Dry Spills: Avoid generating dust. Use dry clean-up procedures, such as gently sweeping or vacuuming (with a HEPA-filtered, explosion-proof vacuum). Place the collected residue in a sealed, labeled container for disposal.[7]

  • Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Shovel the material into a labeled container for disposal.[7]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[7] Prevent runoff from entering drains or waterways.[4][7] If contamination of drains occurs, notify emergency services.[7]

Step 3: Selecting the Appropriate Disposal Method Discharging chemical waste into sewer systems is strongly discouraged and, for certain hazardous materials, illegal.[4][9] The recommended disposal methods for this compound are:

  • Licensed Chemical Destruction: The preferred method is to send the waste to a licensed chemical destruction plant or a permitted treatment facility.[4][9] This often involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[4]

  • Hazardous Waste Contractor: Engage a certified hazardous waste management contractor. These services ensure that the waste is handled and disposed of in full compliance with all regulations.

  • Supplier Take-Back: If possible, return the unused material to the supplier for reuse or recycling.[7]

Step 4: Container Management

  • Empty Containers: Empty containers may still retain chemical residues and should be treated as hazardous.[7]

  • Decontamination: Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste.

  • Final Disposal: Once decontaminated, containers can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[4][7]

Toxicity Data

Understanding the toxicity of a substance is critical for appreciating the importance of proper disposal. The following table summarizes acute toxicity data for this compound.

Toxicity MetricValueSpeciesReference
Oral LD501832 mg/kgRat[6]
Intraperitoneal LD50745 mg/kgRat[6]
Intravenous LD50321 mg/kgRat[6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Stream (Pure, Solution, or Mixed?) ppe->assess segregate Step 3: Segregate into Labeled, Sealed Waste Container assess->segregate consult Step 4: Consult Institutional EHS & Local Regulations segregate->consult method Step 5: Select Disposal Method consult->method incinerate Licensed Incineration/ Chemical Destruction Plant method->incinerate Preferred contractor Hazardous Waste Contractor method->contractor Standard supplier Return to Supplier method->supplier If Available end End: Waste Disposed Compliantly incinerate->end contractor->end supplier->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clindamycin 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Clindamycin 3-Phosphate are critical for ensuring a secure laboratory environment. This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to manage this compound safely, from acquisition to disposal, thereby minimizing exposure risks and ensuring regulatory compliance.

This compound is classified as a hazardous chemical, harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling this compound.

Protection Type Specific Recommendations Rationale & Source
Hand Protection Impervious gloves (e.g., Nitrile rubber). For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[2][3]To prevent skin contact and irritation.[1][4] Contaminated gloves should be replaced immediately.[2]
Eye and Face Protection Safety goggles with side-shields or safety glasses.[1][3]To protect against dust, splashes, and eye irritation.[1] Must meet OSHA and European standards (29 CFR 1910.133, EN166).[4]
Skin and Body Protection Impervious protective clothing or a lab coat should be worn to prevent skin exposure.[1][3][4]To protect the skin from accidental contact.[1] Work clothes should be laundered separately.[2]
Respiratory Protection A suitable dust respirator is necessary, especially when there is a risk of dust formation.[1][2]To prevent inhalation of the compound, which can cause respiratory tract irritation.[1] Respirators must be NIOSH-approved.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust generation.[1][5]

  • Locate and ensure the accessibility of a safety shower and an eye wash station before beginning work.[1]

  • Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area.[1][6]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent contact with skin and eyes.[2][5]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling the compound and before breaks.[2][4][5]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.[1][7]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • For dry spills: Use dry clean-up procedures and avoid generating dust.[2] A HEPA-filtered vacuum cleaner is recommended.[2] The collected residue should be placed in sealed containers for disposal.[2]

  • For wet spills: Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders) and place it in a labeled container for disposal.[1]

  • Prevent the spillage from entering drains or water courses.[1][2]

  • After cleanup, decontaminate surfaces by scrubbing with alcohol and wash the area with large amounts of water.[1]

Disposal Plan: Waste Management

All waste materials must be handled in accordance with local, state, and federal regulations.[2]

  • Chemical Waste: Dispose of contents and containers at an approved waste disposal plant.[4]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Empty containers may still retain chemical residues and should be handled as hazardous.[2] If recycling is not an option, puncture the containers to prevent reuse and dispose of them at an authorized landfill.[2]

  • Take-Back Programs: The most responsible method for disposing of unwanted medications is through a drug take-back facility registered with the Drug Enforcement Administration (DEA).[8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace (Ventilated Area, Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment (Eyewash, Safety Shower) prep_workspace->prep_emergency handle_weigh Weighing and Transfer prep_emergency->handle_weigh handle_procedure Experimental Procedure handle_weigh->handle_procedure spill_alert Alert Personnel & Evacuate handle_procedure->spill_alert Spill Occurs end_procedure Procedure Complete handle_procedure->end_procedure No Spills cleanup_decontaminate Decontaminate Workspace cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal Dispose of Waste (Follow Regulations) cleanup_handwash->disposal spill_ppe Don Full PPE spill_alert->spill_ppe spill_contain Contain and Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->cleanup_decontaminate start Receive Chemical start->prep_ppe end_procedure->cleanup_decontaminate

Caption: A flowchart outlining the key safety and handling steps for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.